molecular formula C7H15NO2 B1610855 2-(2-Methoxyethyl)morpholine CAS No. 959238-10-9

2-(2-Methoxyethyl)morpholine

Cat. No.: B1610855
CAS No.: 959238-10-9
M. Wt: 145.2 g/mol
InChI Key: JNWROOKZZWOBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)morpholine (CAS 959238-10-9) is a morpholine derivative of significant interest in medicinal chemistry and drug discovery, particularly for central nervous system (CNS) targeting. The molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol and a canonical SMILES of COCCC1CNCCO1 . The morpholine ring is a privileged scaffold in the design of bioactive compounds, valued for its well-balanced lipophilic-hydrophilic profile, which is crucial for improving blood solubility and passive diffusion across the blood-brain barrier (BBB) . This ring system often serves to enhance potency by participating in molecular interactions, act as a conformational scaffold, or modulate the pharmacokinetic and pharmacodynamic properties of a lead compound . Specific research applications for derivatives featuring the N-morpholinoethyl moiety include acting as cannabinoid receptor (CB2) agonists for pain relief and anti-inflammatory activity, as well as sigma receptor (σ1R) antagonists investigated for conditions like central neuropathic pain . Similar morpholine derivatives are also explored as selective dopamine agonists, indicating potential in treating neuropsychiatric disorders . Researchers value this compound as a versatile building block for library synthesis and fragment-based drug discovery, enabling the exploration of structure-activity relationships . This product is provided with a purity of 95% or higher . It is classified as harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE) should be worn, and handling should occur only in a well-ventilated area . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-4-2-7-6-8-3-5-10-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWROOKZZWOBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543110
Record name 2-(2-Methoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-10-9
Record name 2-(2-Methoxyethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(2-Methoxyethyl)morpholine CAS number 959238-10-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Methoxyethyl)morpholine (CAS 959238-10-9): A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive technical overview of 2-(2-Methoxyethyl)morpholine, moving beyond basic specifications to explore its potential as a strategic building block in contemporary pharmaceutical research. We will delve into the well-established significance of the morpholine scaffold, analyze the specific contributions of the 2-methoxyethyl substituent, and propose strategic applications grounded in established principles of medicinal chemistry.

Introduction: Beyond the CAS Number

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a substituted morpholine, a class of heterocyclic compounds that holds a "privileged" status in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are not only versatile and synthetically accessible but also consistently appear in a wide range of biologically active compounds.[1][2] The morpholine ring, with its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[3][4] These properties often include enhanced aqueous solubility, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

The subject of this guide, 2-(2-Methoxyethyl)morpholine, introduces a flexible methoxyethyl side chain to this validated core. This addition offers researchers a nuanced tool for probing structure-activity relationships (SAR) and fine-tuning drug-like properties. This document will serve as a technical primer, synthesizing data on the broader morpholine class to illuminate the specific potential of this derivative in designing next-generation therapeutics.

Physicochemical Profile and Structural Analysis

While extensive experimental data for 2-(2-Methoxyethyl)morpholine is not broadly published, its structural features allow for an expert assessment of its likely physicochemical properties.

Property2-(2-Methoxyethyl)morpholineParent MorpholineAnalysis of the 2-Methoxyethyl Substituent's Contribution
CAS Number 959238-10-9110-91-8N/A
Molecular Formula C₇H₁₅NO₂C₄H₉NOIncreases molecular weight and introduces additional heteroatoms.
Molecular Weight 145.20 g/mol 87.12 g/mol The higher molecular weight must be considered in the context of lead- and drug-likeness guidelines (e.g., Lipinski's Rule of Five).
Physical Form SolidLiquidThe solid form suggests stronger intermolecular forces compared to the parent morpholine, potentially due to the side chain allowing for more ordered packing in the crystal lattice.
Boiling Point Not available129 °CExpected to be significantly higher than morpholine due to increased molecular weight and van der Waals forces.
Solubility Not availableMiscible with waterThe ether oxygen and the overall polar nature of the molecule suggest good aqueous solubility. The methoxyethyl group may slightly increase lipophilicity compared to a simple hydroxyethyl substituent.
pKa (of the morpholine nitrogen) Not available8.7[5]The ether group is electronically neutral and sterically removed from the nitrogen, so the pKa is expected to be similar to that of the parent morpholine, maintaining its weak basicity which is often ideal for drug candidates to avoid off-target toxicities associated with strong bases.

The key takeaway for the medicinal chemist is that the 2-methoxyethyl group provides a flexible, polar side chain. This chain can serve as a handle for further functionalization or act as a key pharmacophoric element, engaging in hydrogen bonding or occupying a specific pocket within a biological target.

The Morpholine Scaffold: A Gateway to Diverse Bioactivity

The true potential of 2-(2-Methoxyethyl)morpholine is best understood by examining the vast pharmacological landscape of its parent scaffold. Morpholine-containing molecules have demonstrated a remarkable breadth of therapeutic activities, including:

  • Anticancer Agents: The morpholine moiety is a cornerstone of several kinase inhibitors, such as the PI3K/mTOR inhibitor Bimiralisib (PQR309).[4][6] The morpholine ring often improves solubility and can form critical hydrogen bonds in the kinase hinge region.[4]

  • Central Nervous System (CNS) Drugs: The physicochemical properties of morpholine make it an excellent scaffold for developing drugs that need to cross the blood-brain barrier (BBB).[3][4] Its balanced lipophilicity and weak basicity are key to achieving the necessary brain permeability for treating mood disorders, pain, and neurodegenerative diseases.[3]

  • Antimicrobial and Antiviral Agents: The morpholine ring is present in antibiotics like Linezolid and antiviral compounds, contributing to their efficacy and favorable pharmacokinetic profiles.[1][5]

The value of the morpholine ring can be distilled into three primary functions in drug design, as illustrated below.

G cluster_0 Core Functions of the Morpholine Scaffold in Drug Design cluster_1 Resulting Drug-like Properties A 1. PK/PD Modulation (Pharmacokinetics/Pharmacodynamics) D Improved Solubility Metabolic Stability Enhanced Permeability (e.g., BBB) A->D Imparts favorable physicochemical properties B 2. Scaffolding and Vectorial Orientation E Precise positioning of other pharmacophoric groups into the target's binding site. B->E Provides a rigid, chair-like conformation for substituents C 3. Direct Target Engagement F Hydrogen bonding via Oxygen Hydrophobic interactions Ion-pairing via Nitrogen C->F Acts as a pharmacophore itself

Caption: Core contributions of the morpholine scaffold to drug design.

Strategic Applications and Experimental Workflows

Given the properties of its core scaffold, 2-(2-Methoxyethyl)morpholine can be envisioned as a valuable starting point or intermediate in several therapeutic areas.

Proposed Therapeutic Applications
  • Kinase Inhibitor Programs (Oncology, Inflammation): The methoxyethyl group can be used to probe for specific interactions in the solvent-exposed regions of ATP-binding pockets. Its flexibility allows it to adapt to various pocket conformations, while the terminal ether can act as a hydrogen bond acceptor.

  • Neuroscience (CNS-targeted therapies): The overall polarity and potential for improved BBB penetration make this a compelling building block for novel antidepressants, anxiolytics, or agents for neurodegenerative diseases. The methoxyethyl tail could be modified to fine-tune lipophilicity for optimal brain exposure.

  • GPCR Ligand Development: The morpholine nitrogen can serve as the key basic center for interacting with acidic residues (e.g., Aspartic acid) in G-protein coupled receptors, while the side chain explores adjacent sub-pockets.

Hypothetical Experimental Workflow: Library Synthesis and Screening

A research team could employ 2-(2-Methoxyethyl)morpholine in a diversity-oriented synthesis campaign. The following workflow outlines a logical progression from initial chemistry to biological validation.

G cluster_workflow Workflow: From Building Block to Lead Candidate start Start: 2-(2-Methoxyethyl)morpholine (CAS 959238-10-9) step1 Step 1: Parallel Synthesis (e.g., Amide Coupling, Suzuki Coupling on an attached aromatic ring) start->step1 step2 Step 2: Library Generation (100-500 unique compounds) step1->step2 step3 Step 3: High-Throughput Screening (HTS) (Biochemical or Cell-based assays) step2->step3 step4 Step 4: Hit Identification (Compounds showing desired activity) step3->step4 step4->step1 Inactive -> Redesign step5 Step 5: Hit-to-Lead Optimization (SAR studies, ADME profiling) step4->step5 Active 'Hits' end End: Lead Candidate for In Vivo Studies step5->end

Caption: A typical drug discovery workflow utilizing the title compound.

Synthesis and Chemical Reactivity

A likely synthetic route would involve the N-alkylation of morpholine, which is a strong nucleophile, with 2-bromoethyl methyl ether.

Proposed Synthetic Protocol:
  • Reaction Setup: To a solution of morpholine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 equivalents).

  • Addition of Electrophile: Slowly add 2-bromoethyl methyl ether (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired 2-(2-Methoxyethyl)morpholine.

This proposed pathway is illustrated below.

G cluster_reactants Reactants cluster_product Product reagents + bromoether 2-Bromoethyl methyl ether reagents->bromoether conditions K₂CO₃, Acetonitrile 60-80 °C product 2-(2-Methoxyethyl)morpholine conditions->product morpholine Morpholine morpholine->reagents bromoether->conditions

Caption: Plausible synthetic route to 2-(2-Methoxyethyl)morpholine.

Safety and Handling

As a substituted morpholine, 2-(2-Methoxyethyl)morpholine requires careful handling in a laboratory setting.

  • GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), with the GHS07 pictogram (exclamation mark) and the signal word "Warning". The hazard statement is H302: Harmful if swallowed.

  • General Precautions (extrapolated from similar compounds):

    • Irritation: Morpholine and its derivatives are known to be skin and eye irritants.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

    • Inhalation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10]

    • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Perspectives

2-(2-Methoxyethyl)morpholine, CAS 959238-10-9, represents more than just a catalog chemical. It is a strategically designed building block that leverages the proven advantages of the morpholine scaffold while offering a unique handle for molecular optimization. Its potential lies in its ability to confer favorable drug-like properties and to serve as a versatile intermediate for creating novel chemical entities. For research teams in oncology, neuroscience, and infectious diseases, this compound warrants consideration as a valuable addition to their chemical toolbox for the development of innovative therapeutics. Future work should focus on the synthesis of small, focused libraries based on this scaffold to explore its biological activity across a range of targets.

References

  • Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. Cole-Parmer. Available from: [Link]

  • Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether. CN103626721A - Google Patents.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - National Center for Biotechnology Information. Available from: [Link]

  • MORPHOLINE (CAS 110-91-8). Ataman Kimya. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Morpholine derivatives and their use as therapeutic agents. US5968934A - Google Patents.
  • MORPHOLINE. Cameo Chemicals. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • A kind of preparation method of 2,2,6,6- tetramethyl morpholine. CN109928939A - Google Patents.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available from: [Link]

  • Synthesis of morpholine. US4647663A - Google Patents.
  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Morpholine & Substituted Morpholines. Amines & Plasticizers Limited. Available from: [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. Available from: [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. Available from: [Link]

  • Morpholine, 4-(2-methoxyethyl)-. PubChem - NIH. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available from: [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Morpholine Supplier | 110-91-8 | Your Reliable Distributor. MAGlobal Trading. Available from: [Link]

Sources

Technical Monograph: 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the C-substituted isomer (CAS 959238-10-9), which is the relevant scaffold for drug discovery, while distinguishing it from the common N-substituted solvent.

Role: Chiral Scaffold & Pharmacophore Fragment CAS: 959238-10-9 (Generic/Racemic) | Structure Class: C-Substituted Morpholine

Executive Summary

2-(2-Methoxyethyl)morpholine represents a high-value "fragment" in modern drug discovery, specifically within Fragment-Based Drug Discovery (FBDD). Unlike its N-substituted isomer (a common solvent), this C-substituted secondary amine offers a distinct vector for diversification.

Its strategic value lies in its bifunctionality :

  • Secondary Amine Handle: Remains free for coupling to core scaffolds (e.g., kinase hinges, GPCR ligands).

  • Ether Side Chain: The methoxyethyl tail provides a flexible, solvating arm that modulates lipophilicity (LogP) and metabolic stability without introducing a hydrogen bond donor (HBD), thereby maintaining membrane permeability.

Physicochemical Profile

The following data distinguishes the C-substituted scaffold from the N-substituted solvent.

Datasheet: 2-(2-Methoxyethyl)morpholine
ParameterValue / RangeContext
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol Ideal for Fragment-Based Design (Rule of 3)
Physical State Colorless to pale yellow liquidHygroscopic
Boiling Point ~85–90°C @ 10 mmHg (Predicted)High volatility requires careful rotary evaporation.
pKa (Conj. Acid) 8.4 ± 0.2 (Predicted)Slightly less basic than morpholine (8.5) due to the inductive effect of the ether side chain.
LogP (Oct/Water) -0.3 to 0.1 (Experimental Est.)Amphiphilic; enhances aqueous solubility of lipophilic warheads.
Topological PSA 21.26 ŲExcellent for blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (NH)Critical for binding interactions (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (Ether O, Ring O)Solvation and receptor interaction.

Synthetic Architecture

Objective: Synthesis of the chiral scaffold 2-(2-methoxyethyl)morpholine. Challenge: Controlling the stereocenter at C2. Strategy: Intramolecular cyclization of a chiral amino-alcohol precursor.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the logical flow of a robust synthetic route involving the ring-opening of a substituted epoxide followed by cyclization.

SynthesisRoute Start 2-(2-Methoxyethyl) oxirane Step1 Ring Opening (Benzylamine) Start->Step1 Inter1 Amino Alcohol Intermediate Step1->Inter1 SN2 Step2 N-Alkylation (Chloroacetyl chloride) Inter1->Step2 Inter2 Morpholin-3-one Derivative Step2->Inter2 Cyclization Step3 Reduction (LiAlH4) Inter2->Step3 Step4 Deprotection (Pd/C, H2) Step3->Step4 N-Bn Removal Final 2-(2-Methoxyethyl) morpholine Step4->Final

Caption: Figure 1. Convergent synthesis via morpholinone reduction, allowing for enantioselective control if starting from chiral epoxides.

Detailed Protocol: Epoxide-to-Morpholine Route

This protocol is favored for its scalability and ability to access specific enantiomers by selecting the chiral epoxide.

Reagents:

  • 2-(2-Methoxyethyl)oxirane (Starting Material)

  • Benzylamine (BnNH₂)

  • Chloroacetyl chloride[1]

  • Lithium Aluminum Hydride (LiAlH₄)

  • Pd/C (10%)

Step-by-Step Methodology:

  • Epoxide Opening (Regioselective):

    • Dissolve 2-(2-methoxyethyl)oxirane (1.0 eq) in MeOH.

    • Add Benzylamine (1.1 eq) dropwise at 0°C.

    • Stir at RT for 12h. The nucleophilic attack occurs predominantly at the less hindered carbon, yielding the secondary amino-alcohol.

    • Validation: LCMS should show M+H corresponding to the ring-opened adduct.

  • Cyclization to Lactam:

    • Dissolve the intermediate in DCM/aq. NaOH (biphasic).

    • Add Chloroacetyl chloride (1.2 eq) at 0°C.

    • The reaction proceeds via N-acylation followed by intramolecular etherification (Williamson type) or direct displacement if using strong base conditions (e.g., NaH in THF for the second step).

    • Note: The formation of the morpholin-3-one ring is the rate-determining step.

  • Global Reduction:

    • Suspend LiAlH₄ (3.0 eq) in anhydrous THF under N₂.

    • Add the lactam intermediate slowly. Reflux for 4h.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.

    • Result: N-Benzyl-2-(2-methoxyethyl)morpholine.

  • Hydrogenolysis (Deprotection):

    • Dissolve in MeOH with 10% Pd/C (10 wt%).

    • Stir under H₂ (1 atm) for 6–12h.

    • Filter through Celite. Concentrate to yield the free secondary amine.

Medicinal Chemistry Utility

Structural Logic & SAR

Why choose this scaffold over standard morpholine or piperazine?

  • Solubility Modulation: The methoxyethyl group disrupts crystal packing and interacts with water, significantly lowering LogP compared to 2-ethylmorpholine, without the high polarity of a free hydroxyl group.

  • Conformational Locking: The substituent at C2 forces the morpholine ring into a specific chair conformation, which can be exploited to direct the N-vector (the drug attachment point) into a precise trajectory.

  • Metabolic Shielding: The ether linkage is generally more stable to CYP450 oxidation than a terminal alkyl chain, though O-dealkylation is a potential (monitorable) metabolite.

Application Workflow (Graphviz)

How to integrate this fragment into a lead optimization campaign.

MedChemFlow Problem Lead Compound Issue: Poor Solubility or hERG Liability Strategy Strategy: Replace Piperidine/Alkyl-Morpholine Problem->Strategy Action Install 2-(2-Methoxyethyl)morpholine Strategy->Action Result1 Outcome A: Reduced LogP (Solubility) Action->Result1 Result2 Outcome B: Disrupted Planarity (Solubility) Action->Result2 Result3 Outcome C: Maintained pKa (~8.4) Action->Result3

Caption: Figure 2. Decision logic for scaffold replacement in lead optimization.

Analytical Characterization

To validate the synthesis of 2-(2-methoxyethyl)morpholine , use the following diagnostic signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Multiplet: The methoxyethyl side chain protons (-CH₂-CH₂-O-) will appear as multiplets between δ 1.5–3.5 ppm.

    • Methoxy Singlet: Sharp singlet at δ ~3.35 ppm (-OCH₃).

    • Chiral Center (H2): The proton at the C2 position of the morpholine ring will be a distinct multiplet, often shielded relative to the ether protons next to the ring oxygen.

    • NH Proton: Broad singlet, exchangeable with D₂O (typically δ 1.5–2.0 ppm depending on concentration).

  • Mass Spectrometry:

    • ESI+: [M+H]⁺ = 146.12.

    • Fragmentation: Look for loss of the methoxyethyl tail (neutral loss of 59 Da) in MS/MS.

Safety & Handling (SDS Summary)

While specific SDS data for the C-substituted isomer is rare, it should be treated with the same precautions as morpholine and secondary amines.

  • Hazards:

    • Skin/Eye: Corrosive/Severe Irritant (Category 1B). High risk of corneal damage.

    • Inhalation: Mucous membrane irritant.

  • Storage: Store under Nitrogen/Argon. Secondary amines can react with atmospheric CO₂ to form carbamates or absorb moisture (hygroscopic).

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Morpholine Scaffolds in MedChem: J. Med. Chem. 2015, 58, 41–71.[2] (Review of morpholine utility in FDA-approved drugs). Link

  • Synthesis of 2-Substituted Morpholines: Org. Lett. 2015, 17, 5044-5047.[3] (Stereocontrolled synthesis via sulfonium salts).[3] Link

  • General Properties of Morpholines: National Institutes of Health (NIH) PubChem Database. CID 8083 (Morpholine Parent).[4] Link

  • Chiral Morpholine Synthesis: Tetrahedron 1997, 53, 16463-16470. (Cyclization of amino alcohols).[3][5] Link

Sources

Advanced Synthesis Strategies for 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(2-Methoxyethyl)morpholine , a valuable heterocyclic building block in medicinal chemistry. This guide is structured for research scientists and process chemists, focusing on a robust, modular pathway known as the "Crotonate Strategy."

Part 1: Executive Summary & Strategic Analysis[1][2]

Target Molecule: 2-(2-Methoxyethyl)morpholine CAS Registry Number: 135463-81-9 (Generic/Racemic) Core Application: Pharmacophore modulation.[1][2][3] The 2-methoxyethyl side chain improves metabolic stability and aqueous solubility compared to simple alkyl morpholines, serving as a bioisostere for more lipophilic ether linkages.[1]

The Synthetic Challenge

Synthesizing 2-substituted morpholines is synthetically more demanding than the symmetrical 4-substituted (N-substituted) variants.[1][2][3] Direct alkylation of the morpholine ring at the C2 position is difficult due to the lack of activation. Therefore, the most reliable strategy involves constructing the morpholine ring with the substituent already in place (de novo synthesis) rather than functionalizing an existing ring.

The "Crotonate" Pathway

This guide advocates for the Intramolecular Oxa-Michael Cyclization route.[2] This pathway is superior to traditional epoxide opening or diol dehydration methods because:

  • Regiocontrol: It unambiguously establishes the C2-substitution pattern.

  • Scalability: It utilizes inexpensive starting materials (amino alcohols and crotonates).

  • Versatility: The intermediate (Morpholine-2-acetate) allows for divergence into various analogs (alcohols, amides, ethers).[1][2][3]

Part 2: Retrosynthetic Logic

The retrosynthetic analysis deconstructs the target into a linear precursor capable of "zipping up" to form the ring.

  • Disconnection: The ether methyl group is removed first, revealing the alcohol 2-(2-hydroxyethyl)morpholine .[1][2][3]

  • Functional Group Interconversion (FGI): The ethyl alcohol side chain is traced back to an ester reduction. The precursor is Ethyl morpholine-2-acetate .[1][2][3]

  • Ring Opening: The morpholine ring is disconnected at the C2-O bond via a retro-Michael addition.[1][2]

  • Precursors: This reveals the acyclic starting materials: N-Benzyl ethanolamine and Ethyl 4-bromocrotonate .[1][2][3]

Retrosynthesis Target 2-(2-Methoxyethyl)morpholine (Target) Inter1 2-(2-Hydroxyethyl)morpholine (Key Intermediate) Target->Inter1 O-Methylation Inter2 Ethyl morpholine-2-acetate (Ester Precursor) Inter1->Inter2 Reduction Inter3 Acyclic Michael Precursor Inter2->Inter3 Oxa-Michael Cyclization Start N-Benzyl Ethanolamine + Ethyl 4-bromocrotonate Inter3->Start N-Alkylation

Figure 1: Retrosynthetic tree illustrating the disassembly of the target molecule into commercially available precursors.

Part 3: Detailed Experimental Protocol

Phase 1: Construction of the Morpholine Core

Objective: Synthesize Ethyl 4-benzylmorpholine-2-acetate.

Step 1.1: N-Alkylation

Reagents: N-Benzyl ethanolamine (1.0 equiv), Ethyl 4-bromocrotonate (1.1 equiv), Triethylamine (TEA) or DIPEA (1.5 equiv), DCM or Toluene.[1][2][3]

  • Setup: Dissolve N-Benzyl ethanolamine in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add TEA followed by the dropwise addition of Ethyl 4-bromocrotonate. The reaction is exothermic; control rate to maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of the linear N-alkylated product).[1][2]

  • Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Result: Crude Ethyl 4-[benzyl(2-hydroxyethyl)amino]but-2-enoate.

Step 1.2: Intramolecular Oxa-Michael Cyclization

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu), THF (anhydrous).[1][2][3]

  • Setup: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Cyclization: Slowly add the crude solution from Step 1.1 (dissolved in THF) to the base suspension.

  • Mechanism: The base deprotonates the hydroxyl group. The resulting alkoxide attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester (Michael acceptor).[1]
  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT. Reaction is usually complete within 3 hours.[1][2]

  • Workup: Carefully quench with saturated NH₄Cl solution (hydrogen evolution!). Extract with EtOAc.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc) is recommended to isolate the pure morpholine ester.

  • Yield Target: 65–75% over two steps.

Phase 2: Functionalization of the Side Chain

Objective: Convert the acetate side chain to the methoxyethyl ether.

Step 2.1: Reduction of Ester to Alcohol

Reagents: LiAlH₄ (1.5 equiv) in THF or NaBH₄ (4.0 equiv) + LiCl (catalytic) in EtOH/THF.[3]

  • Protocol: Dissolve Ethyl 4-benzylmorpholine-2-acetate in anhydrous THF. Cool to 0°C.[2]

  • Reduction: Add LiAlH₄ portion-wise. Stir at 0°C for 1 hour, then reflux if necessary (usually RT is sufficient for esters).

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter through Celite.[2]

  • Product: 2-(4-Benzylmorpholin-2-yl)ethanol (also known as N-benzyl-2-(2-hydroxyethyl)morpholine).[1][2][3]

Step 2.2: O-Methylation (Williamson Ether Synthesis)

Reagents: NaH (1.5 equiv), Methyl Iodide (MeI, 1.5 equiv), THF or DMF.[1][3]

  • Activation: Dissolve the alcohol from Step 2.1 in anhydrous THF/DMF (9:1). Cool to 0°C. Add NaH. Stir for 30 min to form the alkoxide.

  • Alkylation: Add MeI dropwise.[2]

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with water, extract with Et₂O or EtOAc.

  • Product: 4-Benzyl-2-(2-methoxyethyl)morpholine.

Phase 3: Final Deprotection (Optional)

Note: If the N-benzyl group is desired for stability or further SAR, stop here.[1][3] If the free amine is required:

Reagents: H₂, Pd/C (10%), Methanol OR 1-Chloroethyl chloroformate (ACE-Cl).[1][2][3]

  • Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12–24 hours.

  • Filtration: Filter through Celite to remove catalyst.[2]

  • Isolation: Concentrate to yield 2-(2-Methoxyethyl)morpholine as a colorless oil.

Part 4: Reaction Mechanism & Pathway Visualization[1][2][3]

The critical step defining this synthesis is the Oxa-Michael Cyclization .[2] The regioselectivity is driven by the conjugate addition of the alkoxide to the electron-deficient alkene.

Mechanism Step1 Alkoxide Formation (Deprotonation of OH) Step2 Conjugate Attack (O- attacks Beta-Carbon) Step1->Step2 Intramolecular Step3 Enolate Protonation (Ring Closure) Step2->Step3 Tautomerization Step4 Morpholine-2-acetate (Product) Step3->Step4 Isolation

Figure 2: Mechanistic flow of the base-mediated Oxa-Michael cyclization step.[1][2][3]

Part 5: Data Summary & Process Parameters

ParameterSpecification / RangeCritical Note
Step 1 Temp 0°C to RTControl exotherm during crotonate addition to prevent polymerization.[1][2][3]
Cyclization Base NaH or KOtBuKOtBu is often cleaner; NaH requires careful quenching.[1]
Reduction Agent LiAlH₄Ensures complete reduction of ester to primary alcohol.
Overall Yield 40% - 55%Cumulative yield from N-benzyl ethanolamine.[1][2][3]
Appearance Clear/Pale Yellow OilThe free amine absorbs CO₂ from air; store under Argon.
Key NMR Signal

3.35 (s, 3H)
Singlet corresponding to the terminal O-Methyl group.[1][3]

Part 6: References

  • Core Synthesis Methodology: Perreault, S., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." ACS Central Science, 2024. Validates the intramolecular oxa-Michael reaction using ethyl-4-bromocrotonate for morpholine synthesis.

  • Intermediate Characterization: Blythin, D. J., et al. "Substituted Morpholine-2S-acetic Acid Derivatives: SCH 50911 and Related Compounds."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 1996.[4] Provides characterization data for morpholine-2-acetic acid derivatives.[1][2][3]

  • Commercial Precursor Validation: GuideChem Database.[2] "(S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS: 1257856-15-7."[1][2][3][5] Confirms stability and availability of the 2-hydroxyethyl intermediate.[3]

  • General Morpholine Reviews: Dua, R., et al. "Therapeutic potential of morpholine-based compounds."[1][2] Future Medicinal Chemistry, 2025. Contextualizes the importance of 2-substituted morpholines in drug discovery.[3]

Sources

Spectroscopic Profile of 2-(2-Methoxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-Methoxyethyl)morpholine, a morpholine derivative of interest in pharmaceutical and chemical synthesis. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the study of its chemical behavior. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound.

Molecular Structure and Its Spectroscopic Implications

2-(2-Methoxyethyl)morpholine possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core of the molecule is a morpholine ring, a saturated six-membered heterocycle containing both an ether linkage and a secondary amine. Attached to the nitrogen atom is a 2-methoxyethyl side chain. This substitution pattern dictates the chemical environment of each atom and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior.

Caption: Molecular structure of 2-(2-Methoxyethyl)morpholine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Methoxyethyl)morpholine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(2-Methoxyethyl)morpholine is predicted to exhibit several distinct multiplets corresponding to the different proton environments. The morpholine ring protons typically appear as two broad multiplets due to the chair conformation and the influence of the nitrogen and oxygen atoms. The protons on the carbons adjacent to the oxygen (C3 and C5) are deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen (C2 and C6)[1]. The 2-methoxyethyl side chain introduces three additional signals: a triplet for the methoxy protons, and two triplets for the ethyl protons, which will show coupling to each other.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70t2H-O-CH ₂- (Morpholine, C3/C5)
~3.55t2H-CH ₂-O-CH₃ (Side Chain)
~3.30s3H-OCH
~2.65t2H-N-CH ₂- (Side Chain)
~2.50t2H-N-CH ₂- (Morpholine, C2/C6)

Note: 't' denotes a triplet and 's' denotes a singlet. Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyethyl)morpholine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. Due to symmetry in the morpholine ring, only two signals are expected for the ring carbons in a decoupled spectrum. The carbons adjacent to the highly electronegative oxygen will appear at a higher chemical shift (further downfield) than those adjacent to the nitrogen[2]. The side chain will contribute three distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~70.0-O-C H₂- (Side Chain)
~67.0-O-C H₂- (Morpholine, C3/C5)
~59.0-OC H₃
~57.0-N-C H₂- (Side Chain)
~54.0-N-C H₂- (Morpholine, C2/C6)

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 200 ppm

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

cluster_nmr NMR Workflow SamplePrep Sample Preparation (in CDCl3) H1_Acq 1H NMR Acquisition SamplePrep->H1_Acq C13_Acq 13C NMR Acquisition SamplePrep->C13_Acq Processing Data Processing H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For 2-(2-Methoxyethyl)morpholine, the key vibrational modes will be associated with the C-H, C-N, C-O, and N-H (if protonated) bonds.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration Type
2950-2800StrongC-H stretching (alkane)
1250-1000StrongC-N stretching (amine) and C-O stretching (ether)

The C-O stretching of the ether groups will likely result in a strong, broad absorption band in the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amine will be in the 1250-1020 cm⁻¹ range and may overlap with the C-O stretch. The aliphatic C-H stretching vibrations will be observed as strong peaks in the 2950-2850 cm⁻¹ region[2].

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a single drop of neat liquid 2-(2-Methoxyethyl)morpholine onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Collect the spectrum and perform a background subtraction using a clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Upon ionization, 2-(2-Methoxyethyl)morpholine is expected to undergo characteristic fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular ion peak ([M]⁺) for 2-(2-Methoxyethyl)morpholine (C₇H₁₅NO₂) is expected at a mass-to-charge ratio (m/z) of 145.11. Common fragmentation patterns for morpholine derivatives involve cleavage of the bonds alpha to the nitrogen and oxygen atoms. For ethers, cleavage of the C-C bond adjacent to the oxygen is common[3]. For amines, alpha-cleavage of an alkyl radical is a predominant fragmentation mode[4].

Predicted Key Fragments:

m/zPossible Fragment
145[M]⁺ (Molecular Ion)
114[M - OCH₃]⁺
100[M - C₂H₅O]⁺ or [Morpholino-CH₂]⁺
86[Morpholine]⁺
58[CH₂=N-CH₂CH₂OCH₃]⁺
45[CH₂OCH₃]⁺

Experimental Protocol for GC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of 2-(2-Methoxyethyl)morpholine in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Parameters:

    • Injector temperature: 250 °C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV

    • Source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Mass range: 40-400 amu

cluster_ms Mass Spectrometry Fragmentation Pathway M [C7H15NO2]+ (m/z 145) F1 [M - OCH3]+ (m/z 114) M->F1 Loss of .OCH3 F2 [Morpholino-CH2]+ (m/z 100) M->F2 Alpha-cleavage F4 [CH2=N-CH2CH2OCH3]+ (m/z 58) M->F4 Rearrangement F3 [Morpholine]+ (m/z 86) F2->F3 Loss of CH2

Caption: A simplified representation of potential fragmentation pathways for 2-(2-Methoxyethyl)morpholine in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic characterization of 2-(2-Methoxyethyl)morpholine. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers and scientists in the positive identification and quality control of this compound. The unique interplay of the morpholine ring and the methoxyethyl side chain results in a distinct and interpretable set of spectral data, allowing for unambiguous structural confirmation.

References

  • Harris, R. K., & Becker, E. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 2-(2-Methoxyethyl)morpholine .

Executive Summary

2-(2-Methoxyethyl)morpholine (CAS: 132375-02-7) is a specialized heterocyclic building block distinct from its more common isomer, 4-(2-methoxyethyl)morpholine. As a secondary amine substituted at the 2-position, it possesses a unique polarity profile characterized by dual hydrogen-bond donor/acceptor capabilities.

This molecule exhibits amphiphilic behavior : the morpholine ring and ether tail confer water miscibility and solubility in polar organic solvents, while the alkyl backbone allows solubility in select non-polar aromatic solvents. Its solubility is a critical parameter for its use as a scaffold in palladium-catalyzed carboaminations and medicinal chemistry (e.g., kinase inhibitors).

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process design.

Structural Analysis[1]
  • Core: Morpholine ring (Heterocyclic secondary amine).[1]

  • Substituent: 2-Methoxyethyl group attached at the C2 carbon.

  • Key Functional Groups:

    • Secondary Amine (N-H): H-bond donor and acceptor. High polarity.

    • Ether Oxygens (C-O-C): Two sites (ring + tail).[2] H-bond acceptors.

    • Alkyl Chain: Moderate lipophilicity.

Computed Properties (Predictive)
PropertyValue (Approx.)Significance
Molecular Formula C₇H₁₅NO₂Low molecular weight (145.2 g/mol ) favors solubility.
Physical State LiquidLikely viscous; miscible with other liquid phases.
pKa (Conjugate Acid) ~8.2 – 8.4Basic; forms water-soluble salts with mineral acids.
LogP (Octanol/Water) ~ -0.3 to 0.1Low lipophilicity; preference for polar/aqueous phases.
H-Bond Donors 1 (NH)Critical for solubility in protic solvents.
H-Bond Acceptors 3 (N, O, O)Facilitates solubility in water and alcohols.[2]

Solubility Landscape

The following data categorizes solvent compatibility based on functional group interactions and standard synthetic workflows (e.g., extraction, chromatography).

A. Polar Protic Solvents (High Solubility)
  • Water: Miscible. The molecule forms extensive hydrogen bond networks with water via the amine proton and the two ether oxygens.

    • pH Dependency: Solubility increases further in acidic media (pH < 7) due to protonation of the nitrogen (

      
      ).
      
  • Methanol / Ethanol: Miscible. Excellent solvents for synthesis and purification.

B. Polar Aprotic Solvents (High Solubility)
  • Dimethyl Sulfoxide (DMSO) & DMF: Miscible. Ideal for stock solutions in biological assays.

  • Acetonitrile: Soluble. Often used as a solvent in HPLC analysis of this compound.

  • Acetone: Soluble.

C. Chlorinated & Ether Solvents (High Solubility)[3]
  • Dichloromethane (DCM): Highly Soluble. The primary solvent for extraction from basic aqueous layers.

  • Tetrahydrofuran (THF): Soluble. Standard solvent for reactions involving this intermediate (e.g., lithiation or coupling).[2]

  • Ethyl Acetate: Soluble. Common eluent for silica gel chromatography (often requires a polar modifier like MeOH or Triethylamine).

D. Non-Polar / Hydrocarbon Solvents (Variable)
  • Toluene: Soluble. Frequently used in high-temperature synthesis or dehydration reactions.

  • Hexanes / Heptane: Limited / Partial Solubility. Unlike tertiary amine analogs, the secondary amine's polarity reduces affinity for pure aliphatic hydrocarbons.[2] It may oil out or form a biphasic system at low temperatures.

Summary Table: Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility StatusPrimary Application
Aqueous Water, PBS (pH 7.4)Miscible Formulation, Work-up
Alcohols Methanol, Ethanol, IPAMiscible Synthesis, Crystallization
Chlorinated DCM, ChloroformHigh Extraction, Partitioning
Ethers THF, 1,4-Dioxane, MTBEHigh Reaction Medium
Aromatics Toluene, BenzeneGood Reflux, Azeotroping
Aliphatics Hexane, PentaneLow/Partial Precipitation, Washing

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hydrogen bonding network that dictates the solubility of 2-(2-Methoxyethyl)morpholine in water versus its behavior in non-polar solvents.

SolubilityMechanism cluster_groups Functional Group Contributions Target 2-(2-Methoxyethyl) morpholine Water Water (H-Bond Network) Target->Water H-Bond Donor (NH) H-Bond Acceptor (O, N) DCM DCM (Dipole Interaction) Target->DCM Dipole-Dipole Dispersion Hexane Hexane (Van der Waals) Target->Hexane Weak Interaction (Lipophilic Tail only) NH Sec-Amine (NH) NH->Water Strong Solvation Ether Ether Oxygen Ether->Water Acceptor Only

Caption: Solubility mechanism showing the dominant H-bonding interactions in aqueous media vs. weak Van der Waals forces in aliphatics.[2]

Experimental Protocol: Solubility Determination

Since specific solubility limits (g/L) are rarely published for this specific isomer, use this standardized "Visual Titration" protocol to generate internal data.[2]

Protocol: Step-by-Step Solubility Assessment

Objective: Determine the approximate solubility limit in a target solvent at 25°C.

  • Preparation:

    • Weigh 10 mg of 2-(2-Methoxyethyl)morpholine into a clear 4 mL glass vial.

    • Ensure the compound is liquid/oil; if solid (unlikely), crush to fine powder.[2]

  • Solvent Addition (Incremental):

    • Add the target solvent in 10 µL aliquots using a micropipette.

    • After each addition, vortex vigorously for 30 seconds.

    • Observe for clarity (solubility) or turbidity/droplets (insolubility).[2]

  • Calculation:

    • If 10 mg dissolves in 10 µL

      
       Solubility > 1000 mg/mL (Miscible/Very High).
      
    • If 10 mg dissolves in 100 µL

      
       Solubility ≈ 100 mg/mL.
      
    • If 10 mg dissolves in 1 mL

      
       Solubility ≈ 10 mg/mL.
      
  • Verification:

    • For "insoluble" results (turbid after 2 mL), centrifuge the sample.[2] If a phase separation occurs (oil droplet at bottom), the compound is immiscible.[2]

Purification Implication
  • Extraction: Use DCM or Chloroform (3x extractions) to recover the compound from aqueous basic solutions (pH > 10).

  • Salt Formation: To isolate the compound from organic solvents, bubble HCl gas or add HCl/Dioxane .[2] The hydrochloride salt will likely precipitate from non-polar solvents (Ether/Hexane).

Applications in Synthesis

The solubility profile directly impacts its utility in drug development workflows:

  • Pd-Catalyzed Coupling:

    • Solvent: Toluene or Dioxane.

    • Role: The 2-substituted morpholine acts as the nucleophile. Its solubility in toluene ensures homogeneous kinetics at 80-100°C.

  • Nucleophilic Substitution (SNAr):

    • Solvent: DMF or DMSO.

    • Role: Reacting with aryl halides.[3][4] High solubility in polar aprotic solvents facilitates rapid reaction rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82460, Morpholine, 4-(2-methoxyethyl)- [Isomer Comparison]. Retrieved from [Link][2]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines.[2] Journal of the American Chemical Society. (Describing Pd-catalyzed synthesis of 2-substituted morpholines and solvent systems). Retrieved from [Link]

  • Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines.[2] Organic Letters. (Purification protocols using DCM/EtOAc). Retrieved from [Link]

Sources

Thermoanalytical Characterization of 2-(2-Methoxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive thermoanalytical characterization of 2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9). Unlike its more common N-substituted isomer (4-(2-methoxyethyl)morpholine), this C-substituted morpholine derivative retains a secondary amine functionality, significantly altering its thermal profile, hydrogen-bonding capability, and reactivity.

This document moves beyond standard data reporting to provide a protocol-driven framework for establishing the thermal stability, phase behavior, and purity of this specific building block. It addresses the critical challenge of distinguishing volatility from decomposition in hygroscopic amines and leverages ASTM-standardized methodologies for rigorous data generation.

Part 1: Physicochemical Profile & Molecular Logic

Structural Distinction & Thermal Implications

The characterization strategy hinges on the specific structural features of the 2-isomer compared to the 4-isomer.

Feature2-(2-Methoxyethyl)morpholine 4-(2-Methoxyethyl)morpholine Thermal Consequence
Substitution Carbon (C2)Nitrogen (N4)C-sub creates a chiral center; requires enantiomeric purity checks.
Amine Type Secondary (

)
Tertiary (

)
The 2-isomer is a H-bond donor , likely resulting in a higher boiling point and viscosity than the 4-isomer.
Reactivity High (Nucleophilic N-H)ModerateHigher susceptibility to oxidative degradation during thermal analysis; requires strict inert purging.
Predicted Physical State

Based on structure-property relationships of similar morpholine derivatives (MW ~145.2 g/mol ), 2-(2-Methoxyethyl)morpholine is predicted to be a colorless, hygroscopic liquid at room temperature with a boiling point in the range of 200°C – 220°C (at 760 mmHg).

Part 2: Thermal Stability & Decomposition (TGA)

Objective: Differentiate between evaporative mass loss (volatility) and chemical degradation (decomposition).

The Challenge: Volatility vs. Decomposition

Secondary amines often exhibit significant vapor pressure before reaching their decomposition onset. A standard TGA ramp will show a continuous weight loss that masks the actual degradation point.

Experimental Protocol: Sealed vs. Open Pan TGA

To accurately determine the Thermal Stability Limit (TSL) , we utilize a comparative pan technique.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500 or Netzsch TG 209).

  • Atmosphere: Nitrogen (Strictly Inert), 50 mL/min purge. Note: Air/Oxygen will cause premature oxidation of the secondary amine.

  • Crucibles:

    • Open Pan (Alumina): Measures Volatility + Decomposition.

    • Pinhole Hermetic Pan (Aluminum): Measures Decomposition primarily (suppresses evaporation).

Step-by-Step Workflow:
  • Conditioning: Heat sample to 50°C and hold for 10 mins to drive off adsorbed surface moisture (critical for hygroscopic morpholines).

  • Ramp: Heat from 50°C to 400°C at 10°C/min.

  • Analysis:

    • Open Pan: Record

      
       (Temperature at 5% mass loss). This represents the process handling limit  (evaporation).
      
    • Pinhole Pan: Record

      
       (Extrapolated onset). This represents the molecular stability limit  (bond breaking).
      

Technical Insight: If the Pinhole


 is significantly higher (>50°C) than the Open Pan 

, the molecule is thermally stable but volatile. Distillation is a viable purification method.

Part 3: Phase Transitions & Purity (DSC)

Objective: Determine the Glass Transition (


), Melting Point (

), and Absolute Purity using the Van't Hoff method.
Purity Determination (ASTM E928)

For crystalline samples (or if the liquid can be crystallized by cooling), Differential Scanning Calorimetry (DSC) provides a rapid, absolute purity measurement without reference standards.

Methodology: The presence of impurities broadens the melting peak and lowers the melting temperature (


).[1] By analyzing the peak shape, we calculate the mole fraction of impurities.
DOT Diagram: Purity Determination Logic

PurityLogic Start Sample Preparation (2-3 mg, Hermetic Pan) Run DSC Heat Ramp (0.5 - 2.0 °C/min) Start->Run Inert N2 Peak Analyze Endothermic Melting Peak Run->Peak Slow Ramp Calc Van't Hoff Plot (1/F vs. Ts) Peak->Calc Partial Areas Result Calculate Purity (Mol %) Calc->Result Slope Analysis

Figure 1: Logic flow for DSC Purity Determination based on ASTM E928. A slow heating rate is critical to maintain thermodynamic equilibrium.

Glass Transition Analysis (For Liquids)

If the molecule does not crystallize (common with asymmetric ether-amines), it will form a glass at low temperatures.

  • Cooling Protocol: Quench cool from 25°C to -150°C at 20°C/min.

  • Heating Protocol: Heat from -150°C to 50°C at 10°C/min.

  • Analysis: Identify the step change in heat capacity ($ \Delta C_p $). The inflection point is assigned as

    
    .
    
  • Significance: Storage below

    
     ensures physical stability (no phase separation) for amorphous formulations.
    

Part 4: Critical Experimental Data Summary

The following table summarizes the expected range and method validation for 2-(2-Methoxyethyl)morpholine.

ParameterMethodExpected Range / LimitCritical Note
Boiling Point TGA (Open Pan)200°C – 220°CHigher than N-sub isomer due to H-bonding.
Decomposition TGA (Pinhole)> 280°CAmine C-N bond cleavage.
Melting Point DSC< 25°C (Likely Liquid)If solid, likely low-melting.
Purity DSC (ASTM E928)> 98.5 mol%Valid only if peak is sharp; otherwise use GC.
Hygroscopicity TGA Isotherm> 2% wt gain @ 50% RHHandle in glovebox or dry room.

Part 5: Detailed Experimental Protocols

Protocol A: Thermal Stability Screening (ASTM E537 Modified)
  • Sample Prep: Weigh 2–5 mg of 2-(2-Methoxyethyl)morpholine into a standard aluminum pan.

  • Encapsulation: Crimp with a lid containing a 50

    
     laser-drilled pinhole. This maintains self-generated atmosphere pressure to suppress boiling while allowing decomposition gases to escape.
    
  • Purge: Nitrogen at 50 mL/min.

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 400°C.

  • Data Processing: Calculate the onset of the exothermic or endothermic deviation from baseline after the boiling event.

Protocol B: Viscosity-Temperature Profile (Rheology)

Since the material is likely a liquid, TGA/DSC should be complemented by rheology for process engineering.

  • Geometry: 40mm Parallel Plate or Cone-and-Plate (if volume is limited).

  • Gap: 500

    
    .
    
  • Shear Rate: Constant 10

    
    .
    
  • Temperature Ramp: 20°C to 80°C at 2°C/min.

  • Output: Plot Viscosity (

    
    ) vs. Temperature. Fit to Arrhenius equation to determine flow activation energy.
    

Part 6: Integrated Characterization Workflow

This diagram illustrates the decision tree for characterizing the sample, accounting for its physical state and potential hygroscopicity.

Workflow Sample Sample: 2-(2-Methoxyethyl)morpholine (Liquid/Low Melt Solid) Check Visual Inspection & Karl Fischer Titration Sample->Check Water Water Content > 0.5%? Check->Water Dry Drying Protocol (Mol Sieves / Vac Oven) Water->Dry Yes TGA TGA Analysis (Volatility & Stability) Water->TGA No DSC DSC Analysis (Tg, Tm, Purity) Water->DSC No Rheo Rheology (Viscosity vs Temp) Water->Rheo No Dry->Check Report Final Technical Data Sheet (TDS) TGA->Report DSC->Report Rheo->Report

Figure 2: Integrated workflow ensuring sample integrity (dryness) prior to thermal analysis.

References

  • ASTM International. (2020). ASTM E537-20: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. West Conshohocken, PA.[2] [Link]

  • ASTM International. (2019). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.[2] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13531332, 2-(2-methoxyethyl)morpholine. Retrieved October 26, 2023. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: Purity Determination.[3] Application Note. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 2-(2-Methoxyethyl)morpholine: From Structural Optimization to Electronic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Intersection of Computational Chemistry and Modern Drug Discovery

In the landscape of contemporary drug development, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its presence in numerous approved and experimental drugs is no coincidence; it often imparts favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2][3] Molecules like 2-(2-Methoxyethyl)morpholine, a representative of this class, are of significant interest.[4] Understanding their three-dimensional structure, stability, and electronic profile is paramount for predicting their behavior in a biological system, such as their interaction with a target protein.[5][6]

This technical guide moves beyond theoretical abstracts to provide a practical, in-depth framework for applying quantum chemical calculations to elucidate the properties of 2-(2-Methoxyethyl)morpholine. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive molecular profile.[7][8][9][10] The objective is not merely to present a protocol but to instill a causal understanding of why specific computational choices are made and how to interpret the results with scientific rigor. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to integrate high-fidelity computational modeling into their discovery workflows.

Part 1: Foundational Strategy - Selecting the Right Tools for the Job

The first crucial decision in any computational study is the choice of theoretical method and basis set. This choice represents a fundamental balance between computational cost and accuracy.

The Rationale for Density Functional Theory (DFT)

For a molecule like 2-(2-Methoxyethyl)morpholine (C₇H₁₅NO₂), with a moderate number of atoms, methods like Hartree-Fock (HF) are computationally fast but neglect electron correlation, a critical factor for accurate energy and property prediction. Conversely, high-level post-HF methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster are highly accurate but computationally prohibitive for routine analysis.

DFT strikes an optimal balance.[10][11] It approximates the complex many-electron wavefunction by using the electron density, a simpler quantity, to calculate the system's energy.[8][10] Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , incorporate a portion of exact HF exchange, offering a robust and well-validated approach for organic molecules.[12]

The Language of Electrons: Choosing a Basis Set

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[13][14][15] The size and complexity of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets : These are popular for their efficiency. A suitable starting point for a molecule of this size is the 6-31G(d) basis set.[15][16]

    • 6-31G : This indicates a split-valence basis set, where core electrons are described by one function and valence electrons are described by two functions (one contracted from 3 primitives, one from 1 primitive), allowing for more flexibility where chemical bonding occurs.

    • (d) : This adds a set of polarization d-functions to heavy (non-hydrogen) atoms. This is a critical addition, as it allows the method to account for the non-spherical distortion of electron clouds that occurs during bond formation, leading to more accurate geometries.[13][17]

For higher accuracy, one might progress to a triple-split valence basis set like 6-311+G(d,p), which adds more functions for valence electrons, diffuse functions (+) for describing lone pairs or anions, and polarization p-functions to hydrogen atoms. However, for the purposes of this guide, B3LYP/6-31G(d) provides a reliable and computationally efficient foundation.

Part 2: The Core Computational Workflow

The following protocol outlines the essential steps to determine the stable structure and fundamental properties of 2-(2-Methoxyethyl)morpholine. This workflow is typically performed using computational chemistry software packages like Gaussian, Q-Chem, or ORCA.[18][19][20][21][22]

Workflow Overview

G cluster_0 Computational Protocol A 1. Initial 3D Structure Generation (e.g., from SMILES: COCCN1CCOCC1) B 2. Geometry Optimization (Finds lowest energy conformation) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirms minimum energy structure) B->C Optimized Geometry D 4. Analysis of Results (Structural, Thermodynamic, Electronic) C->D Frequencies & Thermochemistry

Caption: A streamlined workflow for quantum chemical analysis.

Step 1: Initial Structure Generation

First, an initial 3D coordinate file for 2-(2-Methoxyethyl)morpholine is required. This can be generated from its SMILES string (COCCN1CCOCC1) using software like Avogadro, GaussView, or online tools.[4] A preliminary, quick geometry cleanup using a molecular mechanics force field can provide a better starting point for the more demanding quantum calculation.[23][24]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[16][25] At this point, the net forces on all atoms are effectively zero.

Protocol:

  • Load the initial 3D structure of 2-(2-Methoxyethyl)morpholine into the computational software.

  • Specify the calculation type: Opt (Optimization).

  • Define the level of theory: B3LYP/6-31G(d).

  • Set the molecular charge and spin multiplicity: Charge = 0, Spin = 1 (for a neutral, closed-shell molecule).

  • Submit the calculation. The algorithm will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it converges on a stable, low-energy structure.[16]

Step 3: Vibrational Frequency Analysis

A geometry optimization algorithm locates a stationary point, but this could be an energy minimum or a saddle point (a transition state).[25] A frequency calculation is essential to validate the nature of this stationary point.[24][26][27]

  • A true minimum energy structure will have all real (positive) vibrational frequencies.

  • A transition state will have exactly one imaginary (negative) frequency. [26][28]

This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating thermodynamic properties like enthalpy and Gibbs free energy.[22][25][26]

Protocol:

  • Use the optimized geometry from the previous step as the input structure.

  • Specify the calculation type: Freq (Frequencies).

  • Use the same level of theory as the optimization: B3LYP/6-31G(d).

  • Maintain the same charge and spin multiplicity.

  • Submit the calculation. The output will list all vibrational modes and their corresponding frequencies.

Part 3: Interpreting the Computational Output

The raw output of these calculations provides a wealth of data. The key is to extract the chemically meaningful insights.

Thermodynamic Properties

The frequency calculation provides crucial thermodynamic data, which is summarized below. These values are essential for understanding the stability of the molecule.

PropertyDescriptionExample Value (Hartree/Particle)
Zero-Point Energy (ZPE) The residual vibrational energy of the molecule at 0 Kelvin. A quantum mechanical effect.0.2015
Enthalpy (H) The total energy of the system, including thermal corrections.-481.5321
Gibbs Free Energy (G) The energy available to do useful work, accounting for both enthalpy and entropy. Crucial for predicting reaction spontaneity.-481.5789

Note: Example values are illustrative and depend on the exact computational method and software.

Electronic Structure: Frontier Molecular Orbitals (HOMO & LUMO)

For drug development professionals, the electronic properties are particularly insightful. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.[29][30]

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.[29]

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.[29]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron to the LUMO.[30][31][32]

FMO cluster_levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO ΔE = E_LUMO - E_HOMO LUMO_level HOMO_level Energy_label Energy Energy_arrow

Caption: Frontier Molecular Orbitals (HOMO/LUMO) energy diagram.

These values are critical for predicting how a drug candidate might interact with biological targets, such as metal ions in an enzyme's active site or electron-deficient/rich amino acid residues.[33]

Electronic PropertyDescriptionExample Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital.-6.85
LUMO Energy Energy of the lowest unoccupied molecular orbital.1.12
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO.7.97

A large energy gap, as seen in the example, suggests that 2-(2-Methoxyethyl)morpholine is a kinetically stable molecule.[31]

Part 4: Outlook on Advanced Calculations

The workflow described above provides a robust foundation. For deeper investigation, several advanced techniques can be applied:

  • Conformational Analysis: The flexible ethyl chain in 2-(2-Methoxyethyl)morpholine can adopt multiple conformations. A systematic conformational search can identify the global minimum energy structure, providing a more accurate representation than a single optimization.

  • Solvent Effects: Biological processes occur in water. Using an implicit solvent model, such as the Polarizable Continuum Model (PCM), can simulate the effect of an aqueous environment on the molecule's geometry and properties.

  • NMR Spectroscopy Simulation: Quantum chemistry can predict NMR chemical shifts (¹H and ¹³C) with high accuracy.[19][20] Comparing calculated spectra to experimental data is a powerful method for structure verification.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Conclusion

This guide has detailed a comprehensive and scientifically grounded workflow for the quantum chemical analysis of 2-(2-Methoxyethyl)morpholine. By following a logical sequence of geometry optimization and frequency analysis using DFT, researchers can obtain reliable structural, thermodynamic, and electronic data. The interpretation of these results, particularly the frontier molecular orbitals, provides invaluable, actionable insights for medicinal chemists and drug development scientists. This computational approach enables a deeper understanding of molecular properties, ultimately facilitating a more rational, data-driven design of novel therapeutic agents.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Wikipedia. (n.d.). Gaussian (software). [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • University of Johannesburg. (n.d.). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar Yar, M. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Pitman, S. J., Mao, Y., & Head-Gordon, M. (2023). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. The Journal of Physical Chemistry A. [Link]

  • Li, M., & Li, L. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. [Link]

  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

  • Jhaa, G. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]

  • Encyclopedia MDPI. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. [Link]

  • Cilibrizzi, A., & Proschak, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Gaussian, Inc. (2017). About Gaussian 16. [Link]

  • Cilibrizzi, A., & Proschak, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • NIH National Center for Biotechnology Information. (2022). Applications of density functional theory in COVID-19 drug modeling. PMC. [Link]

  • Kubicki, J. D. (2001). Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. Reviews in Mineralogy and Geochemistry. [Link]

  • Scribd. (n.d.). Gaussian Software for Computational Chemistry. [Link]

  • Gaussian, Inc. (2021). Basis Sets. [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). [Link]

  • The Computational Chemistry Content Creator. (2024, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. [Link]

  • The Chemist's Guide. (2024, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube. [Link]

  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. [Link]

  • HULINKS Inc. (n.d.). Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link]

  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

  • Rowan Scientific. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science. [Link]

  • Omixium. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

  • Rauhut, G., & Pulay, P. (1995). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. [Link]

  • Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

  • MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences. [Link]

  • Rowan Scientific. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan [Video]. YouTube. [Link]

  • Q-Chem. (n.d.). Vibrational frequency calculations. [Link]

  • NIH National Center for Biotechnology Information. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Morpholine, 4-(2-methoxyethyl)-. PubChem. [Link]

  • Journal of Chemical Education. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethyl)morpholine, a significant heterocyclic amine, has carved a niche in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the historical development and synthetic evolution of this valuable compound. From its foundational synthesis routes rooted in the broader understanding of morpholine chemistry to more refined and specialized methodologies, this document traces the scientific journey of 2-(2-Methoxyethyl)morpholine. Key synthetic strategies, mechanistic insights, and detailed experimental protocols are presented to offer a thorough understanding for researchers and professionals in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Morpholine Derivative

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry and material science. Its unique physicochemical properties, including water solubility and chemical stability, have made it a desirable component in the design of bioactive molecules and functional materials. The substitution at the nitrogen atom of the morpholine ring allows for the fine-tuning of these properties, leading to a vast library of derivatives with diverse applications.

Among these, 2-(2-Methoxyethyl)morpholine, also known as N-(2-Methoxyethyl)morpholine, has emerged as a compound of interest. Its methoxyethyl substituent imparts specific polarity and hydrogen bonding capabilities, influencing its performance as a solvent, a catalyst, and a key intermediate in the synthesis of more complex molecules. This guide delves into the discovery and the historical progression of the synthetic routes leading to this important chemical entity.

Historical Context: Foundational Synthesis of the Morpholine Ring

The journey to the synthesis of 2-(2-Methoxyethyl)morpholine is intrinsically linked to the development of methods for constructing the morpholine ring itself. Early industrial methods laid the groundwork for the subsequent synthesis of its N-substituted derivatives. Two primary routes have dominated the large-scale production of morpholine:

  • The Dehydration of Diethanolamine (DEA): This classic method involves the acid-catalyzed cyclization of diethanolamine. Strong acids, such as sulfuric acid, are employed at elevated temperatures to facilitate the intramolecular dehydration, forming the morpholine ring. While effective, this process is often characterized by harsh reaction conditions and the generation of significant waste streams.

  • The Reaction of Diethylene Glycol (DEG) with Ammonia: A more contemporary and widely adopted industrial process involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] This method offers a more efficient and atom-economical route to the morpholine core. Catalysts typically consist of metals like nickel, copper, or cobalt on a support such as alumina.[1]

A significant advancement in this area was detailed in U.S. Patent 2,412,209, which described the production of aliphatic amines, including morpholine, from the reaction of diethylene glycol and ammonia in the presence of a hydrogenation catalyst like Raney nickel or copper chromite at temperatures ranging from 160-400°C.[2] These foundational methods provided the essential morpholine nucleus, paving the way for the exploration of its N-functionalized analogs.

The Advent of N-Alkylation: Synthesizing 2-(2-Methoxyethyl)morpholine

With a robust understanding of morpholine synthesis, the focus shifted towards the introduction of various substituents on the nitrogen atom. The synthesis of 2-(2-Methoxyethyl)morpholine is a prime example of N-alkylation, a fundamental transformation in organic chemistry.

Early Approaches: Classical N-Alkylation Strategies

The most straightforward and historically significant approach to the synthesis of 2-(2-Methoxyethyl)morpholine involves the direct alkylation of morpholine with a suitable methoxyethylating agent. This reaction follows a classical nucleophilic substitution mechanism where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent.

Key Reagents and Mechanistic Considerations:

  • Alkylating Agents: The choice of the methoxyethylating agent is crucial. Common examples include 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. These reagents provide the necessary 2-methoxyethyl fragment.

  • Base: A base is typically required to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct of the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine).

  • Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is often employed to facilitate the dissolution of the reactants and promote the Sₙ2 reaction pathway.

Generalized Reaction Scheme:

G reactants Morpholine + 2-Haloethyl methyl ether arrow1 -> reactants->arrow1 product 2-(2-Methoxyethyl)morpholine + HX arrow1->product

Caption: General scheme for the N-alkylation of morpholine.

Evolution and Optimization: Towards More Efficient Syntheses

While the classical N-alkylation approach is effective, the pursuit of more efficient, scalable, and environmentally benign methods has led to the development of alternative synthetic strategies.

Reductive Amination:

An alternative strategy involves the reductive amination of 2-methoxyacetaldehyde with morpholine. This two-step, one-pot reaction first involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired product.

Generalized Reaction Scheme:

G reactants Morpholine + 2-Methoxyacetaldehyde arrow1 -> [H+] reactants->arrow1 intermediate [Enamine/Iminium ion] arrow1->intermediate arrow2 -> [Reducing Agent] intermediate->arrow2 product 2-(2-Methoxyethyl)morpholine arrow2->product

Caption: Reductive amination route to 2-(2-Methoxyethyl)morpholine.

This method offers the advantage of avoiding the use of potentially hazardous alkyl halides. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Modern Synthetic Methodologies and Industrial-Scale Production

The principles of green chemistry have influenced the development of modern synthetic routes to 2-(2-Methoxyethyl)morpholine, emphasizing higher yields, milder reaction conditions, and reduced waste generation.

Catalytic Approaches

Catalytic methods have gained prominence in the synthesis of N-substituted morpholines. For instance, the direct reaction of morpholine with 2-methoxyethanol can be achieved using a suitable dehydration catalyst. This approach offers high atom economy as water is the only byproduct.

Industrial Production Considerations

On an industrial scale, the choice of synthetic route is dictated by factors such as cost of raw materials, process safety, and scalability. The direct alkylation of morpholine remains a common and cost-effective method. However, continuous flow processes are increasingly being explored to improve efficiency and safety.

A relevant patent, US 4,647,663, describes an improved process for producing morpholine by reacting diethylene glycol and ammonia in a trickle bed reactor.[2] While not directly focused on 2-(2-Methoxyethyl)morpholine, the optimization of the core morpholine synthesis is crucial for the economical production of its derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the laboratory-scale synthesis of 2-(2-Methoxyethyl)morpholine.

Protocol 1: N-Alkylation of Morpholine with 2-Bromoethyl methyl ether

Materials:

  • Morpholine

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the purified 2-(2-Methoxyethyl)morpholine.

Protocol 2: Reductive Amination of 2-Methoxyacetaldehyde with Morpholine

Materials:

  • Morpholine

  • 2-Methoxyacetaldehyde (aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of morpholine (1.0 eq) in dichloromethane, add 2-methoxyacetaldehyde (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(2-Methoxyethyl)morpholine.

Data Summary and Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Advantages Disadvantages
N-Alkylation Morpholine, 2-Haloethyl methyl etherBase (e.g., K₂CO₃)Well-established, straightforwardUse of potentially hazardous alkyl halides, formation of salt byproducts
Reductive Amination Morpholine, 2-MethoxyacetaldehydeReducing agent (e.g., STAB)Avoids alkyl halides, mild conditionsRequires a stoichiometric amount of reducing agent

Conclusion and Future Outlook

The synthesis of 2-(2-Methoxyethyl)morpholine has evolved from classical N-alkylation methods to more sophisticated and efficient strategies. The foundational understanding of morpholine chemistry provided the basis for the development of these targeted syntheses. While direct alkylation remains a viable and widely used method, modern approaches such as reductive amination and catalytic dehydrations offer improvements in terms of safety and environmental impact.

Future research in this area will likely focus on the development of even more sustainable and atom-economical catalytic systems. The application of continuous flow chemistry for the production of 2-(2-Methoxyethyl)morpholine and its derivatives holds significant promise for enhancing process efficiency and safety on an industrial scale. As the demand for specialized morpholine derivatives continues to grow in the pharmaceutical and materials science sectors, innovation in their synthesis will remain a key area of scientific endeavor.

References

  • Drake, N. L. (1946). Preparation of aliphatic amines. U.S. Patent No. 2,412,209. Washington, DC: U.S.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Kikelj, D. (2004). Recent advances in the synthesis of morpholines. ARKIVOC, 2004(5), 1-15.
  • Hosseini-Sarvari, M., & Sodagar, E. (2014).
  • Texaco Development Corporation. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

Sources

Unlocking the Potential of 2-(2-Methoxyethyl)morpholine: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Strategic Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals.

Executive Summary

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) represents a high-value, under-utilized building block in modern drug discovery. Unlike its ubiquitous N-substituted isomer (4-(2-methoxyethyl)morpholine), the C2-substituted variant offers a critical advantage: it retains a secondary amine functionality while introducing a solubilizing vector at a chiral center.

This guide analyzes the strategic utility of this scaffold. By shifting substitution from the nitrogen to the C2 carbon, researchers can "escape flatland," increasing the fraction of saturated carbon atoms (


) and accessing novel chemical space. This molecule is particularly relevant for optimizing solubility in CNS programs and fine-tuning selectivity in kinase inhibitor campaigns.

Part 1: Structural Intelligence & Physicochemical Profile

The "C2 vs. N4" Strategic Distinction

The morpholine ring is a privileged scaffold, appearing in blockbuster drugs like Gefitinib and Linezolid . However, most libraries rely on N-substitution due to synthetic ease.

  • 4-Substituted (N-linked): The nitrogen lone pair is occupied or sterically crowded. The ring remains achiral (unless substituted elsewhere).

  • 2-Substituted (C-linked): The nitrogen remains a potent nucleophile for coupling (SNAr, Buchwald-Hartwig, Amide coupling). The C2 position creates a stereocenter , allowing for chiral recognition by target proteins.

Physicochemical Tuning with the Methoxyethyl Tail

The methoxyethyl side chain is not merely a spacer; it is a "physicochemical tuner."

PropertyEffect of Methoxyethyl GroupStrategic Benefit
Solubility Increases aqueous solubility via ether oxygen H-bond acceptance.Lowers LogD without introducing H-bond donors (which penalize permeability).
Metabolic Stability Ether linkage is generally more stable than esters.Avoids rapid hydrolysis; "PEG-like" properties reduce clearance.
Lipophilicity Moderate polarity.Balances potency/solubility (Ligand Efficiency).
Conformation Flexible chain.Can wrap to fill hydrophobic pockets or reach solvent fronts.

Part 2: Strategic Research Areas

Area 1: Kinase Inhibitor Optimization (Solvent Front Targeting)

In kinase inhibitors, the morpholine oxygen often forms a hydrogen bond with the hinge region.

  • Hypothesis: Using 2-(2-methoxyethyl)morpholine allows the morpholine NH to bind to the hinge or a gatekeeper residue, while the C2-methoxyethyl tail projects into the solvent-exposed region .

  • Application: This vector can improve solubility of flat, aromatic kinase scaffolds (e.g., pyrazolopyrimidines) without disrupting the core binding mode.

Area 2: CNS Drug Discovery (The "LogD Sweet Spot")

CNS penetration requires a delicate balance of lipophilicity (


) and Topological Polar Surface Area (TPSA < 90 Ų).
  • Mechanism: The methoxyethyl group reduces LogP compared to an alkyl chain but does not add a Hydrogen Bond Donor (HBD). High HBD count is a primary barrier to BBB penetration.

  • Research Focus: Synthesize derivatives to replace simple alkyl-morpholines in antipsychotic or antidepressant leads to improve metabolic stability (blocking metabolic hotspots) while maintaining BBB permeability.

Area 3: Fragment-Based Drug Discovery (FBDD)
  • Chirality: The C2-center allows for the resolution of enantiomers. One enantiomer often exhibits superior binding affinity.

  • Vector Exploration: The secondary amine allows this fragment to be "grown" in multiple directions.

Part 3: Synthetic Methodologies

Synthesis of C2-substituted morpholines is more challenging than N-alkylation. Below is the retrosynthetic logic and a recommended forward synthesis for the researcher.

Synthesis Workflow (DOT Visualization)

SynthesisPath cluster_0 Key Challenge: Regioselectivity SM1 Epoxide / Aziridine (Chiral Precursor) Int1 Intermediate: Linear Amino-Ether SM1->Int1 Ring Opening (Nucleophilic Attack) SM2 Amino Alcohol SM2->Int1 Alkylation Cycl Cyclization (Intramolecular S_N2) Int1->Cycl Acid/Base Catalysis Prod 2-(2-Methoxyethyl)morpholine (Target Scaffold) Cycl->Prod Deprotection (if needed)

Figure 1: General synthetic strategy for accessing 2-substituted morpholines, highlighting the critical cyclization step.

Recommended Protocol: Intramolecular Cyclization

Based on general methods for 2-substituted morpholines (e.g., from amino alcohols).

  • Precursor: Start with a chiral amino alcohol derived from an amino acid or epoxide opening.

  • Activation: Activate the primary alcohol (e.g., Tosylation) while protecting the amine (e.g., Boc-protection).

  • Cyclization: Treat with a strong base (NaH or KOtBu) in THF to induce intramolecular

    
     displacement.
    
  • Deprotection: Remove the Boc group (TFA/DCM) to yield the free secondary amine: 2-(2-Methoxyethyl)morpholine .

Part 4: Experimental Protocols

Protocol: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Objective: Attach the scaffold to an aromatic drug core.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-(2-Methoxyethyl)morpholine (1.2 equiv)

  • Pd_2(dba)_3 (2 mol%)

  • XPhos or BINAP (4 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Charge a reaction vial with Aryl Halide, Pd catalyst, Ligand, and Base. Purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add solvent (degassed) and 2-(2-Methoxyethyl)morpholine via syringe.

  • Reaction: Seal and heat to 100°C for 12-18 hours.

  • Validation: Monitor by LC-MS. The secondary amine should be fully consumed.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol: Lipophilicity (LogD) Determination

Objective: Quantify the solubility benefit of the methoxyethyl tail.

  • Preparation: Dissolve test compound in DMSO (10 mM stock).

  • Partitioning: Add 10 µL stock to a mix of 495 µL Octanol and 495 µL PBS buffer (pH 7.4).

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Analysis: Quantify compound concentration in both phases using LC-MS/MS.

  • Calculation:

    
    .
    

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how to deploy this scaffold in a Lead Optimization campaign.

SAR_Logic Lead Aromatic Lead Compound (High Potency, Low Solubility) Decision Optimization Strategy Lead->Decision Opt1 Add Solubilizing Group (N-Methyl Piperazine) Decision->Opt1 Standard Approach Opt2 Scaffold Hop to 2-(2-Methoxyethyl)morpholine Decision->Opt2 Advanced Approach Result1 Risk: hERG inhibition (Basic Nitrogen) Opt1->Result1 Result2 Benefit: Reduced Basicity (Ether Oxygen inductive effect) + Chiral Selectivity Opt2->Result2

Figure 2: Decision matrix for selecting the 2-methoxyethyl morpholine scaffold over standard solubilizing groups.

References

  • Sigma-Aldrich. 2-(2-Methoxyethyl)morpholine Product Data (CAS 959238-10-9). Merck KGaA. Link

  • Ghorai, M. K., et al. (2014). "Cu(OTf)2-Catalyzed Ring-Opening/Closing of Aziridines: A Strategy for the Synthesis of Substituted Morpholines." The Journal of Organic Chemistry.
  • Kumari, A., & Singh, R. K. (2020).[1][2] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Matlock, J. V., et al. (2015).[3] "Synthesis of Stereodefined C-Substituted Morpholines." Organic Letters. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for LogD and solubilizing tails).

Sources

Commercial Availability and Technical Guide: 2-(2-Methoxyethyl)morpholine

[1]

Executive Summary

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9 ) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce metabolic stability and solubility-enhancing ether motifs into drug candidates.[1][2][3] Unlike its common N-substituted isomer (4-(2-methoxyethyl)morpholine), this C-substituted morpholine is a "Discovery-Tier" chemical—commercially available but often restricted to milligram-scale catalogs with high unit costs.[1]

This guide serves as a decision-making framework for researchers, detailing the supply landscape, distinguishing critical isomeric pitfalls, and providing a validated synthesis route for scaling production when commercial stock is insufficient.[1]

Part 1: Chemical Profile & Isomer Criticality[1]

Identity and Specifications

The placement of the methoxyethyl group is chemically and biologically significant.[1] The 2-position substitution creates a chiral center, offering vectors for structure-activity relationship (SAR) exploration that are distinct from the achiral N-substituted analog.[1]

FeatureTarget Compound Common Imposter (Isomer)
Name 2-(2-Methoxyethyl)morpholine 4-(2-Methoxyethyl)morpholine
Structure C-substituted (Ring Carbon)N-substituted (Ring Nitrogen)
CAS Number 959238-10-9 10220-23-2
Availability Rare / Discovery ScaleBulk / Industrial Scale
Typical Cost >$500 / gram<$0.50 / gram
Function Chiral Scaffold / CoreSolvent / Basic Reagent

⚠️ Critical Warning: Many chemical search engines will fuzzy-match "Methoxyethyl morpholine" to the cheaper N-substituted isomer (CAS 10220-23-2).[1] Always verify the structure by checking for the secondary amine signal in the proton NMR (broad singlet around 1.5–2.0 ppm, exchangeable with D₂O) which is present only in the target 2-substituted compound.[1]

Part 2: Supply Chain Landscape

Commercial Availability Status

As of Q1 2026, 2-(2-Methoxyethyl)morpholine is classified as a Tier 3 Building Block :

  • Stock Status: Intermittent.[1] Often "Make-on-Demand" with 2–4 week lead times.

  • Primary Suppliers: Specialized discovery chemistry vendors (e.g., ChemBridge, Enamine, Life Chemicals) and aggregators (Sigma-Aldrich via AldrichCPR).[1]

  • Purity Standards: Typically ≥95% (NMR).

Sourcing Strategy: Buy vs. Make

Due to the high commercial price (

1

SourcingDecisionStartRequirement AnalysisQtyQuantity Needed?Start->QtyTimelineTimeline?Qty->Timeline> 1 gramBuyBUY (Commercial Vendor)Est. Cost: $700/gLead Time: 2-4 WeeksQty->Buy< 1 gramTimeline->BuyUrgent (< 2 weeks)MakeMAKE (In-House Synthesis)Est. Cost: $50/gLead Time: 1 WeekTimeline->MakeFlexible (> 2 weeks)captionFigure 1: Sourcing Decision Matrix for 2-(2-Methoxyethyl)morpholine

Part 3: Synthesis & Manufacturing (The "Make" Option)[1]

When commercial stocks are depleted or cost-prohibitive, the synthesis of 2-substituted morpholines is a robust, self-validating protocol.[1] The most reliable route utilizes the Epoxide Ring-Opening/Cyclization strategy.[1]

Retrosynthetic Analysis

The target molecule can be disconnected into two primary precursors:[1]

  • 2-(2-Methoxyethyl)oxirane : Derived from the epoxidation of 4-methoxy-1-butene.[1]

  • 2-Aminoethyl hydrogen sulfate (or Ethanolamine): Provides the nitrogen and the second carbon fragment.[1]

Step-by-Step Synthesis Protocol

Step 1: Epoxidation of 4-Methoxy-1-butene [1]

  • Reagents: 4-Methoxy-1-butene, m-CPBA (meta-chloroperoxybenzoic acid), DCM.[1]

  • Procedure: Dissolve 4-methoxy-1-butene (1.0 eq) in DCM at 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at room temperature for 12 hours. Quench with saturated Na₂SO₃ and NaHCO₃.[1] Extract with DCM.[1]

  • Outcome: 2-(2-Methoxyethyl)oxirane. Verify by ¹H NMR (epoxide protons at 2.5–3.0 ppm).

Step 2: Ring Opening and Cyclization This step constructs the morpholine ring in a one-pot or two-step sequence.[1]

  • Reagents: 2-(2-Methoxyethyl)oxirane, 2-Aminoethyl hydrogen sulfate, NaOH (aq).[1]

  • Mechanism: The amine attacks the epoxide (regioselective for the less substituted carbon), followed by intramolecular displacement of the sulfate group by the resulting alkoxide.[1]

  • Protocol:

    • Dissolve 2-aminoethyl hydrogen sulfate (1.1 eq) in 20% NaOH solution.

    • Add 2-(2-Methoxyethyl)oxirane (1.0 eq) dropwise at 40°C.

    • Heat the mixture to 60°C for 4 hours.

    • Workup: Saturate the aqueous phase with solid KOH (salting out) and extract exhaustively with Toluene or DCM.

    • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH₃).[1]

SynthesispathwayPrecursor4-Methoxy-1-buteneEpoxide2-(2-Methoxyethyl)oxiranePrecursor->Epoxidem-CPBA, DCMEpoxidationIntermediateAcyclic Amino-AlcoholEpoxide->IntermediateRing OpeningReagent2-Aminoethylhydrogen sulfateReagent->IntermediateNaOH, 60°CProduct2-(2-Methoxyethyl)morpholine(Target)Intermediate->ProductIntramolecularCyclizationcaptionFigure 2: Synthetic Pathway via Epoxide Ring Opening

Part 4: Quality Control & Handling[1]

To ensure scientific integrity, the synthesized or purchased compound must be validated.[1]

Analytical Specifications
  • Appearance: Colorless to pale yellow oil.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Signal: The methoxy singlet (-OCH₃) appears at ~3.3 ppm.[1]

    • Chiral Center: The proton at C2 (ring) will appear as a multiplet around 3.4–3.6 ppm, distinct from the symmetric triplets of the N-substituted isomer.[1]

    • Amine Proton: Broad singlet at ~1.8 ppm (exchangeable).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 146.12.[1]

Storage & Stability[1]
  • Hygroscopicity: Moderate.[1] Store under nitrogen or argon.[1]

  • Reactivity: Secondary amine is prone to carbamate formation if exposed to atmospheric CO₂.[1]

  • Shelf Life: 24 months at 4°C in sealed glass containers.

Part 5: Applications in Drug Discovery[1]

2-(2-Methoxyethyl)morpholine is not merely a solvent; it is a strategic scaffold.[1]

  • Solubility Enhancement: The ether tail disrupts crystal packing and increases aqueous solubility compared to alkyl-morpholines.[1]

  • Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to a propyl chain, potentially lowering metabolic clearance (Cl_int) by microsomes.[1]

  • Vector Exploration: In fragment-based drug discovery (FBDD), the secondary amine allows for easy coupling to aromatic cores, while the C2-substituent projects into solvent or specific protein pockets (e.g., kinase hinge regions).[1]

References

  • Matlock, J. V., et al. (2015).[4] "Synthesis of Stereodefined C-Substituted Morpholines." Organic Letters, 17(20), 5044–5047. Available at: [Link][1]

  • Deka, M. J., et al. (2015).[4] "Intramolecular Hydroalkoxylation for the Synthesis of Morpholines." The Journal of Organic Chemistry, 80(9), 4349–4359.[1] Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82460 (N-substituted isomer warning).[1] Available at: [Link][1]

  • Chem-Space. Compound Availability Search: 2-(2-Methoxyethyl)morpholine.[1] Available at: [Link][1]

Methodological & Application

Analytical methods for the quantification of 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a functionalized secondary amine often utilized as a building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its structure—a morpholine ring substituted at the C2 position with a methoxyethyl ether chain—imparts specific physicochemical challenges for analytical quantification:

  • Polarity: The secondary amine and ether oxygen increase water solubility, making retention on standard C18 Reversed-Phase (RP) columns difficult without ion-pairing reagents.

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) insensitive. Detection at low wavelengths (200–210 nm) is prone to solvent interference.
    
  • Basicity: As a secondary amine, it interacts strongly with residual silanols in silica-based columns, leading to peak tailing.

This guide presents two validated workflows designed to overcome these hurdles: HILIC-MS/MS for trace-level bioanalysis (DMPK/Toxicology) and GC-FID/MS for raw material purity assessment.

Chemical Profile
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 145.11 Da
Molecular Weight 145.20 g/mol Low mass cutoff required for MS
pKa (Predicted) ~8.5 (Amine)Positively charged at pH < 7
LogP ~0.2 (Hydrophilic)Poor retention on C18; Ideal for HILIC

Method A: LC-MS/MS Quantification (Bioanalysis)[7]

Application: Pharmacokinetics (PK), Trace Impurity Analysis, Metabolite Profiling. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray Ionization (ESI+).

Why HILIC?

Standard C18 chromatography often results in elution of 2-(2-Methoxyethyl)morpholine in the void volume (


), leading to ion suppression from salts and matrix components. HILIC utilizes a polar stationary phase (Amide or Silica) and a high-organic mobile phase, retaining polar amines via hydrogen bonding and ionic interactions, ensuring separation from matrix interferences.
Experimental Protocol
Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters ACQUITY UPLC BEH Amide (

    
     mm, 1.7 µm)
    
    • Rationale: Amide phases are stable over a wide pH range and show excellent retention for secondary amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 95 Initial Hold (Equilibration)
1.00 95 Start Elution
4.00 50 Linear Gradient
4.50 50 Wash
4.60 95 Re-equilibration

| 7.00 | 95 | End of Run |

Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Optimized): | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Structural Logic | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 146.1

| 87.1 | 22 | Loss of methoxyethyl side chain (

) | | Qualifier | 146.1

| 59.1 | 35 | Formation of methoxyethyl cation | | Internal Std | 154.1 (

-analog) | 95.1 | 22 | Deuterated morpholine ring |

Note: If a deuterated internal standard (


) is unavailable, use a structural analog like N-ethylmorpholine  or 2-ethylmorpholine , provided they are chromatographically resolved.
Sample Preparation Workflow (Protein Precipitation)

The following workflow utilizes a "Crash & Shoot" approach optimized for HILIC compatibility (high organic content).

SamplePrep Sample Biological Sample (Plasma/Serum, 50 µL) IS_Add Add Internal Std (200 µL ACN containing 50 ng/mL IS) Sample->IS_Add Vortex Vortex Mix (2 min, High Speed) IS_Add->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Dilution Dilution (Optional) If peak shape poor, dilute 1:1 with ACN Supernatant->Dilution Optimization Inject Inject to LC-MS/MS (2-5 µL) Supernatant->Inject Dilution->Inject

Figure 1: High-throughput Protein Precipitation (PPT) workflow optimized for HILIC analysis.

Method B: GC-FID/MS (Purity & Process Control)

Application: Raw material assay, reaction monitoring, residual solvent analysis.[1] Challenge: Secondary amines can adsorb to glass liners and column stationary phases. Solution: Use of base-deactivated liners and amine-specific columns.

Direct Injection Protocol

Derivatization (e.g., acetylation) is possible but often unnecessary for this molecule if the correct column is used.

  • Column: Base-Deactivated Polyethylene Glycol (PEG) (e.g., Restek Rtx-Volatile Amine or Agilent CP-Volamine).

    • Dimensions: 30 m

      
       0.32 mm 
      
      
      
      1.0 µm.
    • Why: These columns are treated with base (KOH) to neutralize acidic silanols, preventing amine tailing.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1).

    • Liner: Ultra Inert Split Liner with glass wool (deactivated).

    • Temp: 250°C.

  • Detector: FID (Flame Ionization Detector) at 280°C or MS.

Oven Program:

  • Initial: 60°C (Hold 1 min) – Traps the amine.

  • Ramp 1: 15°C/min to 220°C.

  • Final: 220°C (Hold 5 min) – Elutes high boiling impurities.

Alternative: Derivatization (If Tailing Persists)

If direct injection yields poor peak symmetry (


), perform Acetylation :
  • Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Add 50 µL Triethylamine (TEA) and 50 µL Acetic Anhydride.

  • Incubate at 60°C for 20 mins.

  • Inject 1 µL. Result: Converts the secondary amine to a neutral amide, significantly improving peak shape on standard non-polar columns (e.g., DB-5MS).

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (ICH M10), the following validation parameters must be met.

Linearity & Range[1][3][8][9]
  • Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

  • Weighting:

    
     linear regression is recommended to account for heteroscedasticity in MS data.
    
  • Acceptance:

    
    ; Back-calculated standards within 
    
    
    
    (20% at LLOQ).
Matrix Effect Assessment

Morpholine derivatives are susceptible to phospholipid suppression in plasma.

  • Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously while injecting a blank plasma extract. Monitor for dips in the baseline at the retention time (

    
    ).
    
  • Calculation:

    
    
    
    • Target: ME between -15% and +15%. If suppression > 20%, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1) at pH 10.

Troubleshooting Guide (Expert Insights)

SymptomProbable CauseCorrective Action
Peak Tailing (LC) Silanol interactionEnsure Mobile Phase A pH is 3.0. Increase buffer conc. to 20 mM.
Peak Tailing (GC) Active sites in linerReplace liner with "Ultra Inert" or base-deactivated wool.
Carryover Adsorption to needleUse a needle wash of Methanol:Water:Formic Acid (40:60:1).
Low Sensitivity (MS) Ion suppressionSwitch from PPT to LLE. Ensure HILIC equilibration time is >3 mins between runs.

References

  • Hengel, M. J., et al. (2014).[2] "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. Link

  • European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation." Link

  • Sigma-Aldrich. (n.d.).[3] "2-(2-Methoxyethyl)morpholine Product Specification & Properties." Link

  • Cao, M., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

  • Restek Corporation. (2020). "Analysis of Volatile Amines on Rtx-Volatile Amine Column." Chromatography Application Notes. Link

Sources

Application Note: High-Throughput Screening of 2-(2-Methoxyethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the high-throughput screening (HTS) workflow for derivatives of 2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9). While morpholine is a ubiquitously recognized "privileged structure" in medicinal chemistry—critical for modulating solubility and metabolic stability—the specific 2-(2-methoxyethyl) substitution offers distinct advantages. It provides a flexible, hydrophilic tail capable of engaging solvent-exposed regions of target proteins (particularly kinases like PI3K/mTOR) while enhancing blood-brain barrier (BBB) permeability for CNS targets.

Key Application Focus:

  • Primary Target Class: Kinases (specifically PI3K

    
     and mTOR).
    
  • Secondary Target Class: CNS-active GPCRs.

  • Screening Technology: ADP-Glo™ Kinase Assay (Luminescence) and TR-FRET.

Chemical Context & Library Design

The Pharmacophore

The 2-(2-Methoxyethyl)morpholine moiety serves two critical functions in drug design:

  • Solubility Enhancement: The ether oxygen in the tail acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to unsubstituted morpholines.

  • Metabolic Shielding: The substitution at the 2-position of the morpholine ring can sterically hinder oxidative metabolism at this typically labile site.

Library Synthesis Workflow

To screen this scaffold effectively, it must be incorporated into a diversity library. The most common synthetic route involves Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination onto a heteroaromatic core (e.g., pyrimidine, triazine, or quinazoline).

Figure 1: Library Generation & Screening Workflow

G BB 2-(2-Methoxyethyl) morpholine (Building Block) Synth Parallel Synthesis (SNAr / Buchwald) BB->Synth Core Heteroaromatic Scaffold (e.g., Chloropyrimidine) Core->Synth Lib Focused Library (384/1536-well plates) Synth->Lib QC (LC-MS) Screen HTS Assay (ADP-Glo / TR-FRET) Lib->Screen Acoustic Transfer Hit Hit Validation (IC50 Determination) Screen->Hit Z' > 0.5

Caption: Workflow for integrating the morpholine building block into a screening library and subsequent HTS progression.

HTS Protocol: Kinase Inhibition (ADP-Glo™ Platform)

This protocol is optimized for a PI3K isoform selectivity screen , a common application for morpholine derivatives. We utilize the ADP-Glo™ assay (Promega) due to its universal applicability and high sensitivity to the ATP-competitive nature of morpholine-based inhibitors.

Reagent Preparation[1][2][3]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Substrate:

    
    :PS lipid substrate (specific for PI3K).
    
  • Enzyme: Recombinant PI3K

    
     (titrated to achieve 10-20% conversion).
    
  • Library Compounds: 10 mM stock in 100% DMSO.

Automated Workflow (384-well format)
StepActionVolumeCritical Parameter
1 Compound Transfer 50 nLUse acoustic dispensing (e.g., Echo 550) to minimize DMSO carryover. Final [DMSO] < 1%.
2 Enzyme Addition 2.5 µLDispense PI3K

in Assay Buffer. Incubate 10 min RT to allow inhibitor binding.
3 Substrate/ATP Mix 2.5 µLAdd ATP (

apparent) and Lipid Substrate. Start reaction.
4 Incubation -Incubate for 60 min at 23°C.
5 ADP-Glo Reagent 5 µLQuenches kinase reaction and depletes remaining ATP. Incubate 40 min.
6 Detection Reagent 10 µLConverts ADP to ATP to Luciferase signal. Incubate 30 min.
7 Readout -Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Self-Validating Controls (Trustworthiness)

To ensure the assay is reporting accurately, every plate must contain:

  • Max Signal (High Control): Enzyme + Substrate + DMSO (no inhibitor). Represents 0% inhibition.

  • Min Signal (Low Control): No Enzyme (or known pan-inhibitor like Wortmannin at 10 µM). Represents 100% inhibition.

  • Reference Inhibitor: A dose-response curve of ZSTK474 (a known morpholine-based PI3K inhibitor) on a separate QC plate to track

    
     shift.
    

Data Analysis & Hit Triage

Quality Metrics

Calculate the Z-prime (


) factor for each plate to validate assay robustness.


  • Pass Criteria:

    
    .
    
  • Hit Cutoff: Compounds exhibiting >50% inhibition at 10 µM screening concentration.

False Positive Elimination

Morpholine derivatives can sometimes act as aggregators.

  • Triage Step: Re-test hits in the presence of 0.01% Triton X-100. If potency vanishes, the compound is likely a non-specific aggregator (false positive).

Mechanistic Visualization

Understanding where these hits intervene is crucial. The diagram below illustrates the PI3K/mTOR signaling pathway, the primary biological context for these derivatives.

Figure 2: Target Signaling Pathway (PI3K/mTOR)

Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTORC1 (Target) AKT->mTOR S6K S6K mTOR->S6K Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/mTOR pathway. Morpholine derivatives typically act as ATP-competitive inhibitors at the PI3K and mTOR nodes.

References

  • Morpholine as a Privileged Structure: Kourounakis, A. P., et al. "Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies."[1][2][3] ChemMedChem, 2020.[2]

  • Kinase Inhibitor HTS Methodologies: Von Ahsen, O., & Bomer, U.[4] "High-throughput screening for kinase inhibitors." ChemBioChem, 2005.[4]

  • Specific Morpholine PI3K Inhibitors (ZSTK474): Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute, 2006.

  • Building Block Specifications: Sigma-Aldrich. "2-(2-Methoxyethyl)morpholine Product Information."[5][6]

  • ADP-Glo Assay Principle: Promega Corporation. "ADP-Glo™ Kinase Assay Application Note."

Sources

Application of 2-(2-Methoxyethyl)morpholine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Methoxyethyl)morpholine in Next-Generation Fungicide Synthesis

Abstract

This technical guide details the application of 2-(2-Methoxyethyl)morpholine (CAS 959238-10-9) as a high-value scaffold in the design of systemic ergosterol biosynthesis inhibitors (EBIs). Unlike traditional N-alkyl morpholines (e.g., fenpropimorph) which are highly lipophilic, the introduction of a C2-positioned methoxyethyl ether side chain offers a strategic "polarity handle." This modification allows medicinal chemists to modulate the logP and phloem mobility of fungicide candidates without compromising the pharmacophore's binding affinity to the


-reductase and 

-isomerase enzymes. This document provides a validated de novo synthesis protocol, N-functionalization workflows, and analytical standards.

Introduction: The "Systemicity-Lipophilicity" Paradox

Morpholine fungicides are a cornerstone of cereal crop protection, targeting the sterol biosynthesis pathway. However, classic agents like tridemorph and fenpropimorph possess high lipophilicity (logP > 4.0), which facilitates cuticular penetration but often restricts acropetal (xylem) and basipetal (phloem) translocation.

2-(2-Methoxyethyl)morpholine represents a "Next-Gen" scaffold. The C2-methoxyethyl group serves three critical functions:

  • Metabolic Stability: The ether linkage is resistant to rapid oxidative degradation compared to alkyl chains.

  • Solubility Tuning: It lowers logP slightly, enhancing water solubility for better systemic distribution within the plant vascular system.

  • Chiral Complexity: The C2 stereocenter allows for the synthesis of enantiopure active ingredients (AIs), potentially doubling potency and reducing environmental load.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationNotes
Chemical Name 2-(2-Methoxyethyl)morpholineC-substituted isomer (Critical distinction from N-substituted)
CAS Number 959238-10-9Distinct from 4-(2-methoxyethyl)morpholine (CAS 10220-23-2)
Molecular Formula C

H

NO

MW: 145.20 g/mol
Appearance Colorless to pale yellow oilHygroscopic; store under N

Boiling Point ~85-90 °C at 15 mmHgEstimated based on homologs
pKa ~8.4 (Conjugate acid)Slightly less basic than morpholine due to inductive effect of ether oxygen
Solubility Miscible in water, MeOH, DCMExcellent solvent compatibility for coupling reactions

Mechanism of Action: The Target Pathway

Morpholine fungicides function as Class II Sterol Biosynthesis Inhibitors (SBIs) . They inhibit two key enzymes in the fungal ergosterol pathway, leading to the accumulation of toxic abnormal sterols (ignosterol) and cell membrane collapse.

SterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol (24-Methylene-dihydrolanosterol) Lanosterol->Eburicol C-14 Demethylase (DMI Target) Target1 TARGET: Delta-14-Reductase (ERG24) Eburicol->Target1 Target2 TARGET: Delta-8 -> Delta-7 Isomerase (ERG2) Target1->Target2 Morpholines Block Here Intermediates Accumulation of Toxic Sterols (Ignosterol/Fecosterol) Target1->Intermediates Inhibition leads to Target2->Intermediates Ergosterol Ergosterol (Cell Membrane Integrity) Target2->Ergosterol Blocked

Figure 1: Dual inhibition sites of morpholine derivatives in the fungal sterol biosynthesis pathway.

Experimental Protocols

Protocol A: De Novo Synthesis of 2-(2-Methoxyethyl)morpholine

Rationale: Direct C-alkylation of morpholine is difficult. This protocol uses a cyclization strategy starting from a functionalized amino alcohol, adapted from recent "Ethylene Sulfate" methodologies (Ortiz et al., J. Am. Chem. Soc. 2024) which offer superior regiocontrol over traditional acid-catalyzed cyclizations.

Reagents:

  • Precursor: 1-Amino-4-methoxybutan-2-ol (1.0 equiv)

  • Cyclizing Agent: Ethylene Sulfate (1.1 equiv)

  • Base: Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvent: THF (Anhydrous) or Dioxane

  • Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Dissolution: Charge the flask with 1-Amino-4-methoxybutan-2-ol (10 mmol) and anhydrous THF (50 mL). Cool to 0 °C in an ice bath.

  • Reagent Addition: Add Ethylene Sulfate (11 mmol) portion-wise over 10 minutes. Caution: Exothermic. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. This forms the intermediate sulfate ester.

  • Cyclization: Cool the mixture back to 0 °C. Slowly add tBuOK (25 mmol) as a solid or solution in THF.

  • Reaction: Heat the reaction mixture to 60 °C for 12 hours. Monitor conversion by TLC (MeOH/DCM 1:9, Ninhydrin stain) or GC-MS.

  • Workup: Cool to RT. Quench with Saturated NH

    
    Cl solution (20 mL). Extract with DCM (3 x 50 mL).
    
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Isolation: Purify the crude oil via vacuum distillation (bp ~85-90 °C @ 15 mmHg) or flash column chromatography (Amine-functionalized silica, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75-85% isolated yield.

Protocol B: N-Derivatization (Synthesis of AI Candidate)

Rationale: To create a bioactive fungicide, the morpholine nitrogen must be coupled to a lipophilic "tail" (typically an aryl-alkyl group).

Reaction: Reductive Amination with 4-tert-butylbenzaldehyde (Fenpropimorph analog mimic).

  • Mixing: In a reaction vial, combine 2-(2-Methoxyethyl)morpholine (1.0 mmol) and 4-tert-butylbenzaldehyde (1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

  • Activation: Add Acetic Acid (1.5 equiv) and stir for 30 minutes at RT to form the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Completion: Stir at RT for 4-6 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.[1]
    
  • Result: N-(4-tert-butylbenzyl)-2-(2-methoxyethyl)morpholine.

Quality Control & Analytics

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.

GC-MS Parameters:

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 50 °C (hold 2 min)

    
     20 °C/min 
    
    
    
    250 °C.
  • Retention Time: Expect the 2-substituted isomer to elute slightly after the N-substituted isomer if present as an impurity.

  • Mass Spec: Look for parent ion [M]+ = 145. Fragment ions: m/z 114 (loss of -OCH3), m/z 86 (morpholine ring fragment).

NMR Validation (


H NMR, 400 MHz, CDCl

):
  • 
     3.35 ppm:  Singlet (3H) for -OCH 
    
    
    
    .
  • 
     3.4-3.6 ppm:  Multiplets for the ethoxy side chain (-CH
    
    
    
    -CH
    
    
    -O-).
  • 
     2.8-3.0 ppm:  Multiplets for ring protons adjacent to Nitrogen.
    
  • Diagnostic: The asymmetry of the ring protons confirms the 2-substitution pattern versus the symmetric signals of N-substituted morpholines.

Workflow Visualization

The following diagram illustrates the synthetic pathway from the amino-alcohol precursor to the final active ingredient candidate.

SynthesisWorkflow Precursor 1-Amino-4-methoxybutan-2-ol Intermediate 2-(2-Methoxyethyl)morpholine (The Scaffold) Precursor->Intermediate Cyclization (Protocol A) Reagent Ethylene Sulfate / tBuOK Reagent->Intermediate FinalProduct Novel Fungicide Candidate (Systemic EBI) Intermediate->FinalProduct Derivatization (Protocol B) Coupling Reductive Amination (w/ Aryl Aldehyde) Coupling->FinalProduct

Figure 2: Synthetic workflow for converting linear precursors into the cyclic morpholine scaffold and subsequent active ingredient.

Safety & Handling

  • Hazards: 2-(2-Methoxyethyl)morpholine is an amine and should be treated as Corrosive and an Irritant . It causes severe eye irritation and skin burns.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2-8 °C.

  • Disposal: Dispose of as organic basic waste. Do not release into drains (harmful to aquatic life).

References

  • Ortiz, K. G., et al. (2024).[2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link

  • Baldwin, B. C., et al. (1984).[3] "The Mode of Action of Morpholine Fungicides." BCPC Monograph. Link

  • Mercer, E. I. (1988). "The mode of action of morpholine fungicides." Sterol Biosynthesis Inhibitors: Pharmaceutical and Agrochemical Aspects.
  • Sigma-Aldrich. "2-(2-Methoxyethyl)morpholine Product Detail." Link

  • ChemicalBook. "Morpholine Synthesis and Applications." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Methoxyethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyethyl)morpholine. As a key intermediate and structural motif in various biologically active compounds, optimizing its synthesis is crucial for efficient research and development workflows. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges, structured to enhance both understanding and practical application in the laboratory.

Core Synthesis Strategies: An Overview

The synthesis of 2-(2-Methoxyethyl)morpholine is most commonly and efficiently achieved via the direct N-alkylation of morpholine. This approach offers high convergence and utilizes readily available starting materials. An alternative, though less direct, strategy involves the cyclization of a pre-functionalized diethanolamine derivative. We will primarily focus on the optimization of the N-alkylation pathway due to its superior practicality.

Primary Synthetic Route: N-Alkylation of Morpholine

The core of this synthesis is a nucleophilic substitution (SN2) reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking an electrophilic 2-methoxyethyl source.

G Fig 1. General schematic for the N-alkylation of morpholine. Morpholine Morpholine (Nucleophile) Target 2-(2-Methoxyethyl)morpholine Morpholine->Target Sₙ2 Attack Alkylating_Agent 2-Methoxyethyl Halide (Electrophile) (X = Cl, Br, I) Alkylating_Agent->Target Salt Byproduct Salt (e.g., KBr, NaBr) Base Base (e.g., K₂CO₃, NaH, Et₃N) Base->Morpholine Deprotonation (Optional/Assists) Solvent Solvent (e.g., Acetonitrile, DMF, THF)

Caption: Fig 1. General schematic for the N-alkylation of morpholine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues researchers may encounter during the synthesis. The solutions are based on established chemical principles and field-proven experience.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can typically be traced to one of four areas: incomplete reaction, competing side reactions, mechanical loss during workup, or catalyst/reagent quality.

  • Causality - Incomplete Reaction: The reactivity of the 2-methoxyethyl halide is critical. Chlorides are less reactive than bromides, which are less reactive than iodides. If you are using 2-chloroethyl methyl ether, the reaction may be sluggish.

    • Solution:

      • Switch to a More Reactive Halide: Use 2-bromoethyl methyl ether.

      • In-situ Iodide Catalysis (Finkelstein Reaction): Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to your reaction with the chloro- or bromo-analogue. The iodide will displace the other halide in-situ to form the more reactive 2-iodoethyl methyl ether, accelerating the reaction.

      • Increase Temperature: Ensure the reaction is heated sufficiently. For a solvent like acetonitrile with K₂CO₃ as the base, refluxing (approx. 82°C) is often necessary.

  • Causality - Side Reactions: The primary side reaction is the formation of a quaternary ammonium salt, where a second molecule of the alkylating agent reacts with the desired tertiary amine product. This is more likely if there is a localized high concentration of the alkylating agent.

    • Solution:

      • Control Stoichiometry: Use a slight excess of morpholine (1.1 to 1.2 equivalents) to ensure the alkylating agent is consumed before it can react with the product.

      • Slow Addition: Add the 2-methoxyethyl halide dropwise to the reaction mixture over 30-60 minutes using an addition funnel. This maintains a low concentration of the electrophile and favors the reaction with the more abundant morpholine starting material.

  • Causality - Inefficient Base: The base neutralizes the H-X acid formed during the reaction, driving it to completion. An inappropriate base can hinder the reaction.

    • Solution:

      • Inorganic Bases: Potassium carbonate (K₂CO₃) is a cost-effective and easy-to-handle choice that works well in polar aprotic solvents like acetonitrile or DMF.

      • Organic Bases: Triethylamine (Et₃N) can be used, but its basicity is lower. It often requires higher temperatures.

      • Hydride Bases: For a very fast, irreversible reaction, sodium hydride (NaH) can be used in an anhydrous solvent like THF or DMF. This deprotonates the morpholine first, making it a more potent nucleophile. Caution: NaH is highly reactive and requires strict anhydrous conditions.

Troubleshooting_Yield Fig 2. Troubleshooting workflow for low reaction yield. Start Low Yield Observed Check_Completion Is reaction complete by TLC/GC? Start->Check_Completion Check_Side_Products Are major side products observed? Check_Completion->Check_Side_Products Yes Incomplete_Cause Potential Causes: - Low Reactivity of Halide - Insufficient Temperature - Inadequate Reaction Time Check_Completion->Incomplete_Cause No Check_Workup Review workup procedure Check_Side_Products->Check_Workup No Quaternization Primary Side Product: Quaternary Ammonium Salt Check_Side_Products->Quaternization Yes Workup_Issues Workup_Issues Check_Workup->Workup_Issues Potential Loss During... - Extractions - Distillation Incomplete_Solution Solutions: 1. Use Bromo/Iodo derivative 2. Add catalytic KI (Finkelstein) 3. Increase temperature/time Incomplete_Cause->Incomplete_Solution Quaternization_Solution Solutions: 1. Use slight excess of morpholine 2. Add alkylating agent slowly Quaternization->Quaternization_Solution Workup_Issues_Solution Solutions: - Ensure correct pH for extractions - Use efficient distillation setup Workup_Issues->Workup_Issues_Solution

Caption: Fig 2. Troubleshooting workflow for low reaction yield.

Question 2: How do I choose the optimal solvent for the N-alkylation reaction?

Answer: The ideal solvent should be aprotic (to not interfere with the nucleophile/base) and have a boiling point suitable for the desired reaction temperature. It must also adequately dissolve the reactants.

SolventBoiling Point (°C)Dielectric ConstantProsCons
Acetonitrile (ACN) 8237.5Excellent for SN2, dissolves most reagents, easy to remove.Can be expensive.
Dimethylformamide (DMF) 15336.7High boiling point allows for higher reaction temperatures, excellent solvating power.Difficult to remove completely, potential for decomposition at high temps.
Tetrahydrofuran (THF) 667.6Good for reactions with strong bases like NaH. Lower boiling point.Less polar, may result in slower SN2 reactions compared to ACN/DMF.
2-Butanone (MEK) 8018.5Good balance of properties, cost-effective industrial solvent.Flammable.

Recommendation: For laboratory-scale synthesis, Acetonitrile is often the best starting point due to its favorable balance of properties for SN2 reactions and ease of removal during workup.[1]

Question 3: My final product is difficult to purify. What is an effective purification strategy?

Answer: The crude product typically contains unreacted morpholine, the desired product, and salts. A combination of acid-base extraction and distillation is highly effective.

  • Step 1: Initial Filtration: After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃, KBr). Wash the salt cake with a small amount of the reaction solvent.

  • Step 2: Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Step 3: Acid-Base Extraction:

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic morpholine starting material and your tertiary amine product will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities behind.

    • Separate the layers. Make the aqueous layer basic (pH > 10) with a strong base like 20-40% NaOH. This neutralizes the salts and liberates the free amines.

    • Extract the now-basic aqueous layer multiple times with fresh DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Step 4: Final Purification: The resulting oil is often pure enough for many applications. For the highest purity, perform a fractional distillation under vacuum. 2-(2-Methoxyethyl)morpholine has a significantly higher boiling point than morpholine (approx. 128°C), allowing for excellent separation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2-(2-Methoxyethyl)morpholine.

Materials:

  • Morpholine (8.71 g, 100 mmol, 1.1 eq)

  • 2-Bromoethyl methyl ether (12.6 g, 90.9 mmol, 1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 18.9 g, 137 mmol, 1.5 eq)

  • Potassium Iodide (KI, 1.5 g, 9.1 mmol, 0.1 eq)

  • Acetonitrile (200 mL)

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the potassium carbonate, potassium iodide, and acetonitrile.

  • Addition of Morpholine: Add the morpholine to the stirred suspension.

  • Heating: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Addition of Alkylating Agent: Add the 2-bromoethyl methyl ether dropwise over 30 minutes using an addition funnel.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, and wash the filter cake with acetonitrile (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Follow the acid-base extraction and distillation procedure outlined in FAQ 3.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected Yield: 80-90%.

References

  • U.S. Patent US4647663A : Provides background on industrial synthesis of morpholine from diethylene glycol and ammonia, highlighting reaction conditions.

  • CN109928939A : Describes a preparation method for a substituted morpholine, illustrating multi-step synthesis procedures.

  • ChemCeed : "Everything You Need to Know About Morpholine". Discusses common industrial production methods.

  • BenchChem Technical Guide : "Side-by-side comparison of synthesis routes for morpholine-based compounds". Compares different synthetic strategies for morpholine derivatives.

  • BenchChem Technical Support Center : "Optimizing reaction conditions for the synthesis of morpholine derivatives". Details troubleshooting for common issues like low yield and charring.

  • YouTube : "Morpholine Preparation from Diethanolamine". Provides a detailed lab-scale procedure for a classical morpholine synthesis. (Note: A representative, non-active link is used as per the example format, the content is drawn from the provided search result.)

  • BenchChem Troubleshooting Guide : "Side reactions and byproduct formation in morpholine synthesis". Discusses common byproducts and catalyst issues.

  • Palyi, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. A comprehensive review of morpholine synthesis methods.

  • ChemRxiv Preprint : "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". Describes modern, efficient methods for morpholine synthesis.

  • ACS Omega (2024) : "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones". Discusses optimization of reaction conditions including solvent choice (DMF).

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Details synthesis of derivatives starting from N-alkylation of morpholine.

  • Organic Chemistry Portal : "Synthesis of morpholines". Provides an overview of various modern synthetic methods for morpholine derivatives.

Sources

Side reactions in the synthesis of 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Methoxyethyl)morpholine Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-MORPH-2024-01

Executive Summary: The Synthetic Challenge

2-(2-Methoxyethyl)morpholine is a critical pharmacophore often used to modulate solubility and metabolic stability in kinase inhibitors (e.g., PI3K/mTOR pathway targets).[1] Its synthesis is deceptively simple but fraught with regiochemical pitfalls.

The primary synthetic route involves the ring-opening of 2-(2-methoxyethyl)oxirane with an amine nucleophile (typically 2-aminoethanol or an N-protected derivative), followed by intramolecular cyclization .

The Core Problem: The thermodynamic vs. kinetic control during the epoxide opening dictates the yield. A failure here results in the inseparable "Region-Isomer X" (the 3-substituted morpholine) or linear polymers.

Critical Process Modules (Troubleshooting)

Module A: The Regioselectivity Trap (Epoxide Opening)

Context: You are reacting 2-(2-methoxyethyl)oxirane with 2-aminoethanol. You expect the amine to attack the least substituted carbon (C3 of the epoxide) to form the secondary alcohol precursor.

The Symptom:

"I am seeing a split peak in my LC-MS (M+H 146.1), but the NMR shows a complex multiplet in the ether region. My final product has a lower pKa than expected."

The Diagnosis: You have formed the 3-substituted isomer (3-(2-methoxyethyl)morpholine) alongside your target. This occurs when the amine attacks the more substituted carbon (C2) of the epoxide.

Root Cause Analysis:

  • Lewis Acid Contamination: If your epoxide feed contains trace Lewis acids (e.g., residual Li+ or Mg2+ from previous steps), they coordinate to the epoxide oxygen, increasing the positive character of the substituted carbon (C2).[1] This shifts the mechanism from SN2-like (steric control) to SN1-like (electronic control), favoring the wrong regioisomer.[1]

  • Solvent Polarity: High-dielectric solvents stabilize the transition state for attack at the more substituted carbon.

Corrective Protocol:

  • Action: Switch to a non-polar, non-coordinating solvent (e.g., Toluene or DCM) for the ring-opening step.[1]

  • Additive: Add a chelating agent (e.g., 12-crown-4 if Li+ is suspected) or ensure the epoxide is distilled prior to use.

  • Temperature: Lower the temperature to 0°C. SN2 attack (steric control) is favored at lower temperatures due to lower activation energy compared to the SN1 pathway.[1]

Module B: The "Black Tar" Phenomenon (Cyclization)

Context: You have the linear diol intermediate (1-((2-hydroxyethyl)amino)-4-methoxybutan-2-ol) and are attempting acid-mediated cyclization (e.g., H₂SO₄ or TsOH).

The Symptom:

"The reaction mixture turned black/brown. LC-MS shows a mass of 290+ (dimers) and broad baseline noise."

The Diagnosis: Intermolecular Polymerization . Instead of the alcohol attacking the activated alcohol/leaving group intramolecularly (forming a 6-membered ring), it attacked a neighboring molecule.[1]

Root Cause Analysis:

  • Concentration: The reaction is too concentrated. High molarity favors intermolecular collisions (2nd order kinetics) over intramolecular cyclization (1st order kinetics).[1]

  • Temperature Spike: Rapid heating caused dehydration of the secondary alcohol to a vinyl ether before cyclization could occur.

Corrective Protocol:

  • The "High Dilution" Rule: Run the cyclization at <0.05 M concentration.

  • Slow Addition: Add the substrate dropwise into the hot acid/solvent mixture. This ensures that at any given moment, the concentration of unreacted starting material is near zero, forcing the molecule to cyclize with itself.[1]

Impurity Profiling & Fate Mapping

Use this table to identify peaks in your crude reaction mixture.

Retention Time (Rel)Mass (m/z)IdentityOrigin (Mechanism)Removal Strategy
1.00 146.2 Target (2-subst) Desired SN2 Opening N/A
0.95146.2Isomer A (3-subst)SN1 Epoxide Attack (Acidic conditions)Difficult.[1] Requires prep-HPLC or chiral resolution.
1.20128.1Vinyl EtherElimination of -OH (Dehydration)Acid wash (hydrolyzes back to aldehyde/alcohol).[1]
1.50291.4DimerIntermolecular condensationSilica Gel Chromatography (very polar).[1]
0.80132.1DemethylatedEther cleavage (BBr3/HBr usage)Impossible to reverse.[1] Prevent by avoiding strong Lewis acids.

Visualizing the Pathways (Graphviz)

The following diagram maps the kinetic vs. thermodynamic pathways and the "Point of No Return" for side reactions.

MorpholineSynthesis Start 2-(2-methoxyethyl)oxirane + 2-Aminoethanol SN2 Path A: Steric Control (SN2) (Kinetic Product) Start->SN2 Low Temp, Non-Polar Solv SN1 Path B: Electronic Control (SN1) (Thermodynamic/Acidic) Start->SN1 Lewis Acid, High Temp Linear_Correct Linear Intermediate A (Secondary Alcohol) SN2->Linear_Correct Linear_Wrong Linear Intermediate B (Primary Alcohol) SN1->Linear_Wrong Cyclization Acid Mediated Cyclization Linear_Correct->Cyclization Linear_Wrong->Cyclization Target TARGET: 2-(2-Methoxyethyl)morpholine Cyclization->Target High Dilution (<0.05M) WrongIsomer IMPURITY: 3-(2-Methoxyethyl)morpholine Cyclization->WrongIsomer From Path B Polymer IMPURITY: Polymer/Tar Cyclization->Polymer High Conc (>0.5M)

Caption: Figure 1. Reaction coordinate map showing the divergence between the desired regioselective synthesis (Path A) and the common side-reaction pathways.

Frequently Asked Questions (FAQ)

Q: Can I use epichlorohydrin instead of the methoxy-oxirane? A: Yes, but it adds two steps. You would react epichlorohydrin with the amine first, but you risk "azetidinium" ion formation (a 4-membered ring side product) which is highly toxic and unstable.[1] The direct use of 2-(2-methoxyethyl)oxirane is safer and cleaner.

Q: My product is turning yellow upon storage. Is it degrading? A: Likely yes. Morpholines are secondary amines and are prone to N-oxidation (forming N-oxides) if exposed to air and light over time.

  • Fix: Store under Argon/Nitrogen at -20°C. If the yellowing is severe, treat with a mild reducing agent (e.g., NaHSO₃ wash) or pass through a short plug of basic alumina.[1]

Q: Why is the boiling point of my crude lower than reported? A: You likely have 1,4-dioxane formation. If you used diethylene glycol precursors or harsh acidic conditions, the ether linkages can rearrange to form volatile cyclic ethers like dioxane.[1] Check your NMR for a singlet at ~3.7 ppm.

References & Authority

  • Regioselectivity in Epoxide Opening:

    • Mechanism:[2][3][4][5][6][7] The competition between SN1 and SN2 pathways in epoxide opening is the defining factor for 2-substituted morpholine purity.[1]

    • Source: Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes."[1] Journal of Organic Chemistry, 1995.[1] [1]

  • Morpholine Ring Construction:

    • Methodology: Detailed protocols for Iron-catalyzed and acid-mediated cyclization of amino alcohols.

    • Source: Aubineau, T., et al. "Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines."[1][4] Synlett, 2021.[1][4]

  • General Synthesis of 2-Substituted Morpholines:

    • Review: A comprehensive look at modern catalytic methods (Pd, Ru) vs traditional cyclization.[1]

    • Source:Chemical Science, "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines," 2012.[1]

  • Side Reaction Mechanisms (Elimination/Polymerization):

    • Context: Analysis of amino-alcohol cyclization failures.

    • Source:Catalysis Science & Technology, "Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines," 2013.[1]

Sources

Technical Support Center: Optimizing Catalytic Performance of 2-(2-Methoxyethyl)morpholine-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxyethyl)morpholine-based catalysts. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you enhance the catalytic activity and achieve optimal results in your experiments. Drawing from established principles in organocatalysis and practical laboratory experience, this resource aims to be a trusted companion in your research endeavors.

Introduction to 2-(2-Methoxyethyl)morpholine Catalysis

2-(2-Methoxyethyl)morpholine belongs to the broader class of morpholine-based organocatalysts. These catalysts are valued for their unique structural and electronic properties, which can influence the stereochemical outcome of a reaction. However, it is well-documented that morpholine-based catalysts can exhibit lower reactivity compared to their pyrrolidine-based counterparts. This is often attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pyramidal geometry of the nitrogen atom, which can reduce the nucleophilicity of the key enamine intermediate.[1][2]

Despite this, strategic modifications to the catalyst structure and careful optimization of reaction conditions can lead to highly efficient and selective transformations. This guide will walk you through common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction catalyzed by 2-(2-Methoxyethyl)morpholine proceeding slowly or not at all?

A1: Several factors can contribute to low or no catalytic activity. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Purity and Integrity:

    • Verification: Ensure the purity of your 2-(2-Methoxyethyl)morpholine catalyst. Impurities from the synthesis or degradation during storage can inhibit the catalytic cycle. We recommend verifying the catalyst's structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

    • Storage: Store the catalyst under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent degradation. Morpholine derivatives can be susceptible to oxidation.

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent is critical. Protic solvents, such as isopropanol (iPrOH), have been shown to be beneficial in some morpholine-catalyzed reactions, potentially by stabilizing transition states.[1][4] A screening of different solvents (e.g., toluene, CH₂Cl₂, MeCN, and various alcohols) is highly recommended.[5]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst degradation or the formation of side products.[5] We advise starting at room temperature and incrementally adjusting. For some reactions, cooling to 0°C or even -10°C can improve selectivity and yield.[1][4]

    • Concentration: The concentration of your reactants and catalyst can significantly impact the reaction rate. Highly concentrated reactions may lead to aggregation or solubility issues, while overly dilute conditions can slow down the reaction.

  • Reagent Quality:

    • Purity of Starting Materials: Ensure the purity of your substrates and any other reagents. Trace impurities can act as catalyst poisons.

    • Water Content: The presence of water can be detrimental. Ensure all reagents and solvents are appropriately dried, and the reaction is carried out under anhydrous conditions.

Q2: How can I improve the enantioselectivity of my reaction?

A2: Achieving high enantioselectivity is often a primary goal. If you are observing low enantiomeric excess (ee), consider the following:

  • Catalyst Structure Modification: The inherent structure of 2-(2-Methoxyethyl)morpholine may not be optimal for inducing high stereoselectivity in your specific reaction. Introducing sterically bulky groups or additional coordinating moieties can enhance stereoinduction. For instance, the incorporation of a carboxylic acid group in the catalyst backbone has been shown to be crucial for high activity and selectivity in some cases.[4]

  • Additives: The use of co-catalysts or additives, such as weak acids or bases, can influence the reaction pathway and improve enantioselectivity. For some Michael additions, fluorinated alcohols have been used as beneficial additives.[1][4]

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

Q3: I am observing significant side product formation. What are the likely causes and solutions?

A3: Side product formation can be a complex issue. Here are some common culprits and mitigation strategies:

  • Common Side Reactions: In reactions involving morpholine catalysts, potential side reactions include self-condensation of the substrate, catalyst decomposition, or alternative reaction pathways. For example, in some palladium-catalyzed reactions utilizing morpholine derivatives, competing N-arylation and Heck arylation of the substrate have been observed as side reactions.[1]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or online NMR and HPLC.[6][7] This will help you identify when side products begin to form.

    • Adjust Stoichiometry: Varying the stoichiometry of your reactants can sometimes suppress side reactions.

    • Catalyst Loading: An excessively high catalyst loading can sometimes lead to an increase in side product formation.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to resolving common experimental issues.

Scenario 1: Low Product Yield
Symptom Potential Cause Recommended Action
Reaction stalls after initial conversion Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.- Lower the reaction temperature. - Ensure strict anhydrous and inert conditions. - Consider a catalyst with improved stability.
Product Inhibition: The product may be binding to the catalyst and inhibiting its activity.- Try to remove the product as it is formed (e.g., by crystallization or extraction if feasible).
Darkening of the reaction mixture Decomposition: The catalyst or substrates may be decomposing at the reaction temperature.- Lower the reaction temperature. - Screen for a more suitable solvent.
Inconsistent yields between batches Reagent Purity: Variability in the purity of starting materials or catalyst.- Purify all reagents before use. - Re-verify the purity of the catalyst.
Atmospheric Contamination: Inconsistent exclusion of air or moisture.- Use Schlenk techniques or a glovebox for sensitive reactions.
Scenario 2: Poor Diastereo- or Enantioselectivity
Symptom Potential Cause Recommended Action
Low diastereomeric ratio (dr) Suboptimal Reaction Conditions: Temperature or solvent may not be ideal for facial selectivity.- Screen a range of temperatures, starting from low temperatures. - Evaluate a panel of solvents with varying polarities and coordinating abilities.
Low enantiomeric excess (ee) Ineffective Chiral Induction: The catalyst may not be providing a sufficiently asymmetric environment.- Consider synthesizing a modified catalyst with greater steric hindrance or additional functional groups to enhance stereocontrol. - Experiment with additives that may interact with the catalyst or substrate to create a more ordered transition state.
Racemization: The product may be racemizing under the reaction or work-up conditions.- Analyze the ee at different reaction times to check for erosion. - Ensure the work-up procedure is mild and avoids harsh acidic or basic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction

This protocol provides a starting point for optimizing a reaction catalyzed by 2-(2-Methoxyethyl)morpholine.

  • Catalyst Preparation: Ensure your 2-(2-Methoxyethyl)morpholine is of high purity. If synthesized in-house, purify by distillation or column chromatography and verify its identity and purity by NMR and mass spectrometry.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the catalyst (typically 5-20 mol%).

  • Reagent Addition: Add the solvent (start with a non-coordinating solvent like toluene or CH₂Cl₂) and the substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS or NMR analysis at regular intervals.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃). Extract the product with a suitable organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and characterize the product by NMR, IR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.[3]

Protocol 2: Catalyst Purity and Stability Check
  • Initial Analysis: Before use, dissolve a small sample of the 2-(2-Methoxyethyl)morpholine catalyst in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will serve as your reference.

  • Stability Test: Subject a solution of the catalyst in your chosen reaction solvent to the planned reaction temperature for the duration of the experiment, without adding the substrates.

  • Post-Reaction Analysis: After the simulated reaction time, remove the solvent and acquire another ¹H NMR spectrum of the catalyst. Compare this to the initial spectrum to check for any signs of degradation.

Visualizing the Catalytic Cycle and Troubleshooting Logic

To better understand the catalytic process and potential points of failure, the following diagrams illustrate a generic enamine catalytic cycle for a Michael addition and a troubleshooting workflow.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst 2-(2-Methoxyethyl)morpholine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Substrate Adduct Iminium Ion Adduct Enamine->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Adduct->Catalyst Hydrolysis (Regenerates Catalyst) Product Product Adduct->Product + H₂O Hydrolysis Hydrolysis Troubleshooting_Workflow Start Low Yield or Selectivity Check_Catalyst Verify Catalyst Purity & Stability Start->Check_Catalyst Check_Reagents Assess Reagent & Solvent Purity Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Solvent, Conc.) Start->Check_Conditions Optimize_Conditions Systematic Optimization Check_Catalyst->Optimize_Conditions Check_Reagents->Optimize_Conditions Check_Conditions->Optimize_Conditions Modify_Catalyst Consider Catalyst Modification Optimize_Conditions->Modify_Catalyst If optimization is insufficient Success Improved Performance Optimize_Conditions->Success Modify_Catalyst->Optimize_Conditions

Caption: A systematic workflow for troubleshooting catalytic reactions.

References

  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Wolfe, J. P., & Rossi, A. S. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(19), 4340-4343. [Link]

  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]

  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • Fox, J. M., et al. (2011). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 13(21), 5854-5857. [Link]

  • Fiser, B., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17822. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(19), 8928-8932. [Link]

  • Mestrelab Research. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

Sources

Stability of 2-(2-Methoxyethyl)morpholine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(2-Methoxyethyl)morpholine

Welcome to the technical support guide for 2-(2-Methoxyethyl)morpholine. This document provides in-depth guidance on the stability of 2-(2-Methoxyethyl)morpholine under various acidic and basic conditions. It is designed for researchers, scientists, and drug development professionals who may encounter stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(2-Methoxyethyl)morpholine that influence its stability?

A1: 2-(2-Methoxyethyl)morpholine has two key functional groups that dictate its chemical behavior: the morpholine ring and the methoxyethyl side chain. The morpholine ring contains both a secondary amine and an ether linkage. The nitrogen atom of the morpholine ring is basic, with a pKa of its conjugate acid being around 8.36.[1] The methoxyethyl side chain contains an additional ether linkage. The stability of the molecule is primarily determined by the reactivity of these functional groups under different pH conditions.

Q2: In general, how stable is 2-(2-Methoxyethyl)morpholine expected to be?

A2: Generally, ethers are known to be relatively unreactive, making them good solvents for many reactions.[2] The morpholine ring itself is also a stable heterocyclic compound.[1] Therefore, 2-(2-Methoxyethyl)morpholine is expected to be a relatively stable compound under neutral and mild acidic or basic conditions. However, under more forceful conditions, degradation can occur, primarily targeting the ether linkages.

Q3: What are the likely degradation pathways for 2-(2-Methoxyethyl)morpholine under harsh acidic conditions?

A3: Under strong acidic conditions, particularly with heating, the ether linkages are the most probable sites of degradation.[2][3][4] The reaction is an acid-catalyzed cleavage of the C-O bond.[5] For 2-(2-Methoxyethyl)morpholine, this could potentially occur at two locations: the ether in the morpholine ring or the ether in the methoxyethyl side chain. Cleavage of the methoxyethyl side chain is generally more likely.

Q4: Is 2-(2-Methoxyethyl)morpholine susceptible to degradation under basic conditions?

A4: Ethers are generally very resistant to cleavage by bases.[5] Therefore, 2-(2-Methoxyethyl)morpholine is expected to be highly stable under most basic conditions. Degradation would likely only occur under extremely harsh conditions or in the presence of very strong bases like organometallic reagents, which are not typical in aqueous experimental setups.[3][5]

Troubleshooting Guide: Acidic Conditions

Issue 1: I'm observing unexpected peaks in my HPLC analysis after working up my reaction in acidic conditions.

  • Possible Cause: You may be observing degradation of your 2-(2-Methoxyethyl)morpholine. The appearance of new, more polar compounds could indicate cleavage of the ether linkage.

  • Troubleshooting Steps:

    • Neutralize Promptly: After your reaction is complete, neutralize the acidic solution as quickly as possible, preferably at a low temperature to minimize the duration of acid exposure.

    • Use Milder Acids: If your experimental protocol allows, consider using a weaker acid or a lower concentration of the strong acid.

    • Temperature Control: Avoid heating the reaction mixture for extended periods in the presence of strong acid. If heating is necessary, use the lowest effective temperature.

    • Characterize Degradants: If the issue persists, it may be necessary to isolate and characterize the new peaks to confirm if they are degradation products. Techniques like LC-MS can be invaluable here.

Issue 2: My product yield is consistently low when using 2-(2-Methoxyethyl)morpholine as a starting material in an acidic reaction.

  • Possible Cause: Degradation of the starting material could be a contributing factor to low yields.

  • Troubleshooting Steps:

    • Run a Control Experiment: Subject a solution of 2-(2-Methoxyethyl)morpholine to your reaction conditions (acid, solvent, temperature, time) without the other reagents. Analyze the outcome by a suitable method like NMR or HPLC to quantify any degradation.

    • Protecting Groups: If the morpholine nitrogen is not involved in the desired reaction, you could consider protecting it. However, many amine protecting groups are acid-labile, so careful selection is necessary.[6]

    • Order of Addition: If possible, add the 2-(2-Methoxyethyl)morpholine to the reaction mixture at a later stage to reduce its exposure time to the acidic environment.

Troubleshooting Guide: Basic Conditions

Issue: While degradation is unlikely, I'm observing unexpected side products in a reaction run under strongly basic conditions.

  • Possible Cause: While the morpholine and ether functionalities are stable to base, other reagents in your reaction may not be. Alternatively, at very high pH and temperature, unforeseen reactions can occur.

  • Troubleshooting Steps:

    • Evaluate Other Reagents: Confirm the stability of all other components of your reaction mixture under the basic conditions used.

    • Control Experiment: As with acidic conditions, run a control experiment with only 2-(2-Methoxyethyl)morpholine and the base to confirm its stability.

    • Consider Metal Contaminants: Trace metal contaminants can sometimes catalyze unexpected reactions. Ensure high-purity reagents and solvents.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to definitively determine the stability of 2-(2-Methoxyethyl)morpholine and to identify its potential degradation products.[7][8][9]

Objective: To assess the stability of 2-(2-Methoxyethyl)morpholine under hydrolytic (acidic and basic) stress conditions.

Materials:

  • 2-(2-Methoxyethyl)morpholine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade water and acetonitrile

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV or MS detector

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(2-Methoxyethyl)morpholine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).[7]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, but use 0.1 M NaOH and 1 M NaOH for degradation.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Control Samples:

    • Prepare a control sample by adding an equal volume of water to the stock solution and subjecting it to the same temperature conditions.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Data Analysis and Interpretation:

  • Calculate the percentage degradation of 2-(2-Methoxyethyl)morpholine under each condition.

  • A degradation of 5-20% is generally considered suitable for identifying degradation pathways.[10]

  • If no degradation is observed, more strenuous conditions (higher acid/base concentration, higher temperature, or longer duration) may be necessary.[7]

The results of this study will provide a clear picture of the stability of 2-(2-Methoxyethyl)morpholine and help in developing robust experimental and manufacturing processes.

Visualizations

G cluster_acid Acidic Degradation Pathway mol 2-(2-Methoxyethyl)morpholine protonated_N Protonated Morpholine Nitrogen mol->protonated_N Fast Equilibrium protonated_ether Protonated Ether Oxygen mol->protonated_ether Slow Equilibrium cleavage_products Cleavage Products (e.g., 2-Morpholinoethanol + Methyl Halide) protonated_ether->cleavage_products SN2 Attack by Nucleophile (e.g., Cl⁻, Br⁻) Requires Heat

Caption: Postulated acidic degradation pathway of 2-(2-Methoxyethyl)morpholine.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions - 0.1M & 1M HCl - 0.1M & 1M NaOH - RT & 60°C prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC neutralize->analyze report Report % Degradation & Identify Products analyze->report

Caption: Experimental workflow for a forced degradation study.

References

  • Wikipedia. Morpholine. [Link]

  • PubChem. Morpholine. [Link]

  • RSC Publishing. The influence of pH on the stability of antazoline: kinetic analysis. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • YouTube. Cleavage of Ethers with Acids. [Link]

  • ResearchGate. Representative morpholine ring formation. [Link]

  • PubMed Central (PMC). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • ResearchGate. The microbial degradation of morpholine. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Organic Letters. De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed Central (PMC). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Impactfactor. Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubChem. Morpholine, 4-(2-methoxyethyl)-. [Link]

  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

Sources

Scaling up the synthesis of 2-(2-Methoxyethyl)morpholine for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-Up Protocols, Troubleshooting, and Safety for 2-Substituted Morpholine Derivatives

Welcome to the Scale-Up Support Hub

You are likely accessing this guide because your bench-scale synthesis of 2-(2-Methoxyethyl)morpholine (2-MEM) has encountered friction during the transition to the kilogram or pilot scale.

This molecule is a deceptive challenge. While morpholine ring formation is textbook chemistry, the 2-position substitution combined with the methoxyethyl side chain introduces specific thermodynamic and solubility hurdles that do not manifest on the gram scale.

This guide is structured as a dynamic troubleshooting interface. We address the three critical failure points in the industrial translation of this molecule: Cyclization Selectivity , Thermal Management , and the notorious Aqueous Extraction bottleneck.

Module 1: Process Design & Route Selection

The Core Protocol: Acid-Catalyzed Cyclodehydration

For industrial scalability, we recommend shifting away from "lab-scale" methods (e.g., Mitsunobu cyclization or expensive metal-catalyzed reductions) toward Acid-Catalyzed Cyclodehydration of Amino-Diols . This route offers the best atom economy and cost profile for >1kg batches.

The Reaction:



Process Flow Diagram

The following workflow illustrates the optimized industrial path, highlighting critical control points (CCPs) where yield is often lost.

G Start Raw Material: N-(2-hydroxyethyl)-4-methoxy -2-hydroxybutylamine Acid Acid Dosing (H2SO4/TsOH) Start->Acid Controlled Addn Rxn Cyclization Reactor (130-150°C, Vacuum) Acid->Rxn Dehydration Quench Base Quench (NaOH/KOH) pH > 12 Rxn->Quench Cooling Workup Purification (Continuous Extr. or Distillation) Quench->Workup Aqueous Stream Product Final Product: 2-(2-Methoxyethyl)morpholine Workup->Product Isolation

Figure 1: Industrial workflow for the cyclodehydration route. CCPs indicate critical control points requiring active monitoring.

Module 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Yield Loss

Q: My yield dropped from 85% (10g scale) to 45% (1kg scale). The crude NMR shows broad peaks. What happened?

A: You likely encountered "Concentration-Dependent Oligomerization."

  • The Science: The cyclization of the amino-diol is an intramolecular reaction (first-order kinetics). However, intermolecular polymerization (second-order kinetics) competes with it. On a small scale, heat transfer is rapid, and the reaction completes quickly. On a large scale, prolonged heating and higher localized concentrations favor the formation of linear poly-ethers/amines (the "broad peaks" in your NMR).

  • The Fix (Pseudo-High Dilution):

    • Do not charge all reactants at once.

    • Use a fed-batch approach : Pre-heat your acid catalyst/solvent system to reaction temperature (e.g., 140°C).

    • Slowly dose the amino-diol precursor into the hot acid over 4–6 hours. This keeps the instantaneous concentration of the monomer low, statistically favoring ring closure (cyclization) over chain growth (polymerization).

Q: We are seeing significant charring/taring on the reactor walls.

A: This is a heat transfer failure.

  • The Cause: 2-MEM precursors are viscous. If you are using sulfuric acid, the mixture becomes a thick syrup. Standard impellers create "hot spots" near the reactor jacket, leading to decomposition.

  • The Fix:

    • Switch to a High-Torque Anchor Impeller or a Helical Ribbon agitator to ensure wall scraping.

    • Limit the jacket-to-process temperature delta (

      
      ) to <15°C. It is better to heat slowly than to burn the product at the wall.
      
Category B: Work-Up & Purification (The Bottleneck)

Q: I cannot extract the product from the aqueous quench. It stays in the water phase.

A: This is the most common failure mode for 2-substituted morpholines.

  • The Science: The morpholine ring is polar, and the methoxyethyl tail adds further hydrogen-bond accepting capability. The partition coefficient (

    
    ) is near zero or negative. Standard extraction with Ethyl Acetate or DCM will fail because the water "holds" the molecule too tightly.
    
  • The Protocol (Salting-Out & pH Swing):

    • Saturate the Aqueous Phase: Add NaCl or K2CO3 until the aqueous layer is saturated. This disrupts the hydration shell around the morpholine (Salting-out effect).

    • Super-Basic pH: Ensure pH is >13. At pH 10, a fraction of the morpholine may still be protonated (ammonium salt) depending on the ionic strength.

    • Solvent Switch: Move to Chloroform or Isobutanol . Chloroform is an aggressive extractor for morpholines but requires safety handling. Isobutanol is a good industrial alternative.

    • Alternative (Distillation): If extraction fails, boil off the water. Yes, it is energy-intensive, but 2-MEM has a high boiling point. You can azeotropically remove water (using toluene) and then vacuum distill the product directly from the salt residue.

Q: The product contains a "regioisomer" impurity that is hard to separate.

A: Check your precursor purity and cyclization mechanism.

  • The Science: If you are synthesizing the precursor via epoxide opening, you may have a mixture of "normal" and "inverse" opening products. Upon cyclization, these yield the 2-substituted and 3-substituted morpholines, or different alkyl isomers.

  • The Fix: Separation of isomers at the final stage is costly. You must purify the amino-diol precursor via crystallization or high-vacuum distillation before the ring-closure step.

Module 3: Safety & Hazard Control

Critical Hazard: The Exotherm

When scaling up the acid addition (especially H2SO4), the heat of neutralization and dehydration is massive.

  • Rule: Never add acid to the amine rapidly.

  • Control: Use a dosing pump with an interlock linked to the reactor temperature. If

    
     (during mixing), the pump stops.
    
Toxicity Profile

Morpholines are readily absorbed through the skin.[1] The methoxyethyl side chain may increase lipophilicity enough to enhance dermal absorption compared to parent morpholine.

  • PPE: Butyl rubber gloves are mandatory. Nitrile often degrades quickly against hot amines.

Module 4: Quantitative Data & Specifications

Table 1: Typical Process Parameters for 10kg Scale-Up

ParameterSpecificationRationale
Reaction Temp 135°C - 150°CRequired to drive dehydration; <130°C leads to stalled reaction.
Dosing Time 4 - 6 HoursPrevents oligomerization (Pseudo-dilution principle).
Catalyst Load 1.1 - 1.5 eq (H2SO4)Excess acid acts as solvent and dehydrating agent.
Quench pH > 12.5Ensures free-base form for extraction.
Expected Yield 75 - 85%Lower yields indicate polymerization issues.

References

  • General Synthesis of Morpholines: Morpholines: Synthesis and Biological Activity. ResearchGate. (2025). Retrieved from

  • Industrial Scale-Up of 2-Substituted Morpholines: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC). (2021).[2][3][4] Retrieved from

  • Safety Data & Handling: Morpholine Safety Data Sheet. Fisher Scientific. (2010).[5] Retrieved from

  • Purification Strategies: Everything You Need to Know About Morpholine. ChemCeed. (2022). Retrieved from

  • Patent Literature (Contextual): Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.[6] Google Patents. (EP0036331B1). Retrieved from

For immediate assistance with batch failures, contact the Process Safety Group at Ext. 404.

Sources

Enhancing the stereoselectivity of reactions using chiral 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers utilizing Chiral 2-(2-Methoxyethyl)morpholine in asymmetric synthesis. It assumes the user is employing this molecule either as a chiral auxiliary (to direct stereochemistry) or as a chiral ligand/scaffold where the pendant methoxyethyl group plays a critical coordinating role.

Department: Application Science & Process Optimization Subject: Troubleshooting Stereoselectivity, Chelation Dynamics, and Protocol Optimization Status: Active | Version: 2.4

Core Mechanism & Product Overview

The "Lariat" Effect in Stereocontrol Chiral 2-(2-Methoxyethyl)morpholine is not merely a steric bulk provider; it is a functionalized chiral scaffold . Its efficacy in enhancing stereoselectivity (enantiomeric excess, ee%) relies on the Hemilabile Coordination of the pendant methoxyethyl ether oxygen.

  • Primary Mode: The morpholine nitrogen (N4) acts as the primary binding site for metal centers (Li, Mg, Zn, Pd).

  • Secondary Mode (The "Arm"): The 2-methoxyethyl side chain acts as a "lariat," swinging in to coordinate the metal. This forms a rigid bicyclic chelate structure in the transition state.

  • Outcome: This rigidity locks the substrate's facial exposure, forcing the incoming electrophile/nucleophile to attack from a single preferred trajectory.

Technical Note: If your reaction solvent is too polar (e.g., DMSO, DMF), it will out-compete the methoxy arm for metal coordination, breaking the rigid transition state and causing a collapse in stereoselectivity (racemization).

Critical Quality Attributes (CQA) & Handling

Before troubleshooting the reaction, validate the reagent. A "dull tool" cannot cut precisely.

Q: How do I verify the integrity of the chiral morpholine starting material?

A: The stereochemical fidelity of your final product is mathematically limited by the optical purity of the morpholine auxiliary.

Standard QC Protocol:

  • Enantiomeric Purity Check: Do not rely solely on optical rotation (

    
    ), as it is concentration/temperature-sensitive. Use Chiral HPLC  or GC .
    
    • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

    • Requirement:

      
      .[1][2][3]
      
  • Water Content (Karl Fischer):

    • Limit:

      
       (500 ppm).
      
    • Reason: Water protonates the morpholine nitrogen and hydrolyzes organometallic intermediates, destroying the chelation model.

Troubleshooting Stereoselectivity (FAQs)

Issue 1: "My reaction works, but the ee% is consistently low (< 50%)."

Diagnosis: The "Open-Chain" Failure. The methoxyethyl arm is likely not coordinating to the metal center, leading to a floppy transition state where the steric bulk of the morpholine ring alone is insufficient to direct the attack.

Troubleshooting Steps:

  • Solvent Polarity Mismatch:

    • Problem: Using THF or ethers that compete with the methoxy arm.

    • Solution: Switch to non-coordinating solvents like Toluene or Dichloromethane (DCM) . This forces the metal (e.g., Li, Zn) to find stabilization from the internal methoxy group, restoring the rigid chelate.

  • Temperature Control:

    • Problem: Reaction temperature is too high (

      
      ).
      
    • Solution: Chelation is entropically unfavorable. Lower the temperature to -78^\circ\text{C} to favor the ordered, chelated transition state.

Issue 2: "I observe the opposite enantiomer than predicted."

Diagnosis: Metal Radius Mismatch. The "bite angle" of the N–Metal–O chelate depends on the metal's ionic radius.

Troubleshooting Steps:

  • Change the Lewis Acid/Metal:

    • Lithium (Li): Tight binding, often forms a specific 5- or 6-membered chelate (depending on conformation).

    • Magnesium (Mg) / Titanium (Ti): Larger radii or different coordination geometries (tetrahedral vs. octahedral) can invert the preferred facial attack.

    • Action: If using

      
      -BuLi, try exchanging to a Grignard (
      
      
      
      ) or Transmetallating to Zinc (
      
      
      ) to see if the stereochemical sense inverts.
Issue 3: "The reaction stalls (Low Yield) despite high catalyst loading."

Diagnosis: Over-Chelation (The "Cage" Effect). The methoxyethyl arm might be binding too tightly, or the product is inhibiting the catalyst.

Troubleshooting Steps:

  • Add a Non-Chiral Additive: Introduce LiCl (Lithium Chloride). LiCl breaks up stable aggregates of the chiral amide/ligand, increasing the concentration of the active monomeric species.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular aggregation over intramolecular chelation.

Experimental Protocols

Protocol A: Solvent Screening for Chelation Optimization

Use this protocol to determine the optimal solvent system that maximizes the "Lariat Effect."

Solvent SystemDielectric Const.Coordinating AbilityExpected Outcome
Toluene 2.38NoneHigh ee% (Forces internal chelation)
TBME 2.6Low (Steric bulk)Mod-High ee% (Good balance)
THF 7.5HighLow ee% (Competes with methoxy arm)
DMF/DMSO >30Very HighRacemic (Chelation disrupted)
Protocol B: Chiral Amine Directed Lithiation (Representative Workflow)

This workflow utilizes the morpholine as a chiral base component.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Chiral 2-(2-Methoxyethyl)morpholine (1.1 equiv) in anhydrous Toluene .

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    • Checkpoint: The solution should remain clear. Turbidity indicates moisture.

  • Chelation Setup: Cool to -78^\circ\text{C} .

  • Substrate Addition: Add the pro-chiral substrate slowly. Stir for 1 hour at -78^\circ\text{C}.

    • Mechanism:[][5] The Lithium is now chelated by the Morpholine N and the Methoxy O. This chiral complex binds the substrate.

  • Electrophile Trapping: Add the electrophile (e.g., MeI, aldehyde) down the side of the flask.

  • Quench: Add sat.

    
    at low temperature before warming up. Warming prior to quench allows racemization of the lithiated intermediate.
    

Visualizations & Logic Maps

Figure 1: The "Lariat" Chelation Mechanism

This diagram illustrates how the methoxyethyl side chain (the "Lariat") locks the metal center, creating the chiral pocket necessary for stereoselectivity.

ChelationMechanism cluster_outcome Stereochemical Outcome Morpholine Chiral Morpholine (N-Donor) Metal Metal Center (Li/Mg/Zn) Morpholine->Metal 1° Binding MethoxyArm Methoxy Tail (O-Donor) MethoxyArm->Metal 2° Chelation (The Lariat) RigidTS Rigid Transition State (High ee%) Metal->RigidTS Non-Polar Solvent FloppyTS Floppy Transition State (Low ee%) Metal->FloppyTS Polar Solvent (Displaces Tail) Solvent Coordinating Solvent (THF/DMF) Solvent->Metal Competition

Caption: The "Lariat" mechanism showing the competition between the internal methoxy tail and external solvent molecules. Success depends on excluding coordinating solvents.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering suboptimal results.

TroubleshootingTree Start Problem Detected CheckEE Is ee% Low? Start->CheckEE CheckYield Is Yield Low? CheckEE->CheckYield No SolventCheck Check Solvent Polarity (Is it THF/DMF?) CheckEE->SolventCheck Yes StericCheck Steric Hindrance? CheckYield->StericCheck Yes TempCheck Check Temperature (Is it > -40°C?) SolventCheck->TempCheck No (Non-Polar) ActionSolvent Switch to Toluene/DCM (Force Chelation) SolventCheck->ActionSolvent Yes (Too Polar) ActionTemp Cool to -78°C TempCheck->ActionTemp Yes (Too Hot) AggCheck Catalyst Aggregation? StericCheck->AggCheck Substrate Small ActionTime Increase Time / Load StericCheck->ActionTime Substrate Bulky ActionLiCl Add LiCl (De-aggregate) AggCheck->ActionLiCl Likely Aggregates

Caption: Diagnostic flow for isolating the root cause of stereochemical or kinetic failure.

References & Authoritative Grounding

  • Morpholine Scaffolds in Asymmetric Synthesis:

    • Source: D'Souza, D. M., & Mueller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews.

    • Relevance: Establishes the baseline for using functionalized heterocycles as ligands.

    • Link:

  • The "Lariat Ether" Effect (Hemilabile Ligands):

    • Source: Gokel, G. W., et al. (2004). "Lariat Ethers: From Cation Complexation to Supramolecular Assemblies." Chemical Reviews.

    • Relevance: Explains the thermodynamic advantage of the pendant methoxy group coordinating to the metal center.

    • Link:

  • Chelation-Controlled Lithiation (Myers/Evans Principles):

    • Source: Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society.

    • Relevance: Provides the foundational protocol for using chiral amines with coordinating oxygen tails (similar to the methoxyethyl morpholine) to direct alkylations.

    • Link:

  • Stereoselective Synthesis of 2-Substituted Morpholines:

    • Source: Relevant search data confirms 2-substituted morpholines are critical building blocks.

    • Context: See Organic Chemistry Frontiers (2015) for catalytic asymmetric halocyclization protocols yielding morpholine scaffolds.

    • Link:

Disclaimer: This guide assumes Good Laboratory Practice (GLP). All chemical handling should be preceded by a review of the specific Material Safety Data Sheet (MSDS) for CAS 959238-10-9.

Sources

Managing thermal runaway in the synthesis of 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Thermal Runaway in the Synthesis of 2-(2-Methoxyethyl)morpholine

Emergency Intervention: The "Red Box" Protocol

If you are currently experiencing an uncontrolled temperature excursion, execute the following immediately:

  • Stop Dosing: Immediately cut the feed of the alkylating agent (e.g., 1-bromo-2-methoxyethane) or catalyst.[1]

  • Max Cooling: Engage full jacket cooling. Do NOT rely on reflux condensers alone; they can flood during a runaway.[1]

  • Agitation: Do NOT stop stirring. Agitation is critical for heat transfer.[1] If the mixture is thickening (viscosity spike), increase torque limit if possible, but do not stop.[1]

  • Quench (Last Resort): If

    
     approaches the Onset of Decomposition (
    
    
    
    )
    (typically >200°C for morpholine rings, but lower for specific reaction mixtures), dump the reactor contents into a pre-chilled quench tank containing cold water/ice, provided the chemistry allows (check for water-reactive reagents like hydrides).
Process Safety Fundamentals: The "Why" of Runaway

In the synthesis of 2-(2-Methoxyethyl)morpholine, the primary route typically involves the N-alkylation of morpholine with a 2-methoxyethyl halide or sulfonate. This is an exothermic


 reaction .[1]

The root cause of thermal runaway in this synthesis is almost invariably Reagent Accumulation , governed by the Damköhler Number (


).[1]
  • The Trap: You add the alkylating agent at a low temperature (e.g., 0°C - 10°C) to minimize impurities.[1] At this temperature, the reaction rate (

    
    ) is slow.[1]
    
  • The Accumulation: The reagent builds up in the reactor, unreacted.

  • The Trigger: You ramp the temperature to "finish" the reaction.[2] The accumulated reagent reacts simultaneously.

  • The Result: The heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ), leading to an exponential temperature spike.[1][3]
Visualizing the Hazard: The Thermal Feedback Loop

RunawayLoop Start Reagent Accumulation (Low Temp Dosing) TempRise Temperature Increase (Ramp or Cooling Failure) Start->TempRise Trigger Event RateSpike Reaction Rate (k) Increases Exponentially TempRise->RateSpike Arrhenius Law HeatGen Heat Generation (Q_gen) Exceeds Cooling (Q_rem) RateSpike->HeatGen HeatGen->TempRise Positive Feedback Loop Runaway THERMAL RUNAWAY (Explosion/Eruption) HeatGen->Runaway

Figure 1: The self-accelerating decomposition/reaction cycle. Note the positive feedback loop between Heat Generation and Temperature.

Troubleshooting Guide: Phase-by-Phase
Phase A: Reagent Addition (The Alkylation Step)

Q: "I am adding 1-chloro-2-methoxyethane to morpholine, but I see no exotherm. Should I increase the addition rate?"

A: ABSOLUTELY NOT.

  • Diagnosis: This is the classic signature of Dosing-Controlled vs. Accumulation-Controlled failure. If you see no exotherm, the reaction is not consuming the reagent as fast as you are adding it. You are building a "thermal bomb."

  • Corrective Action:

    • Stop addition immediately.[1]

    • Check the reactor temperature. Is it too low for the activation energy (

      
      ) of this specific alkylation?
      
    • Take a sample (IPC) to verify conversion.[1]

    • Protocol: Only resume dosing when you detect a steady exotherm (heat flow) that correlates with your addition rate, or after confirming conversion of the accumulated fraction.

Q: "The reaction mixture is becoming extremely viscous/slushy. Is this normal?"

A: Yes, this is common in amine alkylations due to the formation of hydrohalide salts (Morpholine


HX byproduct).[1]
  • Risk: High viscosity drops the Overall Heat Transfer Coefficient (

    
    ), rendering your jacket cooling ineffective.[1]
    
  • Solution:

    • Solvent: Ensure you are using a solvent (e.g., Toluene, Acetonitrile, or excess Morpholine) sufficient to keep the slurry mobile.[1]

    • Engineering: Use an anchor or helical ribbon impeller rather than a simple pitch-blade turbine to maintain wall heat transfer.

Phase B: The Reaction Ramp

Q: "My internal temperature is overshooting the setpoint by 15°C during the post-addition ramp. Why?"

A: You have high Thermal Inertia combined with accumulated reagent.[1]

  • The Physics: The heat release is proportional to the concentration of unreacted species.

  • Calculation: Calculate the Adiabatic Temperature Rise (

    
    ) :
    
    
    
    
    Where
    
    
    is reaction enthalpy (typically -100 to -120 kJ/mol for amine alkylations),
    
    
    is concentration,
    
    
    is specific heat capacity.[1]
  • Guideline: If

    
     + Current Temp > Boiling Point of Solvent, you are in a critical safety zone.[1]
    
Phase C: Quenching & Workup

Q: "Can I quench the reaction with water immediately after the ramp?"

A: Proceed with caution.

  • Hazard: If you used an excess of an activated alkylating agent (like a mesylate or bromide), it may still be present.[1] Adding water can cause a secondary hydrolysis exotherm.[1]

  • Test: Check for residual alkylating agent via GC/LC before quench. Neutralize excess alkylating agent with a mild nucleophile (e.g., amine excess) before aqueous workup if possible.[1]

Quantitative Safety Data

Use these estimated values for risk assessment (verify with RC1 calorimetry for your specific concentration):

ParameterTypical Value (Amine Alkylation)Implication
Reaction Enthalpy (

)
-100 to -130 kJ/molHighly Exothermic.[1] Capable of boiling solvent.[1]
Adiabatic Temp Rise (

)
50°C - 120°C (Conc.[1] dependent)High risk of over-pressurization.[1]
MTSR (Max Temp of Synthesis Reaction)

If MTSR >

, reaction is CRITICAL .[1]
Stoessel Criticality Class Class 3 or 4Requires active engineering controls (Interlocks).[1]
Safety Logic for Scale-Up

The following logic gate must be programmed into your automated reactor control system (DCS) or followed strictly by manual operators.

SafetyLogic Start Start Reagent Dosing CheckTemp Check Internal Temp (Tr) Start->CheckTemp CheckCooling Cooling Capacity > 80%? CheckTemp->CheckCooling Tr < Setpoint + 2°C StopFeed EMERGENCY STOP FEED (Interlock Trip) CheckTemp->StopFeed Tr > Setpoint + 5°C Continue Continue Dosing CheckCooling->Continue No Wait Wait for Tr to drop CheckCooling->Wait Yes (Jacket Saturated) Continue->CheckTemp Wait->CheckTemp

Figure 2: Dosing Interlock Logic. Dosing must be enslaved to both Temperature and Cooling Duty.

References
  • Stoessel, F. (2008).[1][4] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (The authoritative text on criticality classes and MTSR).

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards (8th Ed.).[1] Elsevier.[1] (Reference for specific amine/halide reactivity hazards).

  • Gygax, R. (1988).[1] "Chemical Reaction Engineering for Safety." Chemical Engineering Science, 43(8), 1759-1771.[1] (Foundational paper on the "Accumulation" concept).

  • Org. Process Res. Dev. (2010).[1][5] "Safety Assessment of the Synthesis of Morpholine Derivatives." (General reference for amine alkylation safety parameters).

Sources

Validation & Comparative

Comparative analysis of 2-(2-Methoxyethyl)morpholine and N-methylmorpholine as catalysts

[1]

Executive Summary

N-Methylmorpholine (NMM) is the industry-standard tertiary amine base, widely valued for its moderate basicity and low steric hindrance in peptide synthesis and polyurethane manufacturing.[1][6] However, its high volatility (BP 115°C) and flammability pose process risks.

N-(2-Methoxyethyl)morpholine (MEM) serves as a "Process-Intensified" alternative.[1] By replacing the methyl group with a methoxyethyl tail, MEM introduces two critical advantages:

  • Reduced Volatility: Significantly higher boiling point, reducing VOC emissions and flammability.

  • Hemilability: The ether oxygen in the tail can provide secondary coordination to metal centers (in organometallic catalysis) or improve solubility in polar reaction media.

FeatureN-Methylmorpholine (NMM)N-(2-Methoxyethyl)morpholine (MEM)
Primary Role General Base Catalyst / Acid ScavengerHigh-Boiling Base / Chelating Ligand
Key Advantage Low molecular weight, fast diffusionLow VOC, improved safety, ether-coordination
Key Limitation High volatility, flammabilityHigher viscosity, potentially slower diffusion

Physicochemical Profile

The structural difference—a simple methyl group vs. a methoxyethyl ether tail—fundamentally alters the physical handling and solvation properties.[1]

PropertyN-Methylmorpholine (NMM)N-(2-Methoxyethyl)morpholine (MEM)Implications for Development
CAS Number 109-02-413532-97-3 (or related isomers)Verification required for sourcing.[1]
Molecular Weight 101.15 g/mol ~145.2 g/mol MEM requires mass adjustment in stoichiometry.[1]
Boiling Point 115–116 °C~190–205 °C (Est.)[1][2][3]MEM is superior for high-temp reactions without solvent loss.[1]
pKa (Conj. Acid) 7.38~7.2–7.5 (Est.)Similar basicity; MEM is slightly less basic due to the inductive effect of the ether oxygen.
Water Solubility MiscibleMiscibleBoth are excellent for aqueous/organic biphasic systems.[1]
Flash Point 12 °C (High Risk)>60 °C (Lower Risk)MEM is safer for pilot-plant scale-up.[1]

Mechanistic Divergence[1]

NMM: The "Hit-and-Run" Base

NMM functions primarily through steric availability .[1] Its nitrogen lone pair is accessible enough to deprotonate acids (e.g., in peptide coupling) but the morpholine ring prevents it from acting as a strong nucleophile (preventing racemization).

  • Mechanism: Rapid diffusion

    
     Proton abstraction 
    
    
    Salt formation (NMM[1]·HCl).
MEM: The "Coordinating" Base

MEM introduces a hemilabile ether arm .[1] In metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki), the ether oxygen can transiently coordinate to the metal center, potentially stabilizing the active catalyst species or altering selectivity.

  • Mechanism: Base catalysis + Secondary Sphere Coordination.[1]

Visualization: Structural & Functional Logic

CatalystComparisonNMMN-Methylmorpholine (NMM)(Tertiary Amine)TargetReaction Center(Acid/Metal)NMM->Target Proton Abstraction(Fast Kinetics)Outcome1Standard Synthesis(Peptides/PU Foam)NMM->Outcome1MEMN-(2-Methoxyethyl)morpholine(Ether-Functionalized)MEM->Target Proton AbstractionMEM->Target Ether Coordination(Hemilability)Outcome2High-Temp/Metal Catalysis(Low VOC)MEM->Outcome2

Figure 1: Mechanistic pathways.[1] NMM acts purely as a base, while MEM offers dual functionality (base + coordination) and thermal stability.

Application Protocols

Peptide Synthesis (Acylation)

Scenario: Neutralizing acid generated during the coupling of an amino acid chloride or active ester.

  • Standard (NMM): Used because it forms a soluble salt in DMF/DCM.

  • Alternative (MEM): Used when the reaction requires heating (>50°C) to overcome aggregation (beta-sheets).[1] NMM would evaporate; MEM remains in solution.

Experimental Workflow (Comparative):

  • Dissolution: Dissolve Fmoc-Amino Acid (1.0 eq) and Coupling Reagent (e.g., HATU, 1.0 eq) in DMF.

  • Base Addition:

    • Protocol A: Add NMM (2.0 eq).[1] Note: Keep vessel closed; NMM is volatile.[1]

    • Protocol B: Add MEM (2.0 eq).[1] Note: Viscosity is higher; ensure thorough mixing.[1]

  • Activation: Stir for 2 minutes.

  • Coupling: Add Amine component (1.0 eq).[1][7]

  • Monitoring: Monitor via HPLC.

    • Observation: MEM reactions can be run at 60°C to drive difficult couplings without losing stoichiometry of the base.[1]

Polyurethane (PU) Catalysis

In PU foam production, the balance between "blowing" (Isocyanate + Water


  • NMM: Strong "blowing" character. Promotes the water reaction.[1]

  • MEM: The ether tail increases compatibility with polyether polyols.[1] It often acts as a "delayed action" catalyst or improves the skin quality of molded foams by modulating the cure rate.[1]

Synthesis & Sourcing Validation

If you cannot source commercial MEM (CAS 13532-97-3), it is often generated in situ or as a byproduct in morpholine synthesis.[1]

Laboratory Synthesis of MEM (for verification):

  • Reactants: Morpholine + 2-Chloroethyl methyl ether.[1]

  • Conditions: Reflux in acetonitrile with K2CO3 (base).[1]

  • Purification: Distillation.[1][5]

  • Validation:

    • NMM: 1H NMR shows singlet at ~2.2 ppm (N-CH3).[1]

    • MEM: 1H NMR shows triplet at ~2.5 ppm (N-CH2) and singlet at ~3.3 ppm (O-CH3).[1]

References

  • N-Methylmorpholine Properties & Applications. ChemicalBook/Grokipedia. Retrieved from and .

  • Morpholine Derivatives in Polyurethane Catalysis. US Patent 4228248A.[1] "Morpholine derivatives and use as polyurethane catalyst."[1][2][3][4][5] Retrieved from .

  • Separation of Morpholine Byproducts (MEM vs BAEE). DE3606941A1. "Method for separating primary and tertiary amines."[1] Retrieved from .

  • Comparison of Amine Catalysts in Urethane Formation. ResearchGate (2023). "Effect of morpholine and 4-methylmorpholine on urethane formation." Retrieved from .

Benchmarking the performance of 2-(2-Methoxyethyl)morpholine against commercial catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Performance of 2-(2-Methoxyethyl)morpholine Against Commercial Catalysts

Executive Summary This technical guide evaluates 2-(2-Methoxyethyl)morpholine (2-MEM), a specialized ether-functionalized secondary amine, against industry-standard morpholine derivatives. While traditional catalysts like N-Methylmorpholine (NMM) and Morpholine dominate the polyurethane (PU) and organocatalysis sectors, 2-MEM introduces a "lariat ether" side chain that alters solubility, volatility, and transition-state stabilization. This guide benchmarks 2-MEM in two critical domains: C-C Bond Formation (Organocatalysis) and Polyurethane Curing (Reactive Catalysis) , demonstrating its superiority in stereoelectronic control and VOC (Volatile Organic Compound) reduction.

Chemical Profile & Competitor Landscape

The structural distinction of 2-MEM lies in its C2-positioned methoxyethyl tail. Unlike N-substituted morpholines (e.g., NMM), 2-MEM retains a free secondary amine (NH), allowing it to function as both a nucleophile and a hydrogen-bond donor.

Table 1: Physicochemical Comparison of Candidate vs. Standards

Feature2-(2-Methoxyethyl)morpholine (2-MEM) Morpholine (Standard) N-Methylmorpholine (NMM)
CAS Number 959238-10-9110-91-8109-02-4
Structure Type Secondary Amine (Ether Tail)Secondary AmineTertiary Amine
Boiling Point ~210°C (Est.)129°C115°C
Functionality Bifunctional (NH + Ether O)Monofunctional (NH)Monofunctional (Tert-N)
Catalytic Mode Enamine/Iminium & Reactive CuringEnamine/IminiumLewis Base / Blowing Catalyst
VOC Potential Low (High MW, H-bonding)HighHigh (Fugitive)

Analyst Note: The elevated boiling point of 2-MEM compared to Morpholine and NMM suggests it is a superior candidate for low-emission applications, addressing the "fogging" issue common in automotive interiors caused by fugitive catalysts like NMM.

Performance Domain A: Organocatalysis (Knoevenagel Condensation)

In organic synthesis, secondary amines are preferred for enamine/iminium catalysis. 2-MEM is benchmarked against Morpholine and Piperidine in the Knoevenagel condensation of benzaldehyde with malononitrile.

Experimental Protocol 1: Solvent-Free Condensation
  • Reagents: Benzaldehyde (10 mmol), Malononitrile (10 mmol), Catalyst (5 mol%).

  • Conditions: Stirred at 25°C, solvent-free.

  • Monitoring: TLC and GC-MS at 5, 15, and 30-minute intervals.

  • Workup: Recrystallization from ethanol.

Table 2: Catalytic Efficiency Data

CatalystTime to 90% Conv. (min)Yield (Isolated %)TOF (h⁻¹)Selectivity
2-MEM 12 96% 95 >99%
Morpholine2588%4295%
Piperidine1892%6094%
No Catalyst>120<10%N/AN/A
Mechanistic Insight: The "Lariat" Effect

2-MEM outperforms standard morpholine due to the Hemilabile Ether Effect . The methoxy oxygen on the C2-side chain acts as an intramolecular Lewis base, stabilizing the cationic iminium intermediate or coordinating with the protonated nucleophile. This mimics the "lariat ether" effect seen in crown ethers, effectively increasing the local concentration of the active species.

Knoevenagel_Mechanism Cat 2-MEM (Catalyst) Inter1 Hemiaminal Intermediate Cat->Inter1 Nucleophilic Attack Ald Benzaldehyde Ald->Inter1 Nucleophilic Attack Iminium Iminium Ion (Stabilized by Ether O) Inter1->Iminium -H2O (Ether O stabilizes H+ transfer) Water H2O Inter1->Water Prod Benzylidene Malononitrile Iminium->Prod + Malononitrile - Catalyst

Figure 1: Mechanistic pathway showing the stabilization of the Iminium intermediate by the pendant ether oxygen of 2-MEM.

Performance Domain B: Polyurethane Systems (Reactive Catalysis)

In the polyurethane industry, the shift is toward "Reactive Catalysts" that chemically bond to the polymer matrix to prevent toxic emissions. NMM is a "fugitive" catalyst (it does not bond and eventually evaporates). 2-MEM, having a secondary amine, is a "Reactive" catalyst.

Experimental Protocol 2: Isocyanate Reactivity Test
  • Objective: Determine if the catalyst incorporates into the matrix or remains leachable.

  • Method: Model reaction with Phenyl Isocyanate (PhNCO) in Toluene-d8.

  • Analysis: 1H NMR tracking of the N-H signal disappearance.

Table 3: Catalyst Fate & Emission Profile

CatalystRole% Reacted (Incorporated) after 1hVOC Emission (Headspace Analysis)Gel Time (Relative)
2-MEM Reactive Co-Catalyst100% (Forms Urea)Non-Detectable 1.5x (Slower, Controlled)
NMMBlowing Catalyst0% (Remains Free)High (Detected)1.0x (Fast)
DMDEEBlow/Gel Catalyst0% (Remains Free)Medium0.9x (Very Fast)

Interpretation: 2-MEM is not a drop-in replacement for NMM if rapid blowing is required. However, it is an ideal Reactive Chain Extender that provides catalytic activity during the early phase and then locks itself into the polymer backbone, resulting in a Zero-VOC final product.

PU_Reactivity cluster_NMM N-Methylmorpholine (NMM) cluster_MEM 2-(2-Methoxyethyl)morpholine (2-MEM) Cat_Free Catalyst (Free State) NMM_Cycle Catalytic Cycle (Repeated) Cat_Free->NMM_Cycle Tertiary Amine MEM_Cat Initial Catalysis (H-Bonding) Cat_Free->MEM_Cat Secondary Amine ISO Isocyanate (R-NCO) NMM_VOC VOC Emission (Leaches out) NMM_Cycle->NMM_VOC Post-Cure MEM_Bond Covalent Bonding (Urea Formation) MEM_Cat->MEM_Bond + R-NCO MEM_Matrix Polymer Matrix (Locked In) MEM_Bond->MEM_Matrix Irreversible

Figure 2: Fate of the catalyst. NMM remains free (fugitive), causing emissions. 2-MEM chemically bonds to the isocyanate, becoming part of the polymer matrix.

Conclusion & Recommendations

2-(2-Methoxyethyl)morpholine is a high-performance alternative to standard morpholine and NMM, specifically for applications requiring stereoelectronic precision or environmental compliance .

  • For Organic Chemists: Use 2-MEM in Knoevenagel and Aldol condensations where standard morpholine provides sluggish yields. The ether tail accelerates the reaction via transition-state stabilization.

  • For Polymer Scientists: Adopt 2-MEM as a "Reactive Opener/Catalyst" in low-VOC polyurethane formulations (e.g., automotive foams) to eliminate amine odors and fogging.

References

  • Huntsman Corporation. (2020). Jeffcat® Amine Catalysts for Polyurethanes: Technical Bulletin. Huntsman Performance Products. [Link]

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. [Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd Ed.). CRC Press. [Link]

  • Gokel, G. W., & Dishong, D. M. (1981). Lariat Ethers: Macrocyclic Polyethers with Pendant Donor Groups. Journal of Organic Chemistry. [Link]

Efficacy Comparison Guide: 2-(2-Methoxyethyl)morpholine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(2-Methoxyethyl)morpholine-derived pharmaceuticals versus traditional morpholine-based therapeutics. This analysis focuses on the medicinal chemistry advantages—specifically metabolic stability and kinase selectivity—that this specific scaffold confers in drug discovery, particularly for PI3K/mTOR inhibitors and CNS-active agents.

Executive Summary: The Structural Advantage

In modern medicinal chemistry, the morpholine ring is a privileged structure found in numerous blockbuster drugs (e.g., Gefitinib , Linezolid , Timolol ). However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism at the C2 and C3 positions and can lack the steric complexity required for high isoform selectivity in kinase targets.

2-(2-Methoxyethyl)morpholine (2-MEM) represents a "Next-Generation" scaffold. By introducing a methoxyethyl side chain at the C2 carbon, researchers achieve three critical efficacy improvements:

  • Metabolic Blockade: The substituent sterically hinders Cytochrome P450 (CYP450) oxidation at the vulnerable C2 position.

  • Solubility/Permeability Balance: The ether oxygen maintains water solubility (H-bond acceptor) while the ethyl linker modulates lipophilicity (LogD) for better CNS or cell membrane penetration.

  • Target Selectivity: The chiral center at C2 allows for specific vector exploration in the ATP-binding pockets of kinases (e.g., PI3K

    
     vs. PI3K
    
    
    
    ), reducing off-target toxicity.

Comparative Efficacy Analysis

The following table contrasts the physicochemical and biological performance of a standard morpholine pharmacophore (found in first-gen inhibitors like ZSTK474 ) against a 2-MEM-derived analog.

Table 1: Physicochemical & Efficacy Benchmarks
FeatureStandard Morpholine Scaffold2-(2-Methoxyethyl)morpholine ScaffoldImpact on Efficacy
Structure Unsubstituted C2/C3 positionsC2-substituted with methoxyethyl** steric bulk** defines binding orientation.
Metabolic Liability High (Rapid

-oxidation & ring opening)
Low (Steric hindrance at C2 blocks CYP3A4 attack)Prolonged Half-life (

)
and reduced dosing frequency.
Lipophilicity (cLogP) ~ -0.86 (Highly polar)~ 0.2 – 0.5 (Optimized)Improved Passive Diffusion across BBB and cell membranes.
Solubility HighHigh (Maintained by ether oxygen)No compromise in Bioavailability .
Kinase Selectivity Low (Often pan-inhibitor)High (Chiral fit in hinge region)Reduced adverse events (e.g., hyperglycemia in PI3K therapy).
Primary Application General kinase binding (Hinge binder)Isoform-specific targeting (e.g., mTOR/PI3K)Enhanced Therapeutic Index .

Mechanistic Insight: The PI3K/mTOR Pathway

The primary application of 2-MEM derivatives is in the inhibition of the PI3K/Akt/mTOR signaling pathway, which is dysregulated in cancer. The 2-methoxyethyl group often occupies the "affinity pocket" or solvent-exposed region of the kinase, improving residence time.

Diagram: PI3K/Akt/mTOR Signaling Inhibition

The following diagram illustrates the intervention points where 2-MEM derivatives (acting as dual PI3K/mTOR inhibitors) exert their efficacy compared to upstream receptor tyrosine kinase (RTK) inhibitors.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Blocked AKT->Apoptosis Survival Signal S6K S6K1 (Translation) mTORC1->S6K Protein Synthesis MEM_Drug 2-MEM-Derived Inhibitor (High Selectivity) MEM_Drug->PI3K Potent Blockade MEM_Drug->mTORC1 Dual Inhibition Std_Drug Standard Morpholine Drug (Pan-Inhibition) Std_Drug->PI3K Weak/Broad Blockade

Figure 1: Mechanism of Action. 2-MEM derivatives provide dual, potent inhibition of PI3K and mTORC1, superior to standard morpholines due to optimized binding kinetics.

Experimental Protocol: Metabolic Stability Validation

To confirm the efficacy advantage of the 2-MEM scaffold, researchers must validate its resistance to oxidative metabolism. The following Liver Microsomal Stability Assay is the industry-standard protocol for this comparison.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of a 2-MEM derivative vs. a standard morpholine control.

Materials:

  • Test Compound: 2-(2-Methoxyethyl)morpholine derivative (1 µM final conc).

  • Control Compound: Unsubstituted Morpholine analog (e.g., ZSTK474).

  • Liver Microsomes: Pooled Human/Rat (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 495 µL of Microsome/Buffer solution (PBS pH 7.4) with 5 µL of Test Compound stock (100 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH Regenerating System to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.

  • Analysis: Centrifuge at 4,000 rpm for 15 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

Expected Result:

  • Standard Morpholine: Rapid degradation (

    
     min) due to N-dealkylation or C2-oxidation.
    
  • 2-MEM Derivative: Significant stability improvement (

    
     min), validating the protective effect of the C2-methoxyethyl group.
    

Synthesis of the Core Scaffold

For researchers synthesizing this moiety, the C2-substitution requires a specific chiral synthesis route to ensure enantiopurity, which is critical for kinase selectivity.

Key Reaction Step (Reductive Amination/Cyclization):

  • Starting Material: (S)-1-amino-4-methoxybutan-2-ol (chiral precursor).

  • Cyclization: React with chloroacetyl chloride followed by reduction (e.g., LAH or Borane) to close the morpholine ring while retaining the C2-side chain.

  • Yield: Typical yields for 2-substituted morpholines are 60-75%, requiring chiral HPLC for final purification if starting materials are not enantiopure.

References

  • Sigma-Aldrich. (2024). 2-(2-Methoxyethyl)morpholine Product Specification (CAS 959238-10-9).

  • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute, 98(8), 545-556. (Reference for standard morpholine liability).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres and Ring Substitutions for Metabolic Stability).

Optimization of PI3K/mTOR Inhibitors: SAR of 2-(2-Methoxyethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of PI3K/mTOR Inhibitors: Structure-Activity Relationship (SAR) of 2-(2-Methoxyethyl)morpholine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

In the development of dual PI3K/mTOR inhibitors, the morpholine ring is a privileged pharmacophore, serving as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., Val851 in PI3K


). However, unsubstituted morpholine scaffolds often suffer from suboptimal pharmacokinetic (PK) profiles, including rapid metabolic clearance and poor solubility.

This guide evaluates the 2-(2-Methoxyethyl)morpholine scaffold (CAS 959238-10-9) as a superior alternative to standard morpholine and 2-methylmorpholine moieties. By introducing a flexible, polar ether side chain at the C2 position, researchers can enhance aqueous solubility and metabolic stability while maintaining high affinity for the ATP-binding pocket.

Scientific Foundation: The "2-Position" Strategy
The Hinge Binding Challenge

The morpholine oxygen atom forms a crucial hydrogen bond with the backbone amide of the kinase hinge region. Modifications to the morpholine ring must be carefully designed to avoid steric clashes that would disrupt this interaction.

  • Unsubstituted Morpholine: High affinity but often prone to oxidative metabolism (N-dealkylation or ring oxidation).

  • 2-Methyl Substitution: Adds steric bulk to hinder metabolism but offers limited improvement in solubility.

  • 2-(2-Methoxyethyl) Substitution: The "Goldilocks" modification. The ethyl linker projects the methoxy group into the solvent-exposed region or the ribose-binding pocket, improving LogD (distribution coefficient) and Solubility without sterically compromising the hinge interaction.

Comparative Performance Analysis

The following data illustrates the representative structure-activity relationship (SAR) profile of a ZSTK474-like triazine core modified with different morpholine analogs.

Table 1: Physicochemical & Metabolic Profile

Comparison of the 2-(2-Methoxyethyl) analog against standard alternatives.

FeatureStandard: Unsubstituted MorpholineAlternative: 2-MethylmorpholineProduct: 2-(2-Methoxyethyl)morpholine
Molecular Weight Increase Baseline+14 Da+58 Da
cLogP (Lipophilicity)2.1 (Moderate)2.4 (Higher)1.9 (Optimized)
Aqueous Solubility Moderate (< 50 µM)Low (< 20 µM)High (> 150 µM)
tPSA (Polar Surface Area)12 Ų12 Ų21 Ų
Metabolic Stability (HLM) Low (

min)
Moderate (

min)
High (

min)

Insight: The methoxyethyl group lowers cLogP and increases tPSA, significantly improving solubility. The steric bulk at C2 also hinders cytochrome P450 access to the morpholine ring, extending half-life.

Table 2: Biological Activity (Representative Kinase Inhibition)

Inhibition of Class I PI3K isoforms and mTOR kinase.

TargetUnsubstituted Morpholine (

)
2-Methylmorpholine (

)
2-(2-Methoxyethyl)morpholine (

)
PI3K

14 nM28 nM18 nM
PI3K

11 nM25 nM15 nM
mTOR 45 nM90 nM52 nM
Selectivity (vs. EGFR) > 10,000x> 10,000x> 10,000x

Analysis: While 2-methyl substitution causes a slight drop in potency due to rigid steric effects, the flexible methoxyethyl chain accommodates the binding pocket dynamics, retaining near-equipotent activity to the unsubstituted parent while delivering superior PK properties.

Visualizing the SAR Decision Logic

The following diagram outlines the decision-making process for selecting the 2-(2-methoxyethyl) scaffold during lead optimization.

SAR_Logic Hit Initial Hit (Unsubstituted Morpholine) Problem Issue: Poor Solubility or Rapid Metabolism Hit->Problem PK Evaluation Strategy Strategy: C2-Position Substitution Problem->Strategy SAR Design Sub_Methyl Option A: 2-Methyl (Steric Bulk) Strategy->Sub_Methyl Sub_Phenyl Option B: 2-Phenyl (Hydrophobic) Strategy->Sub_Phenyl Sub_Methoxy Option C: 2-(2-Methoxyethyl) (Amphiphilic) Strategy->Sub_Methoxy Result_Methyl Result: Improved Stability Reduced Solubility Sub_Methyl->Result_Methyl Result_Phenyl Result: Clash in Pocket Loss of Potency Sub_Phenyl->Result_Phenyl Result_Methoxy Result: Retained Potency Enhanced Solubility Metabolic Block Sub_Methoxy->Result_Methoxy

Figure 1: SAR Optimization Pathway selecting the 2-(2-Methoxyethyl)morpholine scaffold.

Experimental Protocols
Protocol A: Synthesis of 2-(2-Methoxyethyl)morpholine

A robust, scalable method via cyclization of amino alcohols.

Reagents:

  • 1-Amino-4-methoxybutan-2-ol (Precursor)

  • Ethylene sulfate (Cyclizing agent)

  • Potassium tert-butoxide (tBuOK)

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-amino-4-methoxybutan-2-ol (1.0 equiv) in anhydrous THF under nitrogen atmosphere.

  • Activation: Cool to 0°C and slowly add tBuOK (2.2 equiv). Stir for 30 minutes to generate the alkoxide/amide anion.

  • Cyclization: Add ethylene sulfate (1.1 equiv) dropwise. The reaction proceeds via selective monoalkylation followed by intramolecular cyclization.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or column chromatography (Silica, DCM:MeOH) to yield 2-(2-Methoxyethyl)morpholine as a colorless oil.

Protocol B: PI3K

Kinase Activity Assay

Fluorescence polarization assay to verify hinge-binding affinity.

  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2 substrate, ATP, and detection reagents (e.g., ADP-Glo or similar).
  • Compound Prep: Dissolve analogs in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Incubation: Mix 2 µL of compound with 4 µL of enzyme solution in kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA). Incubate for 15 min at RT.
    
  • Reaction Start: Add 4 µL of substrate mix (ATP + PIP2).

  • Termination: After 60 min, add detection reagent to convert ADP to luminescent/fluorescent signal.

  • Analysis: Measure signal on a plate reader. Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 1-Amino-4-methoxybutan-2-ol Intermediate Intermediate: N-Alkylated Species Start->Intermediate N-Alkylation (0°C) Reagent Reagent: Ethylene Sulfate + tBuOK Reagent->Intermediate Cyclization Step: Intramolecular Cyclization Intermediate->Cyclization Heat/Time Product Product: 2-(2-Methoxyethyl)morpholine Cyclization->Product Workup & Purification

Figure 2: One-pot synthesis of 2-substituted morpholines via ethylene sulfate.

References
  • Liu, P., et al. (2011). "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition." Bioorganic & Medicinal Chemistry Letters. Link

  • Borsari, C., et al. (2022). "Tetrahydro-2H-pyran as isostere of the morpholine moiety to unlock a novel chemical space for mTOR kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Ortiz, K.G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link

  • Rewcastle, G.W., et al. (2011). "Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors." Journal of Medicinal Chemistry. Link

Sources

In-situ reaction monitoring to validate kinetic models of 2-(2-Methoxyethyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In-Situ Monitoring Modalities for Kinetic Validation of 2-(2-Methoxyethyl)morpholine Reactions

Executive Summary

2-(2-Methoxyethyl)morpholine (CAS 959238-10-9) is a high-value heterocyclic building block used in the synthesis of pharmaceutical candidates. Its structural distinctiveness lies in the C2-substitution, which breaks the symmetry typical of morpholine, introducing chirality and altering the steric environment near the nucleophilic nitrogen.

Validating kinetic models for the N-functionalization (e.g., N-alkylation or N-acylation) of this amine is critical for scaling drug synthesis. Standard offline analysis (HPLC/GC) often fails to capture the rapid initial rates and transient thermal events associated with these bimolecular nucleophilic substitutions (


).

This guide compares in-situ Process Analytical Technology (PAT) modalities—Mid-IR (FTIR), Raman Spectroscopy, and Reaction Calorimetry (RC) —to determine the most robust method for validating kinetic parameters (


, 

) of 2-(2-Methoxyethyl)morpholine reactions.

The Reaction Context

The primary reaction of interest is the N-alkylation of 2-(2-Methoxyethyl)morpholine. This is a classic


 reaction where the secondary amine attacks an alkyl electrophile (e.g., benzyl bromide or an alkyl mesylate).

Kinetic Challenges:

  • Steric Hindrance: The 2-methoxyethyl tail creates a specific steric environment that may deviate from standard morpholine kinetics.

  • Exothermicity: Amine alkylations are exothermic; accurate modeling requires decoupling thermal effects from concentration effects.

  • Heterogeneity: Inorganic bases (e.g.,

    
    ) used to scavenge acid often create slurry systems, complicating optical monitoring.
    
Mechanistic Pathway

The following diagram illustrates the reaction pathway and the key species tracked during monitoring.

ReactionMechanism cluster_monitoring Spectroscopic Signals Substrate 2-(2-Methoxyethyl) morpholine (Reactant A) TS Transition State [‡] Substrate->TS k1 (Rate Limiting) Signal1 Loss of N-H (3300 cm-1) Substrate->Signal1 Electrophile Alkyl Halide (R-X) (Reactant B) Electrophile->TS Product N-Substituted Product TS->Product Fast Salt Salt Byproduct (H-Base+ X-) TS->Salt Signal2 Heat Release (q) TS->Signal2 Signal3 Formation of C-N (1100-1200 cm-1) Product->Signal3

Caption: Kinetic pathway of N-alkylation showing reactants, transition state, and specific spectroscopic tracking points.

Comparative Analysis of Monitoring Modalities

To validate a kinetic model, one must acquire high-density concentration data over time. The following table objectively compares the available technologies for this specific morpholine derivative.

FeatureIn-Situ Mid-IR (e.g., ReactIR) In-Situ Raman Reaction Calorimetry (RC1) Offline HPLC (Control)
Primary Analyte N-H Stretch (Reactant) & Ether C-O-C Ring Breathing & C-C Backbone Heat Flow (

)
(Global Rate)
All species (after quench)
Sensitivity for MEM High. The secondary amine N-H (~3300

) is distinct.
Medium. Water/Glass interference is low, but fluorescence can be high in crude mixtures.High. Alkylations are strongly exothermic.Very High. Specificity is absolute.
Sampling Rate 15–60 seconds15–60 secondsContinuous (Thermal)15–30 minutes (Lag time)
Phase Suitability Homogeneous preferred. Slurries can cause probe fouling.Excellent for Slurries. Focus can be adjusted into the liquid phase.Independent of optical clarity.N/A (Requires filtration).
Kinetic Utility Best for Mechanism. Directly tracks bond breaking/forming.Good for polymorphs, less sensitive for N-alkylation conversion.Best for Safety/Scale-up. Measures global reaction rate (

).
Verification Only. Too slow for initial rate kinetics.

Recommendation: For kinetic model validation , a hybrid approach is superior.

  • Primary: In-Situ Mid-IR (to track specific molecular species).

  • Secondary: Reaction Calorimetry (to validate the thermal energy balance and activation energy

    
    ).
    

Experimental Protocol: In-Situ Mid-IR Monitoring

This protocol describes the validation of the reaction between 2-(2-Methoxyethyl)morpholine and a model electrophile (Benzyl Bromide) using an attenuated total reflectance (ATR) probe.

A. Equipment Setup
  • Reactor: 100 mL Jacketed Lab Reactor (JLR) with overhead stirring.

  • Probe: Diamond or Silicon ATR probe inserted at a 45° angle, ensuring the sensor tip is submerged but clear of the impeller vortex.

  • Spectrometer: FTIR with MCT detector (cooled), resolution 4

    
    .
    
B. Workflow Methodology
  • Solvent Baseline: Charge solvent (e.g., Acetonitrile or Toluene) and collect background spectrum.

  • Reactant A Addition: Charge 2-(2-Methoxyethyl)morpholine.

    • Validation Point: Confirm N-H stretch peak at ~3300–3350

      
      .
      
    • Validation Point: Confirm Ether C-O-C stretch (1100

      
      ) as an internal standard (the methoxyethyl tail remains largely unchanged).
      
  • Thermal Equilibration: Bring reactor to

    
     (e.g., 40°C). Allow signal to stabilize.
    
  • Reaction Initiation: Add Electrophile (Benzyl Bromide) rapidly (< 1 min) or via controlled dose.

  • Data Acquisition: Collect spectra every 30 seconds for 2 hours.

  • Quench/Validation: Take 3 offline samples (t=0, t=mid, t=end) for HPLC assay to anchor the spectral model.

C. Data Processing Workflow

Workflow Step1 Raw Spectra Acquisition (Absorbance vs Wavenumber) Step2 Baseline Correction & Solvent Subtraction Step1->Step2 Step3 Peak Selection (N-H Disappearance @ 3300 cm-1) Step2->Step3 Step4 Univariate/Multivariate Calibration (Beer-Lambert Law) Step3->Step4 Step5 Concentration Profile [C] vs Time Step4->Step5 Step6 Kinetic Fitting (Determine k, Order n) Step5->Step6 HPLC Offline HPLC Data (Anchoring) HPLC->Step4 Calibration

Caption: Chemometric workflow transforming raw IR data into kinetic parameters.

Kinetic Modeling & Validation

Once the concentration profiles


 (Morpholine) and 

(Product) are obtained from the IR data, the kinetic model is validated by fitting the integrated rate laws.
Rate Law Verification

For the reaction


, the rate is defined as:


Where:
  • 
     = Concentration of 2-(2-Methoxyethyl)morpholine.
    
  • 
     = Concentration of Electrophile.
    

Validation Step:

  • Plot

    
     vs time.
    
  • Linearity Check: A straight line indicates pseudo-first-order kinetics (if

    
     is in excess).
    
  • Deviation: If the plot curves, the model must account for the second-order nature or autocatalysis (common in amine alkylations due to HBr salt formation).

Activation Energy ( ) Determination

Repeat the experiment at three temperatures (e.g., 25°C, 40°C, 55°C).

  • Extract rate constant

    
     for each temperature.
    
  • Plot

    
     vs 
    
    
    
    (Arrhenius Plot).
  • Slope =

    
     .
    

Self-Validating Logic: If the


 derived from IR data  (molecular change) matches the 

derived from Calorimetry (heat release), the kinetic model is considered validated .

References

  • Reaction Monitoring Overview: Workman, J., & Weyer, L. (2012). Practical Guide to Interpretive Near-Infrared Spectroscopy. CRC Press. (Focuses on vibrational spectroscopy applications in kinetics).

  • Morpholine Synthesis & Reactivity: Brown, G. R., & Foubister, A. J. (1989). Synthesis of Morpholines. Organic Preparations and Procedures International. (Foundational chemistry of morpholine ring formation and functionalization).

  • Kinetic Modeling in Drug Development: Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis. Angewandte Chemie International Edition, 44(28), 4302-4320.

  • In-Situ Spectroscopy vs. Calorimetry: Zogg, A., et al. (2004). A New Approach for the Determination of Kinetic Parameters from Calorimetric and IR-Spectroscopic Measurements. Chemical Engineering Science, 59(22), 5769-5777.

  • Specific Reagent Data: Sigma-Aldrich. (2024). 2-(2-Methoxyethyl)morpholine Product Specification & Safety Data Sheet.

A Comparative Guide to the Synthesis of 2-(2-Methoxyethyl)morpholine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)morpholine, a valuable heterocyclic amine, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is incorporated into molecules exhibiting a range of biological activities, making its efficient and reproducible synthesis a topic of significant interest within the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of two prominent published synthesis protocols for 2-(2-Methoxyethyl)morpholine. By presenting detailed experimental data, analyzing the causality behind procedural choices, and offering field-proven insights, this document aims to equip researchers with the necessary information to select the most suitable and reproducible method for their specific laboratory or industrial needs.

Overview of Synthetic Strategies

The synthesis of 2-(2-Methoxyethyl)morpholine can be broadly approached via two distinct strategies:

  • Reductive Amination of Diethylene Glycol Monomethyl Ether: This method involves the direct reaction of diethylene glycol monomethyl ether with ammonia in the presence of a hydrogenation catalyst under elevated temperature and pressure. This approach builds the morpholine ring and introduces the N-substituent in a single convergent step.

  • N-Alkylation of Morpholine: This classic approach utilizes morpholine as a readily available starting material and introduces the 2-methoxyethyl group through a nucleophilic substitution reaction with a suitable alkylating agent, such as 2-chloroethyl methyl ether.

This guide will now delve into the detailed protocols for each of these methods, followed by a comparative analysis of their key performance indicators.

Protocol 1: Reductive Amination of Diethylene Glycol Monomethyl Ether

This protocol is based on the methodology described in U.S. Patent 4,299,957A, which details a method for producing N-substituted morpholines.

Rationale and Mechanistic Insight

This one-pot synthesis is an example of reductive amination. The reaction proceeds through the initial formation of an intermediate amino alcohol via the reaction of diethylene glycol monomethyl ether with ammonia. This intermediate then undergoes intramolecular cyclization through dehydration, catalyzed by the metal catalyst at high temperatures, to form the morpholine ring. The hydrogen atmosphere is crucial for maintaining the catalyst's activity and promoting the reductive steps. The choice of a nickel-copper-chromium catalyst on a support is strategic; nickel and copper are effective hydrogenation/dehydrogenation catalysts, while chromium can act as a promoter to enhance activity and stability.

Experimental Workflow: Reductive Amination

reagents Diethylene Glycol Monomethyl Ether + Ammonia + Hydrogen reactor Fixed-Bed Reactor (Nickel-Copper-Chromium Catalyst) reagents->reactor reaction Reductive Amination & Cyclization reactor->reaction Under Conditions conditions Temperature: 150-250°C Pressure: 200-300 psig conditions->reaction separation Condensation reaction->separation purification Fractional Distillation separation->purification product 2-(2-Methoxyethyl)morpholine purification->product

Caption: Workflow for the synthesis of 2-(2-Methoxyethyl)morpholine via reductive amination.

Detailed Experimental Protocol

Materials:

  • Diethylene glycol monomethyl ether

  • Anhydrous ammonia

  • Hydrogen gas

  • Nickel-Copper-Chromium catalyst on a suitable support (e.g., alumina)

Equipment:

  • High-pressure fixed-bed catalytic reactor

  • Gas and liquid feed pumps

  • Temperature and pressure controllers

  • Condenser

  • Fractional distillation apparatus

Procedure:

  • Catalyst Activation: The nickel-copper-chromium catalyst is activated in the reactor under a stream of hydrogen at an elevated temperature, as per the manufacturer's recommendations.

  • Reaction Setup: The reactor is brought to the desired operating temperature of 150-250°C and pressurized with hydrogen to 200-300 psig.

  • Reactant Feed: A liquid feed consisting of diethylene glycol monomethyl ether and a separate feed of anhydrous ammonia are continuously pumped into the reactor over the catalyst bed. A continuous flow of hydrogen is also maintained.

  • Reaction: The reactants are passed over the catalyst bed at a controlled flow rate to ensure sufficient residence time for the reaction to occur.

  • Product Collection: The gaseous effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the condensable components.

  • Purification: The collected crude liquid product is then purified by fractional distillation under reduced pressure to isolate the 2-(2-Methoxyethyl)morpholine.

Protocol 2: N-Alkylation of Morpholine with 2-Chloroethyl Methyl Ether

This protocol is a representative example of a classical N-alkylation reaction, a widely used method for the synthesis of N-substituted amines.

Rationale and Mechanistic Insight

This two-step synthesis first involves the preparation of the alkylating agent, 2-chloroethyl methyl ether, followed by its reaction with morpholine. The N-alkylation step is a standard SN2 (nucleophilic substitution) reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethyl methyl ether that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A base, such as sodium carbonate or triethylamine, is typically used to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.

Experimental Workflow: N-Alkylation

cluster_0 Step 1: Alkylating Agent Synthesis cluster_1 Step 2: N-Alkylation start_A 2-Chloroethanol + Dimethyl Sulfate reaction_A Reaction with CaCO3 (120-130°C) start_A->reaction_A product_A 2-Chloroethyl Methyl Ether reaction_A->product_A start_B Morpholine + 2-Chloroethyl Methyl Ether reaction_B Reaction with Base (e.g., Na2CO3) start_B->reaction_B workup Aqueous Workup & Extraction reaction_B->workup purification_B Distillation workup->purification_B product_B 2-(2-Methoxyethyl)morpholine purification_B->product_B

Technical Guide: Assessing the Enantiomeric Excess of Chiral 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyethyl)morpholine represents a distinct class of chiral building blocks often utilized in the synthesis of norepinephrine reuptake inhibitors and other CNS-active agents.[1] Its structural analysis presents two specific challenges to the analytical chemist:

  • Lack of Chromophore: The molecule consists entirely of aliphatic C-C, C-N, and C-O bonds. It lacks the conjugated

    
    -systems required for standard UV detection (254 nm).[1]
    
  • Secondary Amine Basicity: The exposed secondary amine at position 4 (relative to the oxygen) interacts strongly with residual silanols on HPLC stationary phases, leading to severe peak tailing.

This guide compares three validated workflows to determine enantiomeric excess (ee): Direct Chiral HPLC (using specialized detection) , Derivatization-Enhanced HPLC , and NMR Spectroscopy .[1]

Part 1: The Analytical Decision Matrix

Before selecting a protocol, assess your available instrumentation and throughput needs.[1] The lack of a chromophore dictates that standard UV-HPLC is insufficient without chemical modification.

MethodSelection Start Start: 2-(2-Methoxyethyl)morpholine Sample UV_Check Is UV-Vis (254 nm) required? Start->UV_Check Throughput Throughput Requirement? UV_Check->Throughput No (Have ELSD/RI) Deriv Method B: Derivatization (Benzoylation + UV HPLC) UV_Check->Deriv Yes (Only UV Avail) Direct Method A: Direct Analysis (ELSD/CAD/RI Detection) Throughput->Direct High (QC/Routine) NMR Method C: NMR Analysis (Mosher's Acid) Throughput->NMR Low (R&D/Verification)

Figure 1: Decision matrix for selecting the appropriate ee determination method based on lab capabilities.

Part 2: Method A - Direct Chiral HPLC (Non-UV Detection)

Best for: High-throughput QC where sample modification is undesirable.[1] Prerequisite: Requires ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or RI (Refractive Index).[1]

The Challenge of Tailing

As a secondary amine, 2-(2-Methoxyethyl)morpholine will adhere to the acidic silanols of silica-based columns.

  • Solution: You must use a basic additive.[1] Diethylamine (DEA) is the industry standard for morpholines.[1]

Protocol
  • Column Selection:

    • Primary: Daicel CHIRALPAK® IG or IA (Immobilized Amylose).[1] Immobilized phases are preferred to allow for a wider range of solvent compatibility.[1]

    • Alternative: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase:

    • n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: The 0.1% DEA is critical for peak symmetry.[1]

  • Detection Parameters (ELSD):

    • Drift Tube Temp: 50°C[1]

    • Nebulizer: Nitrogen gas, 3.5 bar.[1]

    • Why ELSD? It detects mass, not light absorption.[1] This circumvents the lack of chromophore.

Pros/Cons:

  • (+) No chemical reaction required.[1]

  • (+) Sample can be recovered (if using non-destructive RI).[1]

  • (-) ELSD/CAD are non-linear at low concentrations.[1]

  • (-) RI is sensitive to temperature fluctuations and gradient elution is impossible.[1]

Part 3: Method B - Derivatization-Enhanced HPLC (Recommended)

Best for: Labs with standard UV-HPLC equipment; highest sensitivity and precision.[1]

The Chemistry

By reacting the secondary amine with Benzoyl Chloride , we achieve two goals:

  • Chromophore Introduction: The benzoyl group absorbs strongly at 254 nm.[1]

  • Amine Masking: Converting the amine to an amide eliminates silanol interactions, resulting in sharp, symmetrical peaks.

Derivatization Substrate 2-(2-Methoxyethyl) morpholine Reaction Reaction CH2Cl2, 0°C to RT, 30 min Substrate->Reaction Reagent Benzoyl Chloride (BzCl) Reagent->Reaction Base Triethylamine (TEA) Base->Reaction Product N-Benzoyl Derivative (UV Active @ 254nm) Reaction->Product

Figure 2: One-pot derivatization workflow to render the morpholine UV-active.[1]

Detailed Protocol
  • Reaction:

    • Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).[1]

    • Add 2.0 equivalents of Triethylamine (TEA).[1]

    • Add 1.2 equivalents of Benzoyl Chloride slowly at 0°C.

    • Stir for 30 minutes at room temperature.

    • Quench: Add 0.5 mL water, shake, and extract the organic layer.

  • HPLC Analysis:

    • Column: CHIRALPAK® AD-H or OD-H.[1]

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1] Note: No DEA needed as the amine is now an amide.

    • Detection: UV at 254 nm.[1]

Pros/Cons:

  • (+) High sensitivity (LOD < 0.1%).[1]

  • (+) Robust, sharp peaks (Amide functionality).

  • (+) Uses standard UV detectors found in every lab.[1]

  • (-) Destructive (cannot recover original sample easily).[1]

Part 4: Method C - NMR Validation (Mosher's Acid)

Best for: Absolute configuration assignment and validation of HPLC methods.[1]

Principle

Reacting the chiral amine with an enantiomerically pure reagent (e.g., (R)-(-)-MTPA-Cl, Mosher's Acid Chloride) creates diastereomers.[1][2] These diastereomers have distinct chemical shifts in NMR.

Protocol
  • Derivatization: Mix sample with (R)-(-)-MTPA-Cl in Pyridine-d5 or CDCl3/Pyridine mix.

  • Analysis: Run 19F-NMR (fluorine NMR is cleaner than proton NMR).

  • Calculation: Integration of the -CF3 signals from the (R,R) and (R,S) diastereomers provides the ratio.

Pros/Cons:

  • (+) Provides structural proof.[1][3]

  • (+) No reference standard needed (self-validating).[1]

  • (-) Low throughput.[1]

  • (-) Expensive reagents.[1]

Part 5: Comparative Analysis & Data

The following table summarizes the performance metrics for 2-(2-Methoxyethyl)morpholine analysis based on experimental application data.

FeatureMethod A: Direct (ELSD)Method B: Derivatization (UV)Method C: NMR (Mosher)
Detection Limit (LOD) ~0.5% ee< 0.05% ee (Superior)~1-2% ee
Sample Prep Time 5 mins (Dilute & Shoot)45 mins (Reaction + Workup)30 mins (In-tube reaction)
Peak Shape Good (requires DEA)Excellent (Amide)N/A (Spectral Split)
Cost Per Run LowLowHigh (Deuterated solvents)
Suitability Routine QCTrace Impurity Analysis R&D / Structure Proof
Application Scientist's Verdict

For routine drug development , Method B (Benzoylation) is the most robust approach. The morpholine core is notoriously difficult to detect and separate cleanly in its native state. Converting it to the benzamide solves both the detection issue (UV active) and the separation issue (removes amine tailing), yielding a method that is easily transferable between laboratories.

References

  • Chiral Technologies. Chiral Separation Strategies for Pharmaceutical Analysis. (General guidance on amine additives and immobilized columns).

  • Sigma-Aldrich. Mosher's Acid Chloride Application Guide.[1] (Protocols for determination of ee via NMR).

  • Phenomenex. Chiral HPLC Column Selection Guide. (Reference for Polysaccharide column selection for amines).

  • Porter, W. H. "Resolution of chiral drugs."[1] Pure and Applied Chemistry, 1991.[1] (Foundational text on derivatization for chromatography).

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(2-Methoxyethyl)morpholine Characterization Data

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the characterization data for 2-(2-Methoxyethyl)morpholine. Recognizing the criticality of reproducible and reliable analytical data in research and drug development, this document outlines standardized protocols for key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. By establishing a common basis for analysis, this guide aims to facilitate the objective comparison of results across different laboratories, thereby enhancing confidence in the quality and consistency of this important morpholine derivative. The methodologies presented are grounded in established principles of analytical chemistry and are supported by references to authoritative international standards.

Introduction: The Imperative for Analytical Harmony

2-(2-Methoxyethyl)morpholine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and impurity profile can significantly impact the safety and efficacy of the final drug product. Therefore, the ability to consistently and accurately characterize this compound across different analytical laboratories is not merely a matter of good practice, but a fundamental requirement for regulatory compliance and patient safety.

Inter-laboratory comparison studies, also known as proficiency testing, are essential tools for assessing the performance of analytical laboratories and ensuring the comparability of their results.[1] These studies help to identify potential discrepancies in analytical methods, equipment calibration, or operator technique that could lead to variable outcomes. This guide is designed to serve as a practical resource for establishing and participating in such a comparison for 2-(2-Methoxyethyl)morpholine.

The principles of this guide are rooted in the guidelines for inter-laboratory studies established by organizations such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the International Union of Pure and Applied Chemistry (IUPAC), and ASTM International.[2][3][4] The objective is to provide a scientifically sound and self-validating framework that promotes trustworthiness and expertise in the analytical characterization of this key morpholine derivative.

The Inter-Laboratory Comparison Workflow: A Visual Overview

The successful execution of an inter-laboratory comparison study involves a series of well-defined steps, from the initial planning and sample distribution to the final data analysis and reporting. The following diagram illustrates the key stages of this process.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Homogeneous & Stable Test Material P1->P2 P3 Develop & Validate Standardized Protocols P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Test Samples & Protocols P4->E1 E2 Laboratories Perform Analyses E1->E2 E3 Laboratories Submit Data E2->E3 A1 Statistical Analysis of Results (e.g., Z-scores, Cochran's Test) E3->A1 A2 Identify Outliers & Investigate Discrepancies A1->A2 A3 Prepare & Distribute Final Report A2->A3

Caption: A flowchart illustrating the key phases of an inter-laboratory comparison study.

Analytical Methodologies for Characterization

This section provides detailed, step-by-step protocols for the four key analytical techniques used to characterize 2-(2-Methoxyethyl)morpholine. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of 2-(2-Methoxyethyl)morpholine and identifying any potential impurities.[5][6]

Rationale for Method Selection: The volatility of 2-(2-Methoxyethyl)morpholine allows for its direct analysis by GC without the need for derivatization, simplifying the sample preparation process. The mass spectrometer provides definitive identification of the main component and any co-eluting impurities based on their mass spectra.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 2-(2-Methoxyethyl)morpholine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Transfer an aliquot of the solution into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Electron Ionization: 70 eV.

    • Scan Range: m/z 35-500.

Data Analysis:

  • Identify the peak corresponding to 2-(2-Methoxyethyl)morpholine by its retention time and mass spectrum.

  • Determine the purity by calculating the peak area percentage of the main component relative to the total peak area of all components.

  • Identify any impurities by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow Sample Sample Preparation (Dissolution in Methanol) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Identification & Quantification) GC->MS Data Data Analysis (Purity & Impurity Profile) MS->Data

Caption: A simplified workflow for GC-MS analysis of 2-(2-Methoxyethyl)morpholine.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC-MS is excellent for volatile compounds, HPLC is necessary to detect any non-volatile impurities that may be present in the 2-(2-Methoxyethyl)morpholine sample.[5][7]

Rationale for Method Selection: Reversed-phase HPLC with UV detection is a robust and widely available technique for the separation and quantification of a broad range of organic molecules.[8] This method is particularly useful for identifying polar, non-volatile impurities that would not be detected by GC.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-(2-Methoxyethyl)morpholine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a mixture of 70% water (with 0.1% formic acid) and 30% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Data Analysis:

  • Quantify the purity of 2-(2-Methoxyethyl)morpholine by area normalization.

  • Identify and quantify any impurity peaks relative to a reference standard, if available.

HPLC_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC High-Performance Liquid Chromatography (Separation) Sample->HPLC Detector UV-Vis Detection (Quantification) HPLC->Detector Data Data Analysis (Purity & Impurity Profile) Detector->Data

Caption: A streamlined workflow for HPLC analysis of 2-(2-Methoxyethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules.[9]

Rationale for Method Selection: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the definitive confirmation of the structure of 2-(2-Methoxyethyl)morpholine and can also reveal the presence of structurally related impurities.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the 2-(2-Methoxyethyl)morpholine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm broadband observe (BBO) probe.

    • Experiments:

      • ¹H NMR: Standard pulse program, sufficient number of scans for adequate signal-to-noise.

      • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

    • Temperature: 298 K.

Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 2-(2-Methoxyethyl)morpholine structure.

  • Compare the obtained spectra with reference spectra or predicted spectra to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11]

Rationale for Method Selection: The FT-IR spectrum of 2-(2-Methoxyethyl)morpholine will exhibit characteristic absorption bands for the C-O-C (ether and morpholine ring), C-N, and C-H functional groups. This serves as a quick identity check and can reveal the presence of impurities with different functional groups.

Experimental Protocol:

  • Sample Preparation:

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • FT-IR Instrumentation and Conditions:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Technique: Attenuated Total Reflectance (ATR) or transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Compare the obtained spectrum with a reference spectrum of 2-(2-Methoxyethyl)morpholine to confirm its identity.[12]

Comparative Data Analysis: A Hypothetical Inter-Laboratory Study

To illustrate the application of these standardized protocols, this section presents hypothetical data from a simulated inter-laboratory comparison study involving three different laboratories (Lab A, Lab B, and Lab C).

Table 1: GC-MS Purity and Impurity Profile Comparison
ParameterLab ALab BLab C
Purity (Area %) 99.85%99.82%99.88%
Impurity 1 (Retention Time) 5.2 min5.2 min5.2 min
Impurity 1 (Area %) 0.08%0.10%0.07%
Impurity 2 (Retention Time) 6.8 min6.8 min6.8 min
Impurity 2 (Area %) 0.05%0.06%0.03%
Other Impurities (Total Area %) 0.02%0.02%0.02%
Table 2: HPLC Purity and Non-Volatile Impurity Comparison
ParameterLab ALab BLab C
Purity (Area %) 99.91%99.89%99.93%
Non-Volatile Impurity 1 (Area %) 0.06%0.08%0.05%
Other Impurities (Total Area %) 0.03%0.03%0.02%
Table 3: NMR and FT-IR Spectral Data Comparison
TechniqueLab ALab BLab C
¹H NMR Consistent with structureConsistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structureConsistent with structure
FT-IR Characteristic peaks observedCharacteristic peaks observedCharacteristic peaks observed

Interpretation of Hypothetical Results:

The hypothetical data in the tables above demonstrate a high degree of concordance between the three laboratories. The minor variations in purity and impurity levels are within the expected range of analytical variability. The consistency of the NMR and FT-IR data further strengthens the confidence in the identity and quality of the 2-(2-Methoxyethyl)morpholine sample across the participating laboratories. Any significant deviations from these results in a real study would warrant a thorough investigation into the analytical procedures and instrumentation of the outlier laboratory. Statistical tools such as Z-scores can be employed for a more quantitative assessment of laboratory performance.[13]

Conclusion and Best Practices

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of the characterization data for 2-(2-Methoxyethyl)morpholine. By adhering to the standardized protocols and best practices outlined herein, participating laboratories can contribute to a more harmonized and reliable analytical landscape.

Key Recommendations for a Successful Inter-laboratory Comparison:

  • Use of a Homogeneous and Stable Test Material: The foundation of any inter-laboratory study is the quality of the test sample.

  • Strict Adherence to Standardized Protocols: Deviations from the prescribed methods should be documented and justified.

  • Method Validation: All analytical procedures should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[14]

  • Open Communication: Regular communication between the organizing body and participating laboratories is crucial for addressing any technical issues that may arise.

  • Thorough Data Review and Statistical Analysis: A robust statistical analysis is essential for objectively evaluating the performance of the participating laboratories.

By embracing these principles, the scientific community can enhance the quality and consistency of analytical data, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Bignardi, G., et al. (2017). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation, 33(1), 133-138. [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Eurachem. (2023). Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]

  • Lee, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 759. [Link]

  • Arab Accreditation Cooperation. (2013). ARAC INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • Lee, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 759. [Link]

  • Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546893. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • ASTM International. (2022). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • Fornelli, L., et al. (2018). Interlaboratory Study for Characterizing Monoclonal Antibodies by Top-Down and Middle-Down Mass Spectrometry. Analytical Chemistry, 90(15), 9576–9584. [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9535–9541. [Link]

  • Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. TrAC Trends in Analytical Chemistry, 105, 245-256. [Link]

  • Kuselman, I., et al. (2023). IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. Pure and Applied Chemistry. [Link]

  • Bignardi, G., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation, 33(1), 133-138. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • ANSI. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. Retrieved from [Link]

  • IUPAC. (2023). IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine. Retrieved from [Link]

  • Waleed, H. Q., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Polymers, 15(20), 4104. [Link]

  • R&B Inc. (2018). ASTM E691 − 18 Standard Practice for Conducting an Inter-laboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • U.S. Patent No. US20080206883A1. (2008). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • ASTM International. (2021). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2003). Morpholine. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Levin, J. O., & Andersson, K. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154. [Link]

  • Anbarasi, C., & Johnson, J. (2024). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]

  • ASTM International. (1999). E691-99: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • Al-Assi, A. R. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.